H-D-Thr(tBu)-OMe.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Thr(tBu)-OMe.HCl: Properties, Applications, and Protocols
This guide provides an in-depth analysis of O-tert-Butyl-D-threonine methyl ester hydrochloride (H-D-Thr(tBu)-OMe.HCl), a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will explore its core chemical properties, its strategic role in peptide synthesis, and detailed protocols for its application, grounded in established scientific principles.
Core Chemical Identity and Physical Properties
This compound is a synthetically modified derivative of the amino acid D-threonine. It is engineered with two key protecting groups: a tert-butyl (tBu) ether on the side-chain hydroxyl group and a methyl ester (OMe) at the C-terminus. The alpha-amino group is presented as a hydrochloride salt, which enhances its stability and handling as a crystalline solid.[1][2] This strategic combination of protecting groups makes it a valuable building block, particularly in solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | O-tert-Butyl-D-threonine methyl ester hydrochloride salt | [1][2] |
| Synonyms | Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate hydrochloride | [2] |
| CAS Number | 115141-43-0 | [1][2] |
| Molecular Formula | C₉H₁₉NO₃·HCl | [1][3] |
| Molecular Weight | 225.71 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 141-150 °C (286-302 °F) | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][6] | |
| Storage | Recommended storage at 2-8°C or 4°C, sealed, away from moisture.[4][5][7] For long-term storage in solvent, -80°C is recommended.[4] |
Molecular Structure and Stereochemistry
The functionality of this compound is intrinsically linked to its structure. The D-configuration at the alpha-carbon is a non-natural stereoisomer, which is often intentionally incorporated into peptide drug candidates to enhance their stability against enzymatic degradation by proteases, thereby increasing their in vivo half-life.[8]
The tert-butyl group provides steric hindrance, effectively shielding the reactive hydroxyl side chain from participating in unwanted side reactions during peptide coupling.[9] The methyl ester protects the C-terminal carboxyl group, preventing it from reacting while the N-terminus is coupled to a growing peptide chain.
Caption: Chemical structure of this compound.
Strategic Application in Peptide Synthesis
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The choice of protecting groups is critical for the success of SPPS, preventing side reactions and ensuring the correct peptide sequence is assembled.[9]
The Role of the Tert-Butyl (tBu) Group
The tert-butyl ether protecting the threonine side chain is stable under the mildly basic conditions required for the removal of the N-terminal Fmoc group (typically 20% piperidine in DMF).[10][11] However, it is readily cleaved under strong acidic conditions, such as with high concentrations of trifluoroacetic acid (TFA), which are used in the final step to cleave the completed peptide from the solid support resin.[10][11]
This differential stability is the cornerstone of the Fmoc/tBu synthesis strategy. During cleavage, the acid-labile tBu group generates a reactive tert-butyl cation. This cation can cause unwanted alkylation of sensitive residues like tryptophan or tyrosine.[11] To prevent these side reactions, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are added to the cleavage cocktail to trap the cations.[12]
The Role of the Methyl Ester (OMe) and Hydrochloride (HCl) Salt
The C-terminal methyl ester allows for the use of this amino acid derivative in solution-phase peptide synthesis or for the synthesis of peptide fragments that will be ligated later. In the context of SPPS, if this residue is to be the C-terminal amino acid, it must first be saponified (hydrolyzed) to the free carboxylic acid before being attached to the resin. More commonly, the fully protected Fmoc-D-Thr(tBu)-OH is used for direct attachment to the resin.
The hydrochloride salt of the free alpha-amine serves two main purposes:
-
Stability: It prevents the free amine from participating in unwanted reactions during storage.
-
Handling: It confers a crystalline, solid nature to the compound, making it easier to weigh and handle accurately.[1] Before the coupling reaction in SPPS, the hydrochloride must be neutralized with a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to liberate the free amine for reaction.[8]
Caption: General workflow for incorporating this compound in SPPS.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS
This protocol assumes the synthesis is proceeding on a resin with a pre-existing peptide chain ending in a free amine.
Materials:
-
Resin-bound peptide
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of Amino Acid Solution: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.
-
Neutralization and Activation: Add 6 equivalents of DIPEA to the amino acid solution. The initial 3 equivalents neutralize the hydrochloride salt, and the subsequent 3 equivalents are required for the activation reaction. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the synthesis vessel containing the deprotected resin-bound peptide.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A colorless result indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.[8]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection and coupling cycle.
Protocol 2: Standard Deprotection of the Tert-Butyl Group
This protocol outlines the final cleavage step, which simultaneously removes the tBu side-chain protection and cleaves the peptide from the resin.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. A typical ratio is 10 mL of cocktail per gram of resin.
-
Incubation: Gently agitate the slurry at room temperature for 2-3 hours. The tBu group is acid-labile and will be removed during this step.[11]
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA or DCM to recover any remaining peptide.
-
Precipitation: Add the collected filtrate dropwise to a flask of cold diethyl ether (typically 10x the volume of the filtrate). The peptide will precipitate as a white solid.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide under vacuum. The crude product can then be purified by reverse-phase HPLC.
Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety practices are essential.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[1]
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[13]
-
Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[6][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
-
Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[13]
Conclusion
This compound is a highly valuable and specialized amino acid derivative. Its strategic design, featuring a D-stereocenter for enzymatic stability and orthogonal protecting groups (tBu and OMe), makes it an essential tool for the synthesis of complex and pharmacologically relevant peptides. A thorough understanding of its chemical properties, the causality behind its use in SPPS, and adherence to validated protocols are paramount for achieving high-yield, high-purity peptide products in research and drug development.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl.
- APPLITECH, Inc. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Thr(tBu)-OMe HCl.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777334, this compound.
- Aapptec Peptides. (n.d.). H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine.
- My Skin Recipes. (n.d.). This compound.
- Pastuszak, J. J., & Chimiak, A. (1981). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry, 46(9), 1868–1873.
- Next Peptide. (n.d.). This compound.
- Stoineva, I. B., & Petkov, D. D. (1991). A convenient synthesis of aspartame. Journal of Chemical Education, 68(12), 1033.
- Google Patents. (2019). CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.
Sources
- 1. peptide.com [peptide.com]
- 2. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. H-THR(TBU)-OME HCL manufacturers and suppliers in india [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Introduction: Decoding the Molecular Architecture and Strategic Importance
An In-Depth Technical Guide to H-D-Thr(tBu)-OMe.HCl: Applications and Methodologies in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound, chemically known as O-tert-Butyl-D-threonine methyl ester hydrochloride, is a specialized amino acid derivative pivotal to the field of synthetic peptide chemistry.[1][2] Its structure is meticulously designed for strategic incorporation into peptide sequences, particularly through Solid-Phase Peptide Synthesis (SPPS).[3][4] This guide elucidates the multifaceted role of this compound, detailing the rationale behind its unique protecting group strategy and providing actionable protocols for its application in research and drug development.
At its core, this compound is a D-threonine residue, an unnatural stereoisomer of the common amino acid L-threonine. The "D" configuration is often intentionally incorporated into therapeutic peptide candidates to enhance their stability against enzymatic degradation, thereby prolonging their in-vivo half-life. The true utility of this molecule, however, lies in its protecting groups:
-
O-tert-Butyl (tBu) Ether: The hydroxyl group on the threonine side chain is masked by a tert-butyl group. This prevents unwanted side reactions, such as O-acylation, during the peptide coupling steps.[5] The tBu group is characterized by its stability under the basic conditions used for Fmoc deprotection in SPPS, yet it is readily removable with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[6][7] This acid-lability is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy.[4][8]
-
Methyl Ester (OMe): The C-terminal carboxyl group is protected as a methyl ester. This deactivates the carboxyl group, preventing the amino acid from polymerizing with itself and ensuring it can be selectively coupled via its free N-terminal amino group.[9][10] The methyl ester can be removed under mild hydrolysis conditions when required, typically in solution-phase synthesis or for specific fragment condensation strategies.[9][11]
-
Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt of the N-terminal amine. This enhances the compound's stability, crystallinity, and ease of handling, making it a reliable reagent for synthesis.[12]
Core Application: A Building Block in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS, a methodology that revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support.[3][13] This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[14]
The use of this compound is particularly relevant in the context of the Fmoc/tBu orthogonal protection scheme .[6][8] In this strategy:
-
The temporary Nα-protecting group (Fmoc) is removed with a base (e.g., piperidine).[6]
-
The permanent side-chain protecting groups (like tBu) are stable to this base but are removed at the end of the synthesis with a strong acid (e.g., TFA).[6][7]
This orthogonality ensures that the side chains remain protected throughout the iterative cycles of amino acid addition, preventing the formation of impurities and truncated sequences.[8][14]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | O-tert-Butyl-D-threonine methyl ester hydrochloride | [1] |
| CAS Number | 115141-43-0 | [1][2] |
| Molecular Formula | C₉H₁₉NO₃·HCl | [1] |
| Molecular Weight | 225.71 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1][15] |
| Melting Point | 141-150 °C | [1] |
Experimental Protocols and Methodologies
Protocol 1: Incorporation of H-D-Thr(tBu)-OMe into a Peptide Chain via SPPS
This protocol outlines a generalized procedure for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine, using standard Fmoc/tBu chemistry.
Step 1: Neutralization of the HCl Salt
-
Rationale: The hydrochloride salt must be neutralized to the free amine to act as a nucleophile in the coupling reaction.
-
Procedure:
-
Dissolve this compound (1.5-3 equivalents relative to resin loading) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2-4 equivalents), to the solution.
-
Allow the mixture to stand for 5-10 minutes at room temperature.
-
Step 2: Activation of the Carboxyl Group
-
Rationale: The carboxyl group of the incoming amino acid (in this case, the previously coupled residue on the resin has its Fmoc group removed, exposing the amine; the this compound is used when it is the first residue attached to a linker, or in solution phase) is activated to facilitate amide bond formation. For coupling onto a chain, an Fmoc-protected amino acid would be used. This protocol assumes this compound is being used in a solution-phase coupling or as the initial residue on certain resins, where its free amine will react. Let's adjust the protocol to a more standard SPPS context where we would use Fmoc-D-Thr(tBu)-OH to couple to the resin-bound amine. The provided compound, this compound, is more suited for solution-phase synthesis or as a final C-terminal modification. However, to illustrate the use of a threonine derivative, we will describe the coupling of its Fmoc-protected counterpart.
Revised Protocol 1: Coupling of Fmoc-D-Thr(tBu)-OH in SPPS
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3-5 equivalents), a coupling reagent like HBTU or HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[5] Allow to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[5]
-
Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and by-products. A small sample can be taken for a ninhydrin test to confirm reaction completion.
Workflow for Amino Acid Coupling in SPPS
Caption: General workflow for coupling a protected threonine derivative in SPPS.
Protocol 2: Final Cleavage and Deprotection
-
Rationale: After the desired peptide sequence is assembled, it must be cleaved from the solid support, and all side-chain protecting groups (including the tBu from threonine) must be removed.
-
Procedure:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[16]
-
Causality: TFA is the strong acid that cleaves the tBu ether and other acid-labile groups.[17] Water helps to suppress t-butylation of sensitive residues like Tryptophan. TIS acts as a carbocation scavenger, trapping the reactive tert-butyl cations generated during deprotection to prevent them from causing side reactions.[18]
-
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[16]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude product can then be purified by HPLC.
-
Logic of tBu Deprotection and Scavenging
Caption: The role of scavengers in preventing side reactions during tBu deprotection.
Conclusion: A Strategically Vital Reagent
This compound and its Fmoc-protected counterpart, Fmoc-D-Thr(tBu)-OH, are not mere reagents but strategic tools in the rational design of synthetic peptides. The careful selection of the D-stereoisomer and the orthogonal tBu protecting group allows for the synthesis of peptides with enhanced stability and high purity. Understanding the causality behind each protecting group and the function of each component in the synthetic protocols is paramount for troubleshooting and optimizing the synthesis of complex, high-value peptides for research, diagnostics, and therapeutic development.
References
- Wang, P., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl. [Link][1]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link][8]
- SINOCHEM. (2025, October 31). Fatty Acid Methyl Ester and Amino Acid Methyl Ester. [Link][9]
- AAPPTec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link][17]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link][13]
- Wikipedia. (n.d.). Peptide synthesis. [Link][4]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][14]
- PubChem. (n.d.). This compound. [Link][2]
- Química Organica.org. (n.d.). Peptide synthesis - Acid group protection. [Link][10]
- AAPPTec Peptides. (n.d.).
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link][11]
- Sharma, A., et al. (2013). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 10(9), 653-656.[12]
Sources
- 1. peptide.com [peptide.com]
- 2. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fatty Acid Methyl Ester and Amino Acid Methyl Ester - SINOCHEM [sinocheme.com]
- 10. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to H-D-Thr(tBu)-OMe.HCl: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of this compound (Methyl (2R,3S)-3-(tert-butoxy)-2-amino-3-methylbutanoate hydrochloride), a critical building block in modern peptide synthesis and drug discovery. We will delve into its structural characteristics, synthesis, analytical validation, and practical applications, offering insights grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of D-threonine with its side-chain hydroxyl group protected by a tert-butyl ether. This specific combination of protecting groups is pivotal to its utility in solid-phase peptide synthesis (SPPS).
Core Structure
The molecule consists of a D-threonine backbone, which is an unnatural stereoisomer of the common amino acid L-threonine. The key modifications are:
-
N-terminus: A free amine (as a hydrochloride salt), ready for peptide bond formation.
-
C-terminus: A methyl ester, which protects the carboxylic acid from participating in unwanted side reactions.
-
Side-Chain: A tert-butyl ether protecting the hydroxyl group of the threonine residue. This bulky group prevents side reactions such as O-acylation during peptide coupling steps.
Below is a diagram illustrating the logical relationship of the constituent chemical groups.
Caption: Functional group relationships in this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C9H20ClNO3 | |
| Molecular Weight | 225.72 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Solubility | Soluble in water and methanol | |
| Melting Point | 168-172 °C (decomposes) |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. The typical synthetic route starts from a fully protected D-threonine derivative, such as Fmoc-D-Thr(tBu)-OH.
Synthetic Workflow
The overall process can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Protocol: Synthesis of this compound from Fmoc-D-Thr(tBu)-OH
-
Esterification:
-
Suspend Fmoc-D-Thr(tBu)-OH (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield crude Fmoc-D-Thr(tBu)-OMe.
-
-
Fmoc Deprotection:
-
Dissolve the crude Fmoc-D-Thr(tBu)-OMe in N,N-Dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, evaporate the solvent and piperidine under high vacuum.
-
-
Salt Formation and Purification:
-
Dissolve the resulting oily residue (the free base) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in dioxane (e.g., 4M) dropwise until precipitation is complete.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
-
Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification if necessary.
-
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Spectroscopic and Analytical Data
| Analysis Method | Expected Results |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.2 ppm), methyl ester (singlet, ~3.8 ppm), and amino acid backbone protons. The coupling constants and chemical shifts of the α and β protons are characteristic of the threonine structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the tert-butyl group, the methoxy carbon, and the carbons of the threonine backbone. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 190.14. |
| FT-IR | Characteristic stretches for the N-H bonds of the ammonium salt, C=O of the ester, and C-O bonds of the ether and ester. |
| Optical Rotation | A specific optical rotation value confirming the D-configuration of the stereocenter. |
Applications in Peptide Synthesis
This compound is a valuable reagent in the synthesis of peptides containing D-threonine. The orthogonal protecting group strategy is key to its utility.
-
tert-Butyl (tBu) Group: This acid-labile protecting group is stable to the basic conditions used for Fmoc deprotection during SPPS. It is typically removed at the final cleavage step with strong acids like trifluoroacetic acid (TFA).
-
Methyl Ester (OMe): This group protects the C-terminus during the synthesis of peptide fragments in solution-phase synthesis. It can be cleaved by saponification (e.g., with NaOH) under conditions that do not affect the tBu or other protecting groups.
Logical Workflow in SPPS
The following diagram illustrates the role of this compound in a typical Fmoc-based Solid-Phase Peptide Synthesis workflow.
Caption: Role of protected amino acids in Fmoc SPPS.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
PPE: Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- H-D-Thr(tBu)-OMe·HCl | C9H20ClNO3 - PubChem. [Link]
- Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Edited by W. C. Chan and P. D. White, Oxford University Press, 2000. [Link]
molecular weight of H-D-Thr(tBu)-OMe.HCl
An In-Depth Technical Guide to the Molecular Weight Determination of H-D-Thr(tBu)-OMe.HCl
Abstract
This technical guide provides a comprehensive, first-principles analysis of the (O-(tert-Butyl)-D-threonine methyl ester hydrochloride). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to detail the systematic methodology for its determination. We will elucidate the chemical structure, establish the precise molecular formula, and apply standard atomic weights as defined by the International Union of Pure and Applied Chemistry (IUPAC) to perform a rigorous calculation. The guide emphasizes the causality behind the calculation, the significance of isotopic abundances, and the critical importance of an accurate molecular weight for ensuring stoichiometric precision in experimental protocols, particularly in the field of peptide synthesis and pharmaceutical development. All data and principles are grounded in authoritative chemical and physical standards.
Chemical Identity and Structural Elucidation of this compound
This compound is a protected amino acid derivative commonly utilized in synthetic organic chemistry, most notably in Solid-Phase Peptide Synthesis (SPPS). Understanding its structure is the foundational step in determining its molecular weight.
-
Chemical Name: Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate hydrochloride[1]
-
CAS Number: 115141-43-0[2]
-
Molecular Formula: C₉H₂₀ClNO₃[1]
The compound is composed of a D-threonine core, which is stereochemically defined as (2R,3S). This core is chemically modified with two distinct protecting groups and is supplied as a hydrochloride salt:
-
O-tert-Butyl (tBu) Group: The hydroxyl group on the threonine side chain is protected as a tert-butyl ether. This is a crucial modification in peptide synthesis. The bulky tBu group prevents unwanted side reactions at the hydroxyl site and is stable to the basic conditions used for Fmoc-deprotection, yet it can be selectively removed under moderately acidic conditions (e.g., with trifluoroacetic acid).
-
Methyl Ester (-OMe) Group: The carboxylic acid terminus of the D-threonine is protected as a methyl ester. This prevents the carboxyl group from participating in peptide bond formation when the amino group is the intended nucleophile.
-
Hydrochloride (.HCl) Salt: The free alpha-amino group is protonated and forms a salt with a chloride counter-ion. This enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately as a solid reagent.
The logical relationship and structure of these components are visualized below.
Caption: Logical breakdown of this compound into its core components.
Foundational Principles of Molecular Weight Calculation
The molecular weight (more accurately, the molar mass) of a compound is not an arbitrary number; it is the sum of the masses of its constituent atoms. The value for each element, known as the atomic weight, is a weighted average of the masses of its naturally occurring stable isotopes.
For instance, chlorine exists primarily as two isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[3] This isotopic distribution is why the standard atomic weight of chlorine is approximately 35.45 u, not a whole number.[3][4][5][6] The standard atomic weights published by IUPAC represent the most accurate and universally accepted values for these isotopic averages in terrestrial materials.[7][8] Our calculation relies exclusively on these authoritative values to ensure precision.
Systematic Protocol for Molecular Weight Determination
The determination of the molecular weight is a systematic process that proceeds from structural analysis to final summation. The workflow is illustrated below.
Caption: Workflow for the first-principles calculation of molecular weight.
Step 1: Determination of the Molecular Formula
Based on the elucidated structure, a precise count of each atom is performed.
-
Carbon (C): 4 in the threonine backbone + 4 in the tert-butyl group + 1 in the methyl ester = 9 Carbon atoms .
-
Hydrogen (H): The neutral parent molecule, H-D-Thr(tBu)-OMe, has 19 hydrogen atoms. The formation of the hydrochloride salt involves the protonation of the primary amine (-NH₂ to -NH₃⁺), adding one hydrogen atom. Therefore, the total count is 19 + 1 = 20 Hydrogen atoms .
-
Chlorine (Cl): The hydrochloride salt contributes 1 Chlorine atom .
-
Nitrogen (N): The threonine backbone contains 1 Nitrogen atom .
-
Oxygen (O): 2 in the methyl ester group + 1 in the tert-butyl ether linkage = 3 Oxygen atoms .
This confirms the molecular formula as C₉H₂₀ClNO₃ .[1]
Step 2: Collation of Standard Atomic Weights
The standard atomic weights for the constituent elements are sourced from IUPAC and the National Institute of Standards and Technology (NIST). For calculations where a single value is conventional, the abridged or conventional figures are used.
| Element | Symbol | Standard Atomic Weight (u) | Source |
| Carbon | C | 12.011 | PubChem, IUPAC[9][10] |
| Hydrogen | H | 1.008 | Wikipedia, IUPAC[7][11] |
| Chlorine | Cl | 35.45 | Wikipedia, IUPAC[3][4] |
| Nitrogen | N | 14.007 | Wikipedia, RSC[12][13] |
| Oxygen | O | 15.999 | Wikipedia, NIST[14][15] |
Step 3: The Calculation Protocol
The molecular weight is the sum of the products of the atom count and the atomic weight for each element.
-
Mass from Carbon: 9 atoms × 12.011 u/atom = 108.099 u
-
Mass from Hydrogen: 20 atoms × 1.008 u/atom = 20.160 u
-
Mass from Chlorine: 1 atom × 35.45 u/atom = 35.450 u
-
Mass from Nitrogen: 1 atom × 14.007 u/atom = 14.007 u
-
Mass from Oxygen: 3 atoms × 15.999 u/atom = 47.997 u
Total Molecular Weight = 108.099 + 20.160 + 35.450 + 14.007 + 47.997 = 225.713 u
When expressed as molar mass for practical laboratory applications, this value is 225.71 g/mol .
Validation and Significance
The calculated molecular weight of 225.71 g/mol is validated by cross-referencing with major chemical databases and suppliers, which consistently report this value.[1][2][16][17][18]
The precision of this value is paramount in a research and development setting for several reasons:
-
Stoichiometric Calculations: In peptide synthesis, reagents are often used in specific molar excess. An inaccurate molecular weight would lead to incorrect molar calculations, resulting in incomplete reactions, lower yields, and increased impurities.
-
Solution Preparation: The preparation of solutions with a precise molar concentration (e.g., for analytical standards or reaction media) is fundamentally dependent on an accurate molar mass.
-
Analytical Chemistry: In techniques like mass spectrometry, the experimentally observed mass-to-charge ratio (m/z) is compared against the theoretical molecular weight to confirm the identity and purity of a synthesized compound.
-
Regulatory Compliance: For pharmaceutical development, exact molecular data is a required component of documentation submitted to regulatory bodies like the FDA.
Conclusion
Through a systematic, first-principles approach, the has been definitively calculated to be 225.71 g/mol . This value is derived from its confirmed molecular formula, C₉H₂₀ClNO₃, and the application of IUPAC-standardized atomic weights. This guide has detailed the structural basis, the foundational chemical principles, and the rigorous protocol for this determination, underscoring the critical role of accuracy for scientific integrity and experimental success.
References
- PubChem. This compound.
- Wikipedia. Chlorine.
- IUPAC Commission on Isotopic Abundances and
- IUPAC Commission on Isotopic Abundances and Atomic Weights.
- American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. [Link]
- Britannica. Nitrogen. Encyclopedia Britannica. [Link]
- Quora.
- Quora.
- Wikipedia. Isotopes of chlorine.
- Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [Link]
- Wikipedia. Standard atomic weight.
- Aapptec Peptides. H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0. [Link]
- University of California, Davis. Oxygen. [Link]
- Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. National Institute of Standards and Technology. [Link]
- Wikipedia. Nitrogen.
- Wikipedia. Oxygen.
- Wikipedia. Hydrogen.
- IUPAC Commission on Isotopic Abundances and
- Westfield State University.
- Britannica. Oxygen. Encyclopedia Britannica. [Link]
- Royal Society of Chemistry.
- YouTube. What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone. [Link]
- YouTube. What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone. [Link]
- YouTube. What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. [Link]
- Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. National Institute of Standards and Technology. [Link]
- National Institute of Standards and Technology.
- PubChem. Carbon.
Sources
- 1. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 4. Chlorine - Wikipedia [en.wikipedia.org]
- 5. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 6. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Atomic/Molar mass [westfield.ma.edu]
- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. Nitrogen - Wikipedia [en.wikipedia.org]
- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. Oxygen, atomic [webbook.nist.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. chemscene.com [chemscene.com]
- 18. linkpeptide.com [linkpeptide.com]
A Technical Guide to the Stereochemistry of (2R,3S)-Methyl O-tert-butyl-D-threoninate Hydrochloride
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of pharmaceutical development and peptide synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of biological activity and safety. H-D-Thr(tBu)-OMe.HCl, a protected derivative of the non-essential amino acid D-threonine, is a critical chiral building block.[1][2] Its full chemical name is methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate hydrochloride.[3] The stereochemical integrity of this compound is paramount, as the incorporation of an incorrect stereoisomer can lead to peptides with altered conformations, diminished or toxic biological activity, and potential immunogenicity.
This guide provides a comprehensive technical overview of the stereochemistry of this compound. It delves into the foundational principles of threonine's stereoisomers, the synthetic strategies employed to maintain stereochemical purity, and the rigorous analytical techniques required for its definitive verification.
Foundational Stereochemistry of Threonine
Threonine is unique among the proteinogenic amino acids in that it possesses two stereogenic centers: the alpha-carbon (Cα or C-2) and the beta-carbon (Cβ or C-3). This results in four possible stereoisomers: L-threonine (2S,3R), D-threonine (2R,3S), L-allo-threonine (2S,3S), and D-allo-threonine (2R,3R).[4]
The "threo" designation (for L- and D-threonine) refers to the anti relationship between the amino and hydroxyl groups when viewed as a Fischer projection, analogous to the sugar threose. Conversely, the "allo" forms have a syn relationship, analogous to erythrose.[5] The compound of interest, this compound, is derived from D-threonine, which possesses the absolute configuration (2R,3S).[3][5][6]
Synthesis and Stereochemical Control
The synthesis of this compound from D-threonine involves a series of protection steps designed to prevent unwanted side reactions during its primary application in peptide synthesis. Crucially, these reactions must be conducted under conditions that preserve the stereochemical integrity of both Cα and Cβ, preventing epimerization.
A common synthetic pathway involves:
-
Esterification: The carboxylic acid of D-threonine is converted to its methyl ester, often by reaction with thionyl chloride in methanol.[7][8] This reaction proceeds with retention of configuration.
-
Side-Chain Protection: The secondary hydroxyl group is protected as a tert-butyl ether. This is a critical step, as the bulky tert-butyl group prevents O-acylation and other side reactions during peptide coupling.[9][10] This is typically achieved by reacting the ester with isobutylene in the presence of a strong acid catalyst.[8][11]
-
Formation of the Hydrochloride Salt: The final product is isolated as a stable, crystalline hydrochloride salt, which improves handling and shelf-life.
Throughout this process, careful control of temperature and pH is essential to minimize the risk of racemization at the Cα position, a common issue in amino acid chemistry.
Analytical Verification of Stereochemical Purity
Confirming the stereochemical identity and purity of this compound is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques.[12]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of amino acid derivatives.[12] The method separates stereoisomers by exploiting their differential interactions with a chiral stationary phase (CSP).
Principle of Operation: The analyte is passed through a column packed with a CSP. Transient, diastereomeric complexes form between the stereoisomers and the chiral selector on the stationary phase. The difference in stability of these complexes leads to different retention times, allowing for separation and quantification. For threonine derivatives, macrocyclic glycopeptide (e.g., teicoplanin-based) or polysaccharide-based CSPs are highly effective.[4][13]
Experimental Protocol: Chiral HPLC Analysis
| Parameter | Specification | Rationale |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T) | Provides direct enantiomeric and diastereomeric separation without derivatization.[4][13] |
| Mobile Phase | Isocratic mixture of Methanol/Acetonitrile and aqueous buffer (e.g., Ammonium Acetate) | Simple, LC-MS compatible mobile phases are often sufficient. The organic modifier concentration is tuned to optimize retention and resolution.[4] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for balancing resolution and analysis time.[4] |
| Detection | UV at 200-220 nm | Detects the peptide bond and ester functionalities. Mass Spectrometry (MS) can be used for enhanced sensitivity and confirmation.[4] |
| Sample Prep | Dissolve sample in mobile phase | Ensures compatibility and sharp peak shape. |
| Validation | Run a standard containing all four potential stereoisomers (if available) or a sample spiked with a known diastereomer (e.g., the D-allo derivative). | This self-validating step confirms peak identity and the method's ability to resolve critical impurities.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool for confirming the overall structure and, crucially, the relative stereochemistry between the Cα and Cβ centers.[15]
-
Structural Confirmation: The presence of signals corresponding to the methyl ester, tert-butyl group, and the Cα-H and Cβ-H protons confirms the successful synthesis of the target molecule.
-
Diastereomer Differentiation: The coupling constant between the Cα proton and the Cβ proton (³JHα,Hβ) is diagnostic of the relative configuration. For the anti relationship in "threo" isomers like D-threonine, the coupling constant is typically smaller than for the syn relationship in "allo" isomers.
-
Enantiomeric Purity: To determine enantiomeric excess, NMR can be used in conjunction with a Chiral Solvating Agent (CSA).[16][17][18] The CSA forms transient diastereomeric complexes with the enantiomers, inducing small but measurable differences in the chemical shifts of their respective protons, allowing for integration and quantification.[16][19]
Chiroptical Methods
Optical rotation is a classical method for confirming the bulk chirality of a sample. A solution of the enantiomerically pure compound will rotate the plane of polarized light in a specific direction. For this compound, a specific rotation value ([α]D) consistent with the D-configuration is expected. While useful for rapid quality control, it is not sufficient on its own to determine purity, as the presence of multiple stereoisomers can lead to misleading results.[12]
Impact on Drug Development and Peptide Synthesis
The strict requirement for stereochemical purity in this compound stems from its use in Solid-Phase Peptide Synthesis (SPPS).[10][20] SPPS is the dominant method for producing synthetic peptides for therapeutic and research purposes.[9][20][21]
-
Role of Protecting Groups: In the widely used Fmoc/tBu SPPS strategy, the tert-butyl (tBu) group on the threonine side-chain prevents esterification or acylation of the hydroxyl group during the peptide coupling steps.[9][10] The methyl ester (OMe) protects the C-terminus, making the molecule suitable for solution-phase fragment condensation before incorporation into a larger peptide on a solid support.[9]
-
Consequences of Impurity: If a batch of this compound were contaminated with its L-enantiomer or a D-allo-diastereomer, the resulting synthetic peptide would be a mixture of stereoisomers. This can have catastrophic consequences:
-
Altered 3D Structure: The precise folding of a peptide, which dictates its interaction with biological targets like receptors or enzymes, is determined by its amino acid sequence and stereochemistry.
-
Loss of Potency: The unintended stereoisomer may not bind to the target, reducing the overall efficacy of the drug product.
-
Unpredictable Toxicology: The wrong isomer could have off-target effects or be metabolized differently, leading to unforeseen toxicity.
-
Immunogenicity: The presence of unnatural peptide structures can trigger an immune response in patients.
-
Conclusion
This compound is more than a simple chemical reagent; it is a precisely engineered chiral building block whose utility is entirely dependent on its stereochemical integrity. The absolute configuration, (2R,3S), must be established during synthesis and rigorously verified through a combination of powerful analytical techniques, primarily chiral HPLC and NMR spectroscopy. For professionals in drug development, ensuring the stereochemical purity of such intermediates is a fundamental and non-negotiable aspect of producing safe and effective peptide-based therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Separation of DL-Threonine Enantiomers. Retrieved from BenchChem technical library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz4yvu6dowg1Nw4EczGz8k3tixrjzWc1gzgJkqXnlEqio_jq4gk4shYKveFFvw2sutGwf7FqOkTP79svwF-bKfyMdo9YAKKNMfR1i8X8d0j8J1hblcRxrEzRDzPoX5QcRxsKMqeDmDEYVYjWwGPLn6d9Qd4DNFTIBgrAABkbcU4qXhp7csQoucsd1InGriVZH4RlzLzU9MTNBAUxEnKOX-c2tWnW7cir7J-DOVFA==]
- Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD4c7Tz1zZIVUSPtxIUljO33tp1PgVlK0g-JJtD9IhTcx9huhjYDYsWFf4CMU-e-4_L8eqyfcLQKQdf2_KzO7Br7uHhDb-LpBCaygdsOfOJkzRpziFtpeowy9Cg1bpkV8QLpMZCaWuqHE5Xg2eMtDxvb4tOhmo5fzFEu0=]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777334, this compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHPuOVKac1IMkKkVObWAP8RqG2IEkpOP93_cGFTcmbjDC05Kr647Ei8K3FrFbGlaEvPdaxHkkiee5A5EPnrnAQeKm7L3VsSpzgh7IpgJiQA3sL6TNFubuBuuUCa_fiKm9-nI2_I0rqpgKKjIM=]
- Carniato, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfhB38_F7HBcTT00xB_pjnLAtLqWYEI5Q6FyzlA-kT_f2CM27KgwVt_grxzpdW3DhXqUghge57yN_TusyVvdtDTdkRdneiLWdLn55SpyciLcS42JL6ZgHDhSl3XHYJLxG_sR9vBvEF3GjzQg==]
- Zhao, H., et al. (2004). Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. Journal of Chromatography B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjcnHcyfWAF0TxYqAX7xrEsYRwnQ8i3a2e5CG9DYD5FhpqV6xWseMBMyrulPl5s_prWlUddjRjlOoEBR2vq01PUoblUQj5prplLtwFqr-hzb2U6l1FPzCZs2B7BSFRMKF-AR_d559R0Yoaz5dPEL6O3FA6eLky8AdLLO_zLa1m3D8q0VPWn-fWsbs8i2tX1sA8x_ea-NgVToxpZLCP2nMp7Al4QkuN8kPm_IUlB6iqRd6Hpk2L-TDdeDakoeTo4pg2B_6h874Odn-XMQLWXYxgac3LqMkUDekfEYq4MaPmx9yL0Z7JPuHUAn_OglI17YTAfA==]
- BenchChem. (n.d.). D-threonine HCl. Retrieved from BenchChem product information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH81ca0fk4hZs25o-HwZowieZ-zGbXX5USihBVfFIwFVgP8xgBIkaai-61V3jNv0LqgyBnhqIUlU1oO-XM27tKRewQtE8pooD_AbA2clGwyzazBPVpepQcV1CMnfIblXhoD_qQw]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of D-Threonine: Beyond Nutrition. Retrieved from NINGBO INNO PHARMCHEM technical articles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXydj1iF4Od0qzOEtfqu1czuInUVkAMFSh5gqjAeIeKzIfxMxuhytBztY2Py2tPMKjaBRvORRp_UIFOlS7VU_2mpfQV75ynX2cJ60CYkdXwBABEWPFrDrH0sw72t_4JmWDMnevnHNA7WqY-ArimVDxZGRyRa5M_ZTC-fJI8sPoXm5OpEvyKOYZnPAE4L3sbEkabR2fosbdsRrpmYBiDdht7OQm90ez]
- Le, A., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry (ACS Publications). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzlGDboh_MAC5dJZH6Lskdlu2pgJ0gmGfLYd3gl0_YPGtaTPUjQl7YKCmQFaesUEyun__vb0AVmSvlfvkXw3R7Abs1S3D6ilA4hQN-Z2cd5Bl-m6pNqYmp5NshdB2KQw0Cqfj0MblmIg0DrhRng44=]
- Lievore, P., et al. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuHJj-59c4TwIR1jNbq6-fr2CuSmz3zx7c41VSESBGfH4NnFAqKnXb1THuJOEX-ghmymB2ggcyzAFWMMbpFteNi6OQ4x7v6PDyjtnCw6O8jhuxc86GmtQ3ZWg0aJs2Ecex1lA=]
- Carniato, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxgYGOElm4b4AVi0LQ8cGOCfU2w55VGpasfsUX_KdD70oF50leLp8uBDwBx7e-3_hNoRVu4pDDo_uzLTN2KCNuo9Sw-Hm7ZFTbdxBMQu7RuzMY8TCjx_bBcwoeYoAYUhcmY9A_ui5J]
- Wiedemann, J., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbI9ejhqVM2CxAwyt8IhhrBXC0DFYTz9NPduvfOCLHO-3SyapbPUuUjYUy0aZAwuWUFalacsacb-DmGNpr8LBLu635rVLjb8B8oiX80bZfQe3DFozfg6GTtv0jC8GgIoycDGKjPyka3Ydug==]
- Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiHL88w6nk7Z-wemV4ZkdTTnvwSbYATOUbPGg7bzZPt5yEhFAFplgFhwXf7Sz9Zipp9kRhi5qQAfeo2VY4nuorHvSNQzPxDw5wwTT25_f3uWOf-pWN-dKHaRd_8ilHzuV91Cs=]
- Patent CN106631900A. (2017). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwyLs_WlY6HaXro6kUbjwbFYj9zWy4fAb9FuK6TkZ9MpNsUg9dCEc00OhIJQK_CBo84b67AryG-0-myjb5BvZK7nHu12KfsB-sAn_tcZ00cHKDVxwmmmJ4URlZwhfxtrvNVVT6DVjGpA==]
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from Sigma-Aldrich technical resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9hRFxdugyYeaN_ySTBhUQOd1fI0tXluf_FW2aLvwGd5pW_MGQ5-z77JByw3ENbjhCn44sTLL0XHHIANdmXHRCOTw5fgjuJyP-6KV5yUyQxICALcNuWSvk727vCers65UelrsISjtMJ2UzCJrkwvFkDgw7mj6dKiCvqsp6SM2ixxwhSv0bOBfqO9zOedRaMu44NYaOzuEVTBRJtGj8DMNLMJCLKYTdWZg9CzZhZluybAHjd61ivzyaGA==]
- Chemicalbook. (2024). D-Threonine VS L-Threonine. Retrieved from Chemicalbook articles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBjLTYvHqTAB4Kc9UgsQGjyrSOAEByZA_1IuL3quuINJi-rZAICqlatezG81JQwsxueKanTIfRtah1RHmgge5Hs2DzyHRcQM9-6OiqZO0I_WZEjYdQJVgFv1kMLTgqagTr9Duheg1WUuy33hRIAPJJ1M-mVrntLppZwvzUJg==]
- MedChemExpress. (n.d.). H-Thr(tBu)-OMe.HCl. Retrieved from MedChemExpress product information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFieLmZyOOPCdHgewhE73LVT4DCr9l6ge-X6RNrUlyx0Rsk2m_qCaGVStUt_TBB_t_0m9iOYE5tqfPhqaC-8L_R0iU-XYsJAjb7fkSFZghxLac3HYMBdsKt--Iif6E_2PzsfNRNANFJGfdi3Qc-cZE=]
- Di Pietro, O., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry (ACS Publications). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9xCW-kdn-H_PEQEPeA244lLMz5iZQ9CicsiS2n-vtcUGFu11PID9TylOn3L98birgJW0XrBdCqcNQCRpl0Q2VBPlHpS--kbi4BD3tdM7dUbKy_29xffoSd9aE5QeEk5ssgQg3hDesuxx]
- Diastereoisomeric complexes with DL-threonine or DLserine and L-hydroxyproline. (n.d.). Various Authors. Retrieved from a compilation of related studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR4CYuaFVA8AsZBGLrXdrWpCVaLdHjE6XgTrjFtakZY_lAa5Y6AT0NTaZ8PK-E4c0cbBcjkzM7IT2Cb8lvoIdbvXZFpCH7FiV9WaETAQLjBE1JJCMtgFENtz9RpratQ-eMV5sJS4-6msAupuJYm5VdwhD-JMlZsMumq3Bj3DtRwzvu0s4V1douagQlNPjHgh73Oy8Mn8mD1qxn9PGarfDRCIX6Jys-3idBLX4btEC4Q-sLLOFN43Ppy0zW]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Retrieved from BenchChem technical library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAIolv4nLAQ1kCLz2fY1A7DO1asb02GXKDAlpRrUL2EnjzYy0V5UUhBesQPCHcEflQSzq-NrUJZ5APmrYsLqFBfX_Mc-Rxd91hyJfE2xbCgqx0XCmmAlUuIyn1eDYmteMMSDrC4f4Jvbx0VACcRHe8x57CWGrIYavwK-n4Q1Ih52IwC3kW5BzM1kuTnphlHzCLcJQxEVUNwot05Azlq7JHnrBZhkQ6LvF6Dp7pj6To1hvBxw==]
- Patent CN106631900A. (2017). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe3twxWJ_XSfigsWDXemU3J6IFEuaM9GxaSoJyOHlOtzgofghai7m5VQGWrmipLCZiR06yejonLFgejKpZ_VXDwzIGTS0nn1APHIPRsV-KAayop-CRnsHyaIMiOS3Td7DXNPONcrZ6_C7u9w==]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69435, D-Threonine. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK8vzPcwr1KilNZGHnmvN7AG1zfv5EYtu5MvvlEzKpvFQ0AShe8tCjtxbTsADxaiO0As5YQiut7enHxuFMG33MyZ9vZdfdFjVHB8bQ80IAfECPR1C_Rt-4EXtt2weYCfym7e4fTRtfhD6B3vK9lD8=]
- Lund, G., et al. (2023). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJhAeEPFMNYjgd-AikYwt3h3AAZVza5foKZaVr1Z5aZg_6tNZJA7tdCVAGEAJPrIpK3hPIUHfJd6bMXgWS01K4VDYpAfKZ-VoSNSSXYr8LeLObX1pFjpx1ti5jdttxyEZ3fvf0X3s_ZcSEeLw=]
- Patent WO2003053909A1. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmqQKVbAs7pBC-qzffVFfHkv6fOjeKdnYtN523tAcoUmE_dD9PvHuKj6X25v_2paZEnVp09MadKNNncP8MHRpIx0A1jyg3qI8-iocbpWo8HfNSu3dJIVNIdLA2tpVE6m303FivIPQ-xFF0Cyt7]
- LinkPeptide. (n.d.). This compound Research Peptide for Sale. Retrieved from LinkPeptide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIsVKZl2ZZnegPsG4ovGbJjK_ryWuZc0aHLxOAf4fnMDVMC1xvS-llKkBl10pfPX0DU7hDsBPUE1dPUKmLoH062CWeJJcuLkxV5QQ3aY5k-88uMLq2a7ZuJbWERP_rnKQ_FmaNblZI_M8BDfT-Yv6mPQ==]
- Pharmaffiliates. (n.d.). CAS No : 71989-43-0 | Product Name : H-Thr(tBu)-OMe Hydrochloride. Retrieved from Pharmaffiliates. [https://vertexaisearch.cloud.google.
- ResearchGate. (n.d.). Chiral sensors for determining the absolute configurations of α-amino acids by 1 H NMR spectroscopy. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZUt5_fafJRlsSjmBdiDQiwbz4nQoLOwSJ8tEIzHdaq5sBFZQGH4hLWuuT1pEdOn6KeZhIckcIKgbSDDjHALr_dK8jRpFkrJ-0CTOAy-u08CVpRj80SoypElhGLhd-aCtrEUbuxCQv0M4puJ04tftg7hy1KlzuAninr4lq9nkzUYBH-DyugecxjkAUAdIEQ4mB7lsGoiSJN6lh9Lqj6yowzuvLmQfHgoIh3Kiy1KKW6fNQpXA45T0vHXSHYbnulG44qyLl4mYvKPFaXRP5sStYTA==]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16218568, methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvagC1qaBBke25fbUBBq2ApcMu11H_yiXg4csfzO7IlAistj2tAK5AXrLKS2W9VOdWloR1GGfmf1HEGpCI8jcKnwjb3Hh0wg87QsH8O-uJoqQoR3h9OFmrWjMAdntVxCNfQYmD_sqdEj67sux77pN_70Cy944i]
- Chem-Impex. (n.d.). O-tert-Butyl-L-threonine methyl ester hydrochloride. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIuuOwSx-WvWXImgwS4VWlMDS8WC7CASxOuPYQUloDiGH0N3ari5yiG7YnH8nJTgXAyt4PWXZy1sVEcynTQCHEPwfZTOzAmRhHwtWiscovt2Bqfmfx0oUy-nH5GENzPWAmtg==]
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from Chiralpedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFRYjt6eRxd7uBseGq_o6HtIt9pdd7FC_iaz-F-aJfxTnAGUVc0LMIcgD5_vQWQtMEXO5KI9TqU6Vry9Wi5pt8NtecsQcGrBK2Hl03rm0SHRpg8bHyCAnXYjFSed2W0uef98GJDlbSc3QRUN0LoLKuyQhCNINYZGKiV_9l7WuhMaq5D8El-Sq1]
- Lievore, P., et al. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNJEyte0pIKAPKeHJmpAGcervw7Tgljk-PE8LN8mIiSsJ78-hVdlsOMJocanqdD9-X0TZt8u_1GBpehO4PJ_hvvKfSf91SYbP8p_9yrrbVo9A7C2yTuUsWZztu7X1LWtl9zMiTDhsNix4lcG_Q3SymihckCaMSHbPp4cZy2Kz-CdN8eliwJQ==]
- BenchChem. (n.d.). Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS). Retrieved from BenchChem technical library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIeZ62EcCcMMU-lbzKHUrPP0MEck_bN2ZoUywtcJgIqkFGtiT7KOi3_mGF6zoaddwYGJEWxxa-cNj5c8PRAGuFvHvxwVXz0e5BT9NtuqF6i_XKy_4w97eHwbo35XItFauUooHeqsBRDOp4WxFzGa7SsiMlnoIekwV5GIrT1ADffRDNVjemh4EaBIwht1n694zbgjVrULCvvqZ_IF6NJdwVXRZJL6hITGOQKZF_vO0Pn1w7rb2J8w9RTr7I67raqiSfwA==]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzNivJG0UeUjVoPf7v8jV2KHNiJ9z_CAkkwqyznfdCEoi9lfjvQ1OXdZe1ZNB0UZ_6RReNk5dXGDUVCP4DtHfym3iYHF5XmfHvA1IBHcWyxssPzXn745RXdG3_lEIC7Og1lb4=]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdoP-4X1EMl2yXPTns-WAA4GcxFUFgjH54dBaqiPx6o2tyB7Hftko0702HLezDD_P1rGjCn3HG7Sia4GK8S8myxz5j1z7TkgZqR1K-KoiMQtrE60i3LdEexWixZDOVnt0qPwTh-VtwOyCgiopo5DmFyTLInu6aAXthnBsyWaWM-EgkXaHz8ia3JO3j_fBjx5wqtwca7g==]
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from RSC supplementary materials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAtYtKXBr1fnIcWx_ixf69ayw1GHJnDzA_igdh89JYAe2r5UxS2lGhpvT9gk_ABG8LJZFdr2INUzbE1aPJ2SiLNNEgC_5fNAk26_7m_YAYSOXLfLyFFXSSAJhZ-fZi98EJ-gOpB3JAv9__JESTBtZJcH9YY7kv]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_QZzusVqMywrobyFzHLa7gCmCnrOB93f-L6bDVx1YPyz9wBBMgJM73auXMvkAhLJNN_ggbbJ3-HGUciQpinsWtdeiYWdp-JO-C8lqM3ie2tQ7goHLEknYLvmRuOGLCUE3O-sV3g9ET2Qky8xgRFD3aFYbcJN9fBg2iLDl87v1sPLMEgaKJpiT1YR8BR3Y14RnkiiyiDeX0RYVVErpDV82AKjvUR0bfGSl6UJeNeQB084WEeiMeuNDOLcBFn3NdnHTny3dqt78wkyu]
Sources
- 1. nbinno.com [nbinno.com]
- 2. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]
- 3. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Methyl Ester Protection of Amino Acids in Synthetic Chemistry
Introduction: The Imperative of Protecting Groups in Modern Synthesis
In the intricate world of organic synthesis, particularly in peptide and medicinal chemistry, controlling reactivity is paramount. Amino acids, the foundational units of peptides and numerous pharmaceuticals, are bifunctional molecules possessing both a nucleophilic amino group (-NH₂) and an acidic carboxyl group (-COOH). This duality, while central to their biological function, presents a significant challenge in the laboratory. Unchecked, these groups can react indiscriminately, leading to polymerization, undesired side reactions, and low yields of the target molecule.[1][2][3]
This guide focuses on one of the most fundamental strategies to control this reactivity: the protection of the carboxylic acid functionality as a methyl ester . This seemingly simple modification is a cornerstone of synthetic strategy, temporarily masking the carboxyl group's acidity and nucleophilicity, thereby directing the reaction pathway with precision. We will explore the causality behind this choice, detail field-proven protocols for its application and removal, and address the critical considerations required to maintain scientific integrity, particularly concerning stereochemical purity.
Chapter 1: The "Why": Rationale for Carboxyl Group Protection
To build complex molecules like peptides, a specific amide bond must be formed between the carboxyl group of one amino acid and the amino group of another. If both functionalities are available on both starting materials, a statistical mixture of products, including polymers, will result. Protecting the carboxyl group is therefore essential for several reasons:
-
Preventing Unwanted Amide Bond Formation: By converting the carboxylic acid into an ester, its ability to be activated (e.g., by carbodiimides like DCC) and react with an amine is nullified.[2][4] This ensures that only the intended, unprotected carboxyl group participates in the coupling reaction.
-
Suppressing Acid-Base Reactions: The acidic proton of the -COOH group can interfere with base-sensitive reagents or catalyze unwanted side reactions. Esterification removes this acidic proton.
-
Enhancing Solubility: Amino acids are often zwitterionic and have poor solubility in many organic solvents used for synthesis. The corresponding methyl esters are less polar, neutralizing the negative charge of the carboxylate and significantly improving their solubility in solvents like dichloromethane (DCM) and chloroform, which are common in peptide coupling reactions.[5]
The following diagram illustrates the critical role of carboxyl protection in directing a peptide coupling reaction.
Caption: Logical flow of peptide coupling with and without carboxyl protection.
Chapter 2: The "How": Synthesis of Amino Acid Methyl Esters
The conversion of an amino acid's carboxylic acid to a methyl ester is a standard transformation, typically achieved under acidic conditions. The two most reliable and widely used methods are Fischer-Speier esterification and the use of thionyl chloride in methanol.
Method 1: Fischer-Speier Esterification
This classic method involves refluxing the amino acid in methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).[6][7]
Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution.[7][8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, yielding the ester and regenerating the acid catalyst.[7]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-Alanine (5.0 g, 56.1 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Cool the suspension in an ice bath.
-
Catalysis: Slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring suspension.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation: Dissolve the residue in a minimal amount of cold water and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield L-Alanine methyl ester. The product is often isolated as the hydrochloride salt by using HCl in methanol, which improves stability and handling.[4]
Method 2: Reaction with Thionyl Chloride (SOCl₂) in Methanol
This is often the preferred method as it proceeds under milder conditions and generally gives higher yields.[6][9][10] Thionyl chloride reacts in situ with methanol to generate HCl, which acts as the catalyst, and potentially forms a highly reactive acyl chloride intermediate.
Mechanism: Thionyl chloride reacts with methanol to produce methyl sulfite and HCl. The HCl then catalyzes the Fischer esterification as described above. An alternative pathway involves the carboxylic acid reacting with SOCl₂ to form an acyl chloride, which is then rapidly esterified by methanol.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (40 mL).
-
Reagent Preparation: Cool the methanol to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (5.0 mL, 68.5 mmol) dropwise to the cold methanol over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.[4]
-
Substrate Addition: Once the addition is complete, add the amino acid (e.g., L-Leucine, 5.0 g, 38.1 mmol) in one portion to the stirring solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture and evaporate the solvent completely under reduced pressure.
-
Isolation: The product, L-Leucine methyl ester hydrochloride, is typically obtained as a white solid and can be purified by recrystallization from a methanol/ether mixture.[10]
Caption: Comparison of primary methods for amino acid methyl esterification.
Chapter 3: The "Reversal": Deprotection of the Methyl Ester
A protecting group is only useful if it can be removed cleanly and selectively. The standard method for cleaving a methyl ester is saponification —a base-mediated hydrolysis.[2][11][12]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (-OCH₃) as a leaving group. In a final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. The free carboxylic acid is then regenerated upon acidic workup.
Core Method: Saponification
-
Setup: Dissolve the dipeptide methyl ester (e.g., Boc-Ala-Leu-OMe) (1.0 g, 3.16 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 20 mL) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0°C. Add a 1 M solution of lithium hydroxide (LiOH) (4.7 mL, 4.7 mmol, 1.5 equivalents) dropwise.[11][12]
-
Reaction: Stir the reaction at 0°C to room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL).
-
Purification: Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove any unreacted starting material or neutral impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the acidified solution with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected dipeptide carboxylic acid.
Critical Consideration: The Risk of Racemization
The single most significant risk during the saponification of amino acid or peptide esters is racemization at the α-carbon.[13][14][15] This is particularly problematic for the C-terminal amino acid residue.
Mechanism of Racemization: Under basic conditions, the proton on the α-carbon (the C-H bond adjacent to the ester carbonyl) can be abstracted by the base. This forms a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of L- and D-isomers, thus destroying the stereochemical integrity of the molecule.[13] N-methylated amino acids are particularly susceptible to this process.[13]
Strategies to Mitigate Racemization:
-
Use of Milder Bases: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it can lead to less racemization.[15][16][17]
-
Low Temperatures: Performing the reaction at 0°C or below significantly reduces the rate of enolization relative to the rate of hydrolysis.
-
Careful Stoichiometry: Using only a slight excess of base (e.g., 1.1-1.5 equivalents) and avoiding prolonged reaction times is crucial.
-
Alternative Deprotection: For particularly sensitive substrates, non-basic deprotection methods, such as using bis(tributyltin) oxide or nucleophiles like lithium iodide, can be employed.[1][18]
Orthogonality in Protecting Group Strategy
The true power of protecting groups is realized when they are used in an orthogonal system.[19][20][21][22] Orthogonality means that one type of protecting group can be removed under a specific set of conditions without affecting other types of protecting groups present in the molecule.[21][22][23]
The methyl ester, being base-labile, is orthogonal to:
-
Acid-labile groups: Such as Boc (tert-butoxycarbonyl) for amines or t-butyl esters for carboxyl groups, which are removed with acids like trifluoroacetic acid (TFA).[22][]
-
Hydrogenolysis-labile groups: Such as Cbz (benzyloxycarbonyl) for amines or benzyl esters for carboxyls, which are removed by catalytic hydrogenation (H₂/Pd-C).[2]
This orthogonality allows for the selective deprotection and modification of different parts of a complex molecule.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Orthogonal To |
| Methyl Ester | -COOCH₃ | MeOH, H⁺ or SOCl₂ | Base (NaOH, LiOH) | Boc, Cbz, Fmoc, tBu, Bzl |
| Benzyl (Bzl) Ester | -COOCH₂Ph | Benzyl alcohol, H⁺ | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Methyl |
| t-Butyl (tBu) Ester | -COOC(CH₃)₃ | Isobutylene, H⁺ | Strong Acid (TFA) | Cbz, Fmoc, Methyl, Bzl |
Chapter 4: Field Insights & Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Esterification Yield | 1. Incomplete reaction. 2. Water present in reagents/glassware. 3. Insufficient catalyst. | 1. Increase reflux time; monitor by TLC. 2. Use anhydrous methanol and flame-dried glassware. 3. Increase catalyst loading slightly. |
| Incomplete Saponification | 1. Steric hindrance around the ester. 2. Insufficient base or reaction time. 3. Poor solubility of substrate. | 1. Increase reaction temperature slightly (e.g., to room temp); use a stronger base if racemization is not a concern. 2. Add additional equivalents of base; extend reaction time. 3. Add a co-solvent like THF or dioxane to improve solubility. |
| Significant Racemization | 1. Reaction temperature too high. 2. Strong base (e.g., NaOH, KOH) used. 3. Prolonged exposure to basic conditions. | 1. Maintain reaction temperature at 0°C or lower. 2. Switch to LiOH.[16] 3. Monitor reaction closely and quench immediately upon completion. |
| Side-Chain Hydrolysis | Amide side-chains of Asparagine (Asn) or Glutamine (Gln) are hydrolyzed to Asp or Glu under harsh basic conditions. | Use milder conditions: LiOH at 0°C for the shortest time possible. Consider alternative, non-hydrolytic deprotection methods if the problem persists. |
Conclusion
The methyl ester is a classic, cost-effective, and reliable choice for the protection of carboxylic acids in amino acid and peptide chemistry.[1][9] Its straightforward installation and predictable, base-mediated removal make it an invaluable tool. However, its utility is critically dependent on the chemist's understanding of the underlying mechanisms and potential pitfalls, most notably the risk of racemization during deprotection. By employing carefully controlled conditions, leveraging its orthogonality with other common protecting groups, and troubleshooting effectively, researchers can confidently integrate methyl ester protection into complex synthetic routes, enabling the efficient and stereochemically precise construction of valuable molecules for research and drug development.
References
- Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed
- Overview of Solid Phase Peptide Synthesis (SPPS)
- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis - Benchchem
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar
- A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH
- N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis - Canadian Science Publishing
- Problem 2 - Pianeta Chimica
- N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis - Canadian Science Publishing
- EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google P
- Article|International Journal of Current Research and Review - IJCRR
- Amino Acid Protection & Deprotection Services - BOC Sciences
- A Convenient Synthesis of Amino Acid Methyl Esters - Semantic Scholar
- Application Notes and Protocols for the Fischer-Speier Esterification of 7-Aminoheptanoic Acid - Benchchem
- Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks | Request PDF - ResearchG
- PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION
- Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed
- A simple and convenient method for esterification of tryptophan and other amino acids
- EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google P
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH
- 26.7: Peptide Synthesis - Chemistry LibreTexts
- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up - Scirp.org
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts
- Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - RSC Publishing
- Methyl Esters - Organic Chemistry Portal
- Protecting Groups for Amines: Carbam
- (PDF) Recent developments in chemical deprotection of ester functional group
- Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Form
- Fischer–Speier esterific
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH
- Fischer Esterific
- Amino Acid-Protecting Groups
- Protective Groups - Organic Chemistry Portal
- The Pivotal Role of Dipeptide Methyl Esters in Advancing Protein Structure Studies: An In-depth Technical Guide - Benchchem
- Protecting group - Wikipedia
- Saponific
- Amino Acid-Protecting Groups - SciSpace
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. pianetachimica.it [pianetachimica.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrr.com [ijcrr.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 16. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 18. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Protective Groups [organic-chemistry.org]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Stability of Amino Acid Ester Hydrochloride Salts
Abstract
Amino acid esters, particularly in their hydrochloride salt form, are fundamental intermediates in pharmaceutical chemistry, peptide synthesis, and the development of fine chemicals.[1] Their stability is not merely a matter of shelf-life but a critical parameter that dictates the purity, efficacy, and safety of the final active pharmaceutical ingredients (APIs) and other products. The hydrochloride salt form is widely preferred as it generally enhances stability, improves aqueous solubility, and provides better handling characteristics compared to the free amine form.[2][3][4] This guide offers a comprehensive examination of the chemical stability of amino acid ester hydrochlorides, delving into the core degradation pathways, the multifaceted factors that influence stability, and the analytical methodologies required for rigorous assessment. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these critical molecules.
The Rationale for Hydrochloride Salts
The conversion of an amino acid ester into its hydrochloride salt is a deliberate and crucial step in its synthesis and application. The free amine of an amino acid ester is nucleophilic and basic, rendering the molecule susceptible to various reactions, including intermolecular cyclization to form diketopiperazines.[5] Protonation of the amino group to form an ammonium salt drastically reduces this nucleophilicity. This salt formation confers several key advantages:
-
Enhanced Chemical Stability: The hydrochloride salt protects the ester moiety from certain degradation pathways and prevents unwanted side reactions of the free amino group, ensuring a longer shelf life.[1][2]
-
Improved Physical Properties: These salts are typically crystalline solids with higher melting points and improved water solubility compared to the often-oily free base forms, facilitating easier handling, purification, and formulation.[2][3]
-
Controlled Reactivity: In applications like peptide synthesis, the hydrochloride salt acts as a stable, protected form of the amino acid ester, which can be "free-based" in situ for the coupling reaction.[4]
Primary Degradation Pathways
The stability of an amino acid ester hydrochloride is governed by its susceptibility to several chemical transformations. Understanding these pathways is paramount for developing robust storage and formulation strategies.
Hydrolysis
The most common degradation pathway is the hydrolysis of the ester linkage to yield the parent amino acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis is generally much faster.[6][7]
-
Mechanism: In aqueous solutions, the ester group is subject to nucleophilic attack by water or hydroxide ions. While the acidic nature of the hydrochloride salt solution can provide some protection against base-catalyzed hydrolysis, the presence of moisture, especially at elevated temperatures, can promote acid-catalyzed hydrolysis. In the solid state, degradation is often accelerated when the compound is blended with excipients that create a locally higher pH microenvironment.[8]
-
Consequences: Hydrolysis leads to a direct loss of the desired intermediate, resulting in decreased yield in synthetic applications or a reduction in potency if the ester itself is the active molecule (e.g., a prodrug).
Racemization
For chiral amino acids, maintaining stereochemical integrity is critical. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, leads to a loss of biological activity and the introduction of a stereoisomeric impurity.
-
Mechanism: The primary mechanism for racemization of α-amino acid derivatives involves the deprotonation of the α-carbon, which is acidic due to its position between the carbonyl group and the protonated amino group. This abstraction is heavily promoted by the presence of a base.[9] The resulting carbanion (or its enolate tautomer) is planar and achiral; subsequent reprotonation can occur from either face, leading to racemization. In some cases, particularly with N-acylated amino acid esters, racemization can proceed through a cyclic oxazolone intermediate, which is known to racemize rapidly.[10]
-
Influencing Factors: The rate of racemization is highly dependent on the base strength, solvent, temperature, and the structure of the amino acid.[9][11] Even weak bases can facilitate racemization over time.[12]
-
Consequences: This is a particularly insidious form of degradation in peptide synthesis and chiral drug development, as it can be difficult to detect and separate the resulting diastereomeric products.
Oxidation
Amino acids with susceptible side chains can undergo oxidative degradation. The risk of oxidation depends on the specific amino acid, the presence of oxidizing agents (including atmospheric oxygen), and exposure to light or metal ions.
-
Susceptible Residues: Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Tyrosine (Tyr), and Histidine (His) are the most prone to oxidation.[13] For example, methionine can be oxidized to methionine sulfoxide.
-
Consequences: Oxidation introduces chemical impurities that can be difficult to characterize and may alter the biological properties or safety profile of the final product.
Factors Influencing Stability
A successful stability program requires controlling the key factors that accelerate degradation. These are often interconnected and must be evaluated in concert.
| Factor | Impact on Stability & Key Considerations | Relevant Degradation Pathways |
| pH | The pH of the microenvironment is critical. Low pH (2-4) generally minimizes base-catalyzed hydrolysis and racemization. However, very low pH can accelerate acid-catalyzed hydrolysis.[8] | Hydrolysis, Racemization |
| Moisture | Water is a direct reactant in hydrolysis. Control of moisture content, both in the material itself and the surrounding atmosphere (relative humidity), is essential for solid-state stability.[8] | Hydrolysis |
| Temperature | Degradation reactions are almost always accelerated by increased temperature, as described by the Arrhenius equation. Storage at controlled, and often reduced, temperatures is a primary stability-enhancing strategy.[14] | All (Hydrolysis, Racemization, Oxidation) |
| Amino Acid Structure | The steric and electronic properties of the amino acid side chain and the ester group affect reaction rates. For example, bulky ester groups may hydrolyze more slowly.[11] | Hydrolysis, Racemization |
| Light | UV or visible light can provide the energy to initiate oxidative degradation, particularly for aromatic amino acids like Tryptophan and Tyrosine. | Oxidation |
| Excipients | In a formulation, excipients can have a profound impact. Buffers can control pH, but alkaline excipients (e.g., lactose, magnesium stearate) can create basic microenvironments that accelerate degradation.[8][15] | Hydrolysis, Racemization |
| Oxygen | The presence of atmospheric oxygen, especially in the headspace of packaging, can drive the oxidation of susceptible amino acid residues. | Oxidation |
Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is one that can accurately and precisely quantify the decrease of the active substance and the increase of degradation products, without interference from other components.
| Analytical Technique | Purpose & Application |
| High-Performance Liquid Chromatography (HPLC) | The cornerstone of stability testing. Reversed-phase HPLC with UV detection is most common for quantifying the parent ester and its degradants.[16] It separates compounds based on polarity. |
| Chiral HPLC | Essential for assessing racemization. Uses a chiral stationary phase to separate the D- and L-enantiomers of the amino acid ester, allowing for precise quantification of stereochemical purity.[17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[18] |
| Ion-Exchange Chromatography (IEX) | A classical and robust method for separating amino acids, often used with post-column derivatization (e.g., with ninhydrin) for quantification.[16][19] |
| Karl Fischer Titration | The standard method for accurately determining the water content in a solid sample, a critical parameter for predicting hydrolytic stability. |
| Forced Degradation Studies | Involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, light) to intentionally generate degradation products. This is crucial for developing and validating a stability-indicating analytical method. |
Experimental Protocol: Accelerated Stability Study of a Solid Amino Acid Ester Hydrochloride
This protocol outlines a self-validating system for assessing the stability of a new amino acid ester HCl salt under accelerated conditions, as per ICH guidelines.
Objective: To evaluate the chemical and physical stability of Compound-X HCl (an amino acid ester hydrochloride) in the solid state at 40°C / 75% Relative Humidity (RH) over 3 months.
Materials:
-
Compound-X HCl, single batch
-
Controlled environment stability chamber (40°C ± 2°C, 75% RH ± 5% RH)
-
Type I glass vials with inert stoppers
-
Validated stability-indicating HPLC method (Reversed-Phase)
-
Validated chiral HPLC method
-
Karl Fischer titrator
Methodology:
-
Initial Analysis (T=0):
-
Perform a complete analysis on the initial batch of Compound-X HCl.
-
Assay: Determine the initial purity using the RP-HPLC method.
-
Related Substances: Quantify all initial impurities.
-
Chiral Purity: Determine the initial enantiomeric excess using the chiral HPLC method.
-
Water Content: Measure the initial water content by Karl Fischer titration.
-
Description: Record the physical appearance (e.g., white crystalline powder).
-
-
Sample Preparation and Storage:
-
Place approximately 50 mg of Compound-X HCl into each of 12 glass vials.
-
Leave 3 vials open (to assess worst-case humidity exposure) and seal the remaining 9 vials.
-
Place all vials into the stability chamber pre-equilibrated to 40°C / 75% RH.
-
-
Time-Point Testing:
-
At pre-determined time points (e.g., T=1 month, T=2 months, T=3 months), remove three sealed vials and one open vial from the chamber.
-
Allow vials to equilibrate to room temperature before opening to prevent condensation.
-
Perform the full suite of analyses as described in Step 1 on each sample.
-
-
Data Analysis and Interpretation:
-
Tabulate the results for assay, total related substances, specific degradation products, chiral purity, water content, and appearance at each time point.
-
Plot the degradation profiles (e.g., % Assay vs. Time, % Total Impurities vs. Time).
-
Evaluate trends. A significant decrease in assay with a corresponding increase in a known hydrolytic or oxidative degradant provides strong evidence for the degradation pathway.
-
A decrease in enantiomeric excess indicates that racemization is occurring under these conditions.
-
Compare results from open vs. sealed vials to determine the impact of humidity exposure.
-
Conclusion
The stability of amino acid ester hydrochlorides is a critical quality attribute that demands a thorough and mechanistically informed approach. While the hydrochloride salt form provides a significant stability advantage over the free base, these molecules are not immune to degradation. Hydrolysis, racemization, and oxidation remain the primary pathways of concern. A comprehensive understanding of how factors like pH, moisture, and temperature influence these pathways is essential for the development of stable products. By employing robust, stability-indicating analytical methods within a well-designed experimental framework, researchers and drug development professionals can effectively characterize degradation profiles, ensure product quality, and establish appropriate storage conditions and shelf-lives.
References
- D'Angeli, F., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
- Abdel-Monem, H., et al. (2013). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex.
- Gál, J., & Sidelau, Z. (1987). Oxidation of Amino Acids. IV. Reaction of Dibenzoyl Peroxide With ω-Amino Acid Esters. Australian Journal of Chemistry, 40(11), 1919-1922. [Link]
- Wu, S-H., & Lo, L-C. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
- Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. [Link]
- Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(19), 1279-1283. [Link]
- ResearchGate. (n.d.). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid).
- Kovacs, J., et al. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810-1815. [Link]
- Benoiton, N. L., & Chen, F. M. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]
- Not applicable for this guide.
- ResearchGate. (n.d.). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability.
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
- Not applicable for this guide.
- Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit. [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
- Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]
- Not applicable for this guide.
- Not applicable for this guide.
- LibreTexts Chemistry. (2021). 25.5: Reactions of Amino Acids. LibreTexts. [Link]
- Not applicable for this guide.
- Not applicable for this guide.
- Badawy, S. I., et al. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical Development and Technology, 4(3), 325-331. [Link]
- ResearchGate. (n.d.). De-esterification of amino acid esters.
- van Gool, F., et al. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Peptide Science, 27(1), e3284. [Link]
- Vallejo, D. D., et al. (2021). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 39(5), 228-232. [Link]
- Not applicable for this guide.
- Not applicable for this guide.
- Not applicable for this guide.
- Not applicable for this guide.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]
- Not applicable for this guide.
- Not applicable for this guide.
- Not applicable for this guide.
Sources
- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. usp.org [usp.org]
- 17. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
Navigating the Solubility Landscape of H-D-Thr(tBu)-OMe.HCl: A Technical Guide for the Research Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of O-tert-Butyl-D-threonine methyl ester hydrochloride (H-D-Thr(tBu)-OMe.HCl), a key building block in modern peptide synthesis and drug discovery. While extensive quantitative solubility data for this specific reagent is not widely published, this guide offers researchers and drug development professionals a foundational understanding of the physicochemical principles governing its solubility in organic solvents. We will delve into the molecular structure's influence on solvent selection, provide a known solubility value, and present a robust, field-proven experimental protocol for determining solubility in your laboratory. This document is designed to empower the scientist to make informed decisions, ensuring the efficient and successful use of this compound in their research endeavors.
Introduction: Understanding this compound
O-tert-Butyl-D-threonine methyl ester hydrochloride, denoted as this compound, is a protected amino acid derivative of significant interest in synthetic chemistry. Its strategic application in peptide synthesis stems from the orthogonal protection strategy it embodies: the methyl ester protecting the C-terminus and the tert-butyl ether safeguarding the hydroxyl group of the threonine side chain. The hydrochloride salt form enhances its stability and handling properties as a solid.[1][2]
A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies, and overall yield. This guide will address the critical question of solubility, providing both theoretical grounding and practical methodologies.
Compound Profile:
| Property | Value | Source |
| Chemical Name | O-tert-Butyl-D-threonine methyl ester hydrochloride salt | [1] |
| Synonyms | H-D-Thr(tBu)-OMe HCl, Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate hydrochloride | [3] |
| CAS Number | 115141-43-0 | [1][2][3] |
| Molecular Formula | C9H19NO3·HCl | [1][2] |
| Molecular Weight | 225.7 g/mol | [1][3] |
| Appearance | White to off-white solid | [1][4][5] |
| Melting Point | 141-150 °C (286-302 °F) | [1] |
The Molecular Basis of Solubility: A Predictive Framework
The solubility of a compound is dictated by the interplay of its own intermolecular forces and those of the solvent. The adage "like dissolves like" serves as a fundamental first principle in solvent selection.[6] Let's dissect the structure of this compound to predict its behavior.
-
Polar Moieties: The molecule possesses a primary amine hydrochloride salt (-NH3+Cl-) and a methyl ester (-COOMe). These groups are polar and capable of forming strong ion-dipole and hydrogen bonding interactions. The hydrochloride salt form significantly increases its polarity compared to the free base, favoring solubility in polar solvents.
-
Nonpolar Moieties: The bulky tert-butyl group (-C(CH3)3) on the side-chain ether linkage is distinctly nonpolar (hydrophobic). This group will sterically hinder solvation by polar molecules to some extent and will have favorable van der Waals interactions with nonpolar solvents.
-
Overall Polarity: this compound is an amphiphilic molecule, possessing both polar and nonpolar characteristics. However, the presence of the ionic hydrochloride salt makes it predominantly polar. Therefore, it is expected to exhibit greater solubility in polar organic solvents over nonpolar ones.
The principle of "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.[6]
Quantitative Solubility Data: Knowns and Unknowns
As is common for many specialized chemical reagents, comprehensive public data on the solubility of this compound across a wide spectrum of organic solvents is limited. Safety Data Sheets for the compound explicitly state "No data available" for water and general solubility.[1][4]
However, a key data point has been published by a commercial supplier:
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL |
This high solubility in DMSO, a highly polar aprotic solvent, aligns with our structural analysis. The polar nature of DMSO effectively solvates the hydrochloride salt.
For other solvents, researchers must rely on experimental determination. The following sections provide the tools to accomplish this.
A Practical Guide to Determining Solubility in the Laboratory
The following is a detailed, step-by-step protocol for the experimental determination of this compound solubility, based on the widely accepted shake-flask method.[6][7] This method is considered the gold standard for determining equilibrium solubility.[8]
Experimental Workflow
The workflow is designed to establish a saturated solution at a controlled temperature, separate the undissolved solid, and accurately quantify the dissolved solute.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound
-
Solvent of interest (e.g., Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled agitator (shaker or orbital mixer)
-
Centrifuge
-
Syringes
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)[6]
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a vial. "Excess" is critical to ensure a saturated solution is achieved. A starting point could be 50-100 mg.
-
Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled agitator set to the desired temperature (e.g., 25°C).
-
Agitate the slurry for a sufficient time to reach equilibrium. A duration of 24 hours is typically recommended, although equilibrium may be reached sooner.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the bulk of the solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).[6]
-
Carefully draw the clear supernatant into a syringe.
-
Attach a PTFE syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is crucial to remove any remaining microscopic particles.[6]
-
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
From this stock solution, prepare a series of calibration standards through serial dilution.
-
Accurately dilute the filtered, saturated solution to fall within the concentration range of your calibration standards.
-
Analyze the calibration standards and the diluted sample by HPLC-UV. The analyte has a chromophore (the ester group) that allows for UV detection.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value is the solubility of this compound in the tested solvent at that temperature.
-
Reporting Data: Solubility should be reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]
Factors Influencing Solubility and Solvent Selection
When selecting solvents for a reaction or purification involving this compound, consider the following:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally good candidates due to their ability to form hydrogen bonds and solvate ionic species. They can interact favorably with both the ammonium cation and the chloride anion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and are excellent at solvating cations. As demonstrated by the known high solubility in DMSO, this class of solvents is highly effective.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are less polar than the aforementioned solvents but are often used in peptide coupling reactions. Solubility is expected to be moderate to low. They are less effective at solvating the ionic hydrochloride salt.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to have very low solubility in these solvents due to the significant polarity mismatch.[6]
Conclusion: An Empowered Approach to Synthesis
While a comprehensive, pre-compiled database for the solubility of this compound in all common organic solvents is not currently available, this guide provides the necessary framework for any researcher to succeed. By understanding the molecular characteristics of this valuable reagent, leveraging the known high solubility in DMSO, and applying the robust experimental protocol provided, scientists can confidently determine the solubility in any solvent system relevant to their work. This empirical approach, grounded in the principles of physical organic chemistry, ensures optimal conditions for synthesis, purification, and formulation, ultimately leading to more efficient and successful research outcomes.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Thr(tBu)-OMe HCl.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777334, this compound.
- Aapptec Peptides. (n.d.). H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0.
- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.
- Pal, R., & Chakrabarti, P. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 78, 135-137.
- Chemistry LibreTexts. (2021). 2.2: Solubility Lab.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Kumar, A., & Lind, M. L. (2017). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 7(74), 46975-46985.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Sahu, N. K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-6.
- ResearchGate. (2025). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.
- Shin, K., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(22), 5483.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. pharmatutor.org [pharmatutor.org]
A Technical Guide to H-D-Thr(tBu)-OMe.HCl: Sourcing, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development and complex organic synthesis, the incorporation of non-natural amino acids and stereochemically defined building blocks is paramount for achieving desired pharmacological profiles and molecular architectures. Among these critical reagents is H-D-Thr(tBu)-OMe.HCl, the methyl ester of D-threonine with its side-chain hydroxyl group protected by a tert-butyl ether. This derivative is a cornerstone in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy.
This in-depth technical guide, designed for the discerning researcher, provides a comprehensive overview of this compound. We will delve into its chemical rationale, commercial sourcing, synthesis and purification, quality control, and critically, its practical application in peptide synthesis, including troubleshooting common challenges. This document aims to be a definitive resource, grounding its recommendations in established chemical principles and field-proven methodologies.
The Strategic Importance of O-tert-Butyl Protection on D-Threonine
The selection of this compound as a building block is a strategic choice rooted in the principles of orthogonal protection schemes in peptide synthesis. The D-configuration of the amino acid can impart increased stability against enzymatic degradation and modulate receptor affinity in the final peptide.
The tert-butyl (tBu) group is a robust protecting group for the hydroxyl side-chain of threonine. Its key advantage lies in its stability under the basic conditions used for the removal of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group, yet it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonality is fundamental to the stepwise elongation of the peptide chain, preventing unwanted side reactions at the threonine hydroxyl group.
Commercial Availability and Supplier Analysis
A multitude of chemical suppliers offer this compound, catering to various scales of research and development, from milligrams for initial screening to kilograms for larger-scale synthesis. The quality and documentation provided by these suppliers can vary, impacting the reproducibility and success of synthetic campaigns.
| Supplier | Typical Purity | Analytical Data Provided (on request or with product) | Notes |
| Bachem | High | Certificate of Analysis (CoA) | A well-established supplier with a strong reputation in the peptide field. |
| Aapptec Peptides | High | CoA, potentially including water content.[1] | Specializes in peptide synthesis reagents and equipment. |
| MedChemExpress | ≥98.0% (by NMR) | CoA with NMR, water content (Karl Fischer), and optical rotation data.[2] | Provides detailed analytical data for their products. |
| ChemScene | ≥98% | General purity information. | Offers a wide range of chemical building blocks. |
| BOC Sciences | ≥99% (by HPLC) | Purity by HPLC is often specified. | A global supplier of a broad range of chemicals.[3] |
| ChemicalBook Aggregators | Varies (95%-99.9%) | Varies by the actual manufacturer/distributor. | A platform listing multiple suppliers, primarily from Asia. Purity and documentation should be carefully verified for each specific vendor.[3] |
Senior Application Scientist's Recommendation: For critical applications such as the synthesis of GMP-grade peptides, it is imperative to source from suppliers who provide comprehensive Certificates of Analysis, including purity assessment by multiple methods (e.g., HPLC and NMR), and full traceability. For early-stage research, a supplier offering a balance of cost-effectiveness and reliable quality is often suitable. Always request lot-specific data before committing to a large-scale purchase.
Synthesis and Purification of this compound
While commercially available, an understanding of the synthesis and purification of this compound is valuable for troubleshooting and for custom synthesis requirements. The synthesis generally involves three key transformations: esterification of the carboxylic acid, tert-butylation of the side-chain hydroxyl group, and formation of the hydrochloride salt.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Generalized Laboratory Synthesis Protocol
-
Esterification: D-Threonine is suspended in methanol and cooled. Thionyl chloride is added dropwise, leading to the formation of the methyl ester hydrochloride. The product is typically isolated by evaporation of the solvent.
-
O-tert-Butylation: The resulting H-D-Thr-OMe.HCl is dissolved in a suitable solvent like dichloromethane. The solution is then treated with a source of tert-butyl cation, such as isobutylene, in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Purification and Salt Formation: Following the reaction, the mixture is worked up to remove the catalyst and byproducts. The free base of H-D-Thr(tBu)-OMe can be purified by chromatography. The final hydrochloride salt is then precipitated by treating a solution of the purified free base with HCl in a suitable solvent like diethyl ether.
Purification of Protected Amino Acid Hydrochlorides
Purification of the final product is critical to remove diastereomeric impurities and unreacted starting materials.
Protocol: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., diethyl ether or hexane) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
For more challenging purifications, ion-exchange chromatography can be employed.[4]
Quality Control and Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of this compound is crucial for its successful application. A comprehensive quality control workflow should include the following analytical techniques:
| Analytical Method | Parameter Assessed | Expected Results |
| ¹H and ¹³C NMR | Chemical structure and purity | The spectra should be consistent with the expected structure of this compound. The absence of significant impurity peaks confirms chemical purity. |
| Mass Spectrometry (MS) | Molecular weight | The mass spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 190.14.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity and presence of impurities | A single major peak with a purity of ≥98% is typically expected. |
| Optical Rotation | Stereochemical integrity | A specific optical rotation value confirms the D-configuration of the amino acid. For the L-isomer, a value of -11.1° (c=1 in MeOH) has been reported.[2] |
| Karl Fischer Titration | Water content | Low water content is desirable for accurate weighing and to prevent side reactions during peptide synthesis. |
Interpreting Analytical Data
-
¹H NMR: Key signals to look for include the singlet for the tert-butyl group (around 1.2 ppm), the methyl ester singlet (around 3.7 ppm), and the characteristic doublets and multiplets for the α and β protons of the threonine backbone.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common method. The fragmentation pattern can provide further structural confirmation.[6][7]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in the Fmoc/tBu strategy for SPPS. The methyl ester is typically cleaved during the synthesis or used for solution-phase fragment condensation. For direct use in SPPS, the corresponding carboxylic acid, Fmoc-D-Thr(tBu)-OH, is more common. However, the hydrochloride salt can be used after neutralization.
Workflow for Incorporation into a Peptide Chain
Caption: SPPS cycle for incorporating a threonine residue.
Protocol for Automated Peptide Synthesis
This protocol outlines a generalized cycle for incorporating a threonine residue using an automated peptide synthesizer.
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swollen in N,N-dimethylformamide (DMF).
-
Amino Acid Activation: A solution of Fmoc-D-Thr(tBu)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HATU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[8]
-
Coupling: The activated amino acid solution is transferred to the reaction vessel containing the resin and allowed to react for a specified time (e.g., 1-2 hours).
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (a negative result indicates success).
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Washing: The resin is washed again with DMF to remove piperidine and the dibenzofulvene byproduct, preparing it for the next coupling cycle.
Troubleshooting Common Challenges
Threonine, being a β-branched amino acid, can present steric hindrance, sometimes leading to incomplete coupling.
Problem: Incomplete Coupling (Positive Kaiser Test)
-
Cause: Steric hindrance of the threonine residue.
-
Solution 1: Double Coupling: Immediately perform a second coupling with a fresh solution of activated Fmoc-D-Thr(tBu)-OH.[8]
-
Solution 2: Extended Coupling Time: Increase the coupling reaction time to 2-4 hours.[8]
-
Solution 3: Use a More Potent Coupling Reagent: Consider using a different activating agent known for its effectiveness with hindered amino acids.
Problem: Side Reactions During Final Cleavage
-
Cause: The generation of reactive tert-butyl cations during TFA-mediated deprotection can lead to the alkylation of nucleophilic side chains, such as those of tryptophan or methionine.[9]
-
Solution: Use of Scavengers: It is crucial to include a scavenger cocktail in the TFA cleavage mixture. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). TIS acts as a scavenger for the tert-butyl cations.[9]
Conclusion
This compound and its corresponding N-Fmoc protected carboxylic acid are indispensable tools in the arsenal of the modern peptide chemist. A thorough understanding of its properties, sourcing, and application is essential for the successful synthesis of complex peptides. By adhering to rigorous quality control of starting materials, optimizing coupling and cleavage protocols, and being prepared to troubleshoot potential challenges, researchers can effectively leverage this building block to advance their scientific and therapeutic objectives. This guide provides a foundational framework for these endeavors, empowering scientists to proceed with confidence and technical proficiency.
References
- BenchChem. (2025). assessing the stability of H-Thr(tBu)-OH under various reaction conditions. Retrieved from BenchChem Technical Support Center.[10]
- BenchChem. (2025). Technical Support Center: Troubleshooting H-Thr(tBu)-OH Coupling. Retrieved from BenchChem Technical Support Center.[8]
- BenchChem. (2025). Application Notes and Protocols for the Use of H-Thr(tBu)-OH in Automated Peptide Synthesizers. Retrieved from BenchChem Technical Support Center.[11]
- BenchChem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Retrieved from BenchChem Technical Support Center.[12]
- BenchChem. (2025). Technical Support Center: H-Thr(tBu)-OH in Peptide Synthesis. Retrieved from BenchChem Technical Support Center.[9]
- BenchChem. (2025). A Comparative Guide to Threonine Derivatives in Solid-Phase Peptide Synthesis: N-Fmoc-L. Retrieved from BenchChem Technical Support Center.[13]
- ResearchGate. (2017). How to purify amino acids (HCl salt) with dowex resin?
- Qing, F. L., et al. (n.d.). 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. NIH Public Access.[15]
- Aapptec Peptides. (n.d.). H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0.
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
- ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine.
- PubChemLite. (n.d.). Methyl (2s,3r)-2-amino-3-(tert-butoxy)butanoate hydrochloride.
- Next Peptide. (n.d.). This compound.
- MedChemExpress. (n.d.). Certificate of Analysis - H-Thr(tBu)-OMe.HCl.
- PubChem. (n.d.). This compound | C9H20ClNO3 | CID 56777334.
- Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
- Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research.
- MDPI. (n.d.). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).
- BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- ChemicalBook. (n.d.). H-THR(TBU)-OME HCL manufacturers and suppliers in india.
- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- BenchChem. (2025). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis. Retrieved from BenchChem Technical Support Center.[24]
- Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
- Semantic Scholar. (n.d.). Interpretation of Mass Spectra.
- YouTube. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- BLD Pharm. (n.d.). Methyl (R)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate hydrochloride.
- Bachem. (n.d.). H-Thr(tBu)-OMe · HCl.
- Alfa Chemistry. (n.d.). Protected Amino Acid Purification.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Taylor & Francis Group. (2006). Chemistry of peptide synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology.[35]
- ResearchGate. (2025). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate.
- DOKUMEN.PUB. (2020). Peptide Synthesis: Methods and Protocols.
Sources
- 1. peptide.com [peptide.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. H-THR(TBU)-OME HCL manufacturers and suppliers in india [chemicalbook.com]
- 4. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 5. PubChemLite - Methyl (2s,3r)-2-amino-3-(tert-butoxy)butanoate hydrochloride (C9H19NO3) [pubchemlite.lcsb.uni.lu]
- 6. longdom.org [longdom.org]
- 7. uni-saarland.de [uni-saarland.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Protected D-Threonine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of D-Threonine in Modern Drug Discovery
D-Threonine, a non-proteinogenic amino acid, is a vital chiral building block in contemporary pharmaceutical development.[1] Its incorporation into peptide-based therapeutics is a well-established strategy to enhance proteolytic stability, thereby extending the circulating half-life of the drug.[2] Unlike their L-counterparts, peptides containing D-amino acids are less susceptible to degradation by endogenous proteases.[2] Furthermore, the unique stereochemistry of D-threonine, with its two chiral centers ((2R, 3S) configuration), provides a powerful tool for modulating the conformational properties of peptides, which can be pivotal for optimizing receptor binding and biological activity.[1] This guide provides an in-depth exploration of the synthetic strategies for preparing D-threonine derivatives with orthogonal protecting groups, an essential prerequisite for their successful application in solid-phase peptide synthesis (SPPS) and other advanced synthetic methodologies.
The Imperative of Orthogonal Protection
The synthesis of peptides is a sequential process that necessitates precise control over the reactivity of the various functional groups within the amino acid building blocks.[3] The core principle guiding this control is orthogonal protection , a strategy wherein different protecting groups can be removed under distinct chemical conditions without affecting others.[4] For threonine, this involves the selective protection of three key functionalities: the α-amino group, the C-terminal carboxylic acid, and the side-chain hydroxyl group.
The two dominant orthogonal schemes in modern peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies.[4]
-
Boc/Bzl Strategy: This "quasi-orthogonal" approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino function and benzyl (Bzl)-based groups for side-chain protection.[4][5] The Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the Bzl group requires a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[4]
-
Fmoc/tBu Strategy: This is a truly orthogonal system where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, and acid-labile groups like tert-butyl (tBu) protect the side chains.[6] The Fmoc group is typically removed with a piperidine solution, while the tBu groups are cleaved with TFA.[6]
This guide will focus on the synthesis of D-threonine derivatives compatible with both strategies, providing the flexibility required for complex peptide and small molecule synthesis.
dot
Figure 1: Orthogonal vs. Quasi-Orthogonal protection schemes in SPPS.
Synthetic Pathways to Protected D-Threonine Derivatives
The stereochemical complexity of D-threonine makes its synthesis challenging.[1] Several strategies have been developed, broadly categorized as asymmetric synthesis, chemoenzymatic methods, and routes involving stereochemical inversion of the readily available L-threonine.
Stereochemical Inversion of L-Threonine
A common and cost-effective approach is to start with the natural enantiomer, L-threonine, and invert the stereochemistry at the α-carbon. A powerful method to achieve this is via an oxazoline intermediate, which involves an intramolecular ring closure and subsequent ring-opening.[7]
Another elegant method for inverting a secondary alcohol's stereocenter, such as the β-hydroxyl group (to create allo-threonine), is the Mitsunobu reaction . This reaction proceeds with a clean SN2 inversion of configuration.[8][9]
Mechanism of the Mitsunobu Reaction:
The reaction is a one-pot process that activates the hydroxyl group for nucleophilic substitution.[8]
-
Triphenylphosphine (PPh₃) attacks the diethyl azodicarboxylate (DEAD), forming a betaine intermediate.[10][11]
-
This intermediate deprotonates the nucleophile (e.g., a carboxylic acid).[10]
-
The alcohol's oxygen then attacks the positively charged phosphorus, forming an alkoxyphosphonium salt, which is an excellent leaving group.[9]
-
The conjugate base of the nucleophile performs an SN2 attack on the carbon bearing the activated hydroxyl group, leading to inversion of stereochemistry.[12]
dot
Sources
- 1. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-D-Thr(tBu)-OH, 138797-71-4, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
introduction to Fmoc/tBu solid-phase peptide synthesis
An In-Depth Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) Solid-Phase Peptide Synthesis (SPPS), the predominant methodology for chemically synthesizing peptides in research and pharmaceutical development. We will delve into the core chemical principles, provide detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting. This document is designed for researchers, chemists, and drug development professionals who seek to master this powerful technique.
The Genesis and Core Principles of Fmoc/tBu SPPS
Solid-Phase Peptide Synthesis, a revolutionary concept pioneered by R. Bruce Merrifield, transformed peptide science by anchoring the C-terminal amino acid to an insoluble polymer resin. This innovation simplified the entire process by allowing reagents and by-products to be removed by simple filtration and washing, dramatically improving efficiency and enabling the synthesis of longer peptides.
The Fmoc/tBu strategy, developed by Carpino and Han, introduced an orthogonal protection scheme that has become the gold standard. It relies on two key classes of protecting groups that are removed under distinct, non-interfering chemical conditions:
-
Temporary Nα-Amine Protection: The Fmoc group is used for the temporary protection of the alpha-amine of the incoming amino acid. It is stable to acidic conditions but is selectively cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent.
-
Permanent Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), are used to protect reactive side chains. These groups remain intact throughout the synthesis cycles and are removed simultaneously with cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).
The orthogonality of this scheme is its greatest strength, ensuring that the delicate, growing peptide chain remains securely attached to the resin and its side chains protected while the Nα-amine is selectively deprotected for the next coupling cycle.
Visualizing the Orthogonal Strategy
Caption: Orthogonality in Fmoc/tBu SPPS.
The Anatomy of Synthesis: Resins, Linkers, and Protecting Groups
The success of any peptide synthesis hinges on the judicious selection of its core components.
The Solid Support: Resins
The insoluble polymer support, or resin, is the foundation of SPPS. Polystyrene, cross-linked with divinylbenzene, is the most common core matrix. Key properties to consider are:
| Resin Type | Core Matrix | Key Characteristics | Common Applications |
| Wang Resin | Polystyrene | Acid-labile linker, yields C-terminal carboxylic acids. | Standard synthesis of peptide acids. |
| Rink Amide Resin | Polystyrene | Acid-labile amide linker, yields C-terminal amides. | Synthesis of peptide amides, common in bioactive peptides. |
| 2-Chlorotrityl Chloride Resin | Polystyrene | Highly acid-labile, allows for protected peptide cleavage. | Synthesis of protected peptide fragments for fragment condensation. |
| ChemMatrix® Resin | PEG-Polystyrene | Enhanced swelling in polar solvents, improved reaction kinetics. | Synthesis of "difficult" or hydrophobic sequences. |
Expert Insight: The choice of resin is dictated by the desired C-terminal functionality. For peptide acids, Wang resin is a reliable choice. For peptide amides, which are prevalent in nature, Rink Amide resin is the standard. The resin's substitution or "loading" value (typically 0.1-1.0 mmol/g) is a critical parameter for calculating reagent stoichiometry.
Side-Chain Protecting Groups: The Guardians of Reactivity
Protecting reactive amino acid side chains is crucial to prevent unwanted side reactions. The tBu-based groups are selected for their stability to the basic conditions of Fmoc removal and their lability to the final TFA cleavage.
| Amino Acid | Side Chain Functional Group | Common Protecting Group | Rationale |
| Asp, Glu | Carboxylic Acid | tert-butyl (tBu) | Prevents side-chain amide formation. |
| Lys, Trp | Amine | tert-butyloxycarbonyl (Boc) | Prevents branching and side reactions. |
| Ser, Thr, Tyr | Hydroxyl | tert-butyl (tBu) | Prevents acylation and other modifications. |
| Cys | Thiol | Trityl (Trt), Acm | Prevents disulfide formation and oxidation. Trt is TFA-labile. |
| His | Imidazole | Trityl (Trt) | Minimizes racemization of the histidine residue during coupling. |
| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Protects the highly basic guanidinium group. |
The SPPS Cycle: A Step-by-Step Deconstruction
The synthesis of a peptide proceeds through a series of repeated cycles, with each cycle adding one amino acid to the growing chain.
Visualizing the Core Synthesis Workflow
An In-depth Technical Guide to Exploring Peptide Analogs with D-Amino Acids
Introduction: The "Mirror Image" Advantage and the Imperative for D-Amino Acid Analogs
Peptide therapeutics represent a rapidly expanding frontier in medicine, prized for their high specificity and low off-target toxicity. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] Naturally occurring peptides are composed exclusively of L-amino acids, the stereoisomers that life has selected as its primary building blocks.[1] Consequently, proteases, the enzymatic gatekeepers of protein turnover, are exquisitely evolved to recognize and cleave peptide bonds between these L-amino acids.[1][3] This susceptibility leads to short in vivo half-lives, limiting therapeutic efficacy and necessitating frequent administration.[1]
The strategic incorporation of D-amino acids—the non-natural mirror images (enantiomers) of L-amino acids—is a cornerstone of modern peptide drug design aimed at overcoming this fundamental challenge.[4][5] By replacing one or more L-residues with their D-counterparts, we introduce a stereochemical anomaly that most proteases cannot recognize.[3][4][6] This "steric shield" confers remarkable resistance to enzymatic degradation, significantly enhancing the peptide's stability and bioavailability.[1][4][6][7]
Beyond stability, D-amino acid substitution is a powerful tool for modulating the pharmacological profile of a peptide. It can alter secondary structure, such as inducing or stabilizing β-turns, which may be critical for receptor engagement.[5][8] This structural influence can lead to unique biological activities, including enhanced binding affinity or novel receptor interactions not observed with the parent L-peptide.[6] This guide provides a comprehensive technical framework for the synthesis, characterization, and functional evaluation of D-amino acid-containing peptide analogs, empowering researchers to harness the full potential of this transformative strategy.
Part I: Synthesis and Incorporation of D-Amino Acids
The bedrock of creating D-peptide analogs is Solid-Phase Peptide Synthesis (SPPS), a methodology that allows for the stepwise assembly of an amino acid chain on an insoluble resin support.[9][10] The most prevalent approach, Fmoc/tBu chemistry, provides mild reaction conditions that are crucial for preserving the integrity of the peptide and its chiral centers.[1][11][12]
Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS involves a repeating cycle of deprotection and coupling steps.[9][13] The peptide is built from the C-terminus to the N-terminus while anchored to a solid resin.[9] The α-amino group of the incoming amino acid is temporarily protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at the start of each cycle to allow for the formation of the next peptide bond.[12][]
Experimental Protocol: Incorporation of a D-Amino Acid via Fmoc-SPPS
This protocol outlines the standard cycle for incorporating a D-amino acid into a growing peptide chain.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected L- and D-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure.[11][15]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) and Methanol (MeOH) for washing
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Preparation & Swelling: Place the resin in a reaction vessel and swell in DMF for 20-30 minutes to ensure optimal accessibility of reactive sites.[9][16]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound N-terminal amino acid by treating it with 20% piperidine in DMF. This is typically a two-step process: a brief 2-5 minute treatment followed by a longer 10-15 minute treatment to ensure complete removal.[5][13] The liberated Fmoc-dibenzofulvene adduct can be quantified by UV absorbance (~300 nm) to monitor reaction completion.[12]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid. Follow with washes of DCM and MeOH to prepare for the coupling step.[13]
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the desired Fmoc-D-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU) and an activation base (DIPEA). Allow to pre-activate for 1-2 minutes.[11]
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.[5]
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.[13]
-
Cycle Repetition: Repeat steps 2-5 for each subsequent L- or D-amino acid in the sequence.
-
Final Cleavage & Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[5]
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize. The peptide is then ready for purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Workflow for SPPS Incorporation of a D-Amino Acid
Sources
- 1. nbinno.com [nbinno.com]
- 2. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. biotage.com [biotage.com]
- 11. nbinno.com [nbinno.com]
- 12. chempep.com [chempep.com]
- 13. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
Methodological & Application
Application Note & Protocol: Solid-Phase Synthesis of Peptides with a C-Terminal O-tert-Butyl-D-Threonine Methyl Ester
Abstract: The incorporation of non-proteinogenic amino acids and C-terminal modifications are cornerstone strategies in modern drug development to enhance peptide stability, bioavailability, and efficacy. D-amino acids confer resistance to enzymatic degradation, while C-terminal esters can modulate solubility and cell permeability. This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis of peptides featuring a C-terminal D-threonine methyl ester with its side-chain protected by a tert-butyl group (D-Thr(tBu)-OMe). We will detail a robust workflow using Fmoc/tBu chemistry on Wang resin, followed by a base-catalyzed transesterification cleavage that directly yields the desired peptide methyl ester.
Scientific Principles & Strategic Overview
The synthesis of a peptide culminating in a C-terminal methyl ester, such as H-D-Thr(tBu)-OMe, presents a unique challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols. The target C-terminal residue, H-D-Thr(tBu)-OMe.HCl, cannot be directly loaded onto conventional resins like Wang or 2-Chlorotrityl because its carboxyl group is already esterified.[1][2]
The strategy outlined herein circumvents this issue by employing a post-synthesis, on-resin modification. The synthesis proceeds via the well-established Fmoc/tBu orthogonal scheme.[3][4] The key steps are:
-
Loading: The corresponding Nα-Fmoc protected amino acid, Fmoc-D-Thr(tBu)-OH, is first anchored to a Wang resin. The Wang resin's p-alkoxybenzyl ester linkage is stable to the basic conditions of Fmoc deprotection but is susceptible to nucleophilic attack.[5]
-
Elongation: The peptide chain is assembled in the C-to-N direction through iterative cycles of Fmoc deprotection and coupling of subsequent Fmoc-protected amino acids.[6][7]
-
Cleavage & Esterification: Instead of the standard final cleavage with strong acid (e.g., Trifluoroacetic Acid - TFA), the peptide is cleaved from the Wang resin via a base-catalyzed transesterification using a methanolic base. This reaction cleaves the benzyl ester bond and simultaneously forms the desired methyl ester at the C-terminus.
-
Final Deprotection: The resulting protected peptide methyl ester is then treated with a standard TFA "cocktail" to remove all acid-labile side-chain protecting groups, yielding the final target peptide.
This methodology is efficient, reproducible, and avoids the complexities of synthesizing and handling specialized pre-loaded resins.
Overall Synthesis Workflow
Caption: High-level workflow for SPPS leading to a C-terminal methyl ester.
Detailed Experimental Protocols
PART A: Resin Preparation and First Amino Acid Loading
This protocol describes the esterification of the first amino acid, Fmoc-D-Thr(tBu)-OH, to Wang resin.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Fmoc-D-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Acetic Anhydride (Ac₂O)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
Protocol:
-
Resin Swelling: Place the Wang resin (1.0 g) in a reaction vessel. Wash and swell the resin with DMF (3 x 10 mL, 5 min each), followed by DCM (3 x 10 mL, 2 min each). Drain the solvent thoroughly.
-
Loading Solution Preparation: In a separate flask, dissolve Fmoc-D-Thr(tBu)-OH (3.0 eq. relative to resin capacity) in a minimal amount of DMF, then dilute with DCM (approx. 8 mL). Add DIC (3.0 eq.).
-
Catalyst Addition: Add DMAP (0.1 eq.) to the swollen resin in the reaction vessel. Causality Note: DMAP is a highly effective acylation catalyst but can promote racemization; its use should be strictly limited to catalytic amounts for the first amino acid loading onto a hydroxyl resin.[8]
-
Coupling Reaction: Immediately add the loading solution from step 2 to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x). Dry a small sample of resin for a loading determination test (Fmoc cleavage and UV spectrophotometry).
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution. A common mixture is Ac₂O/Pyridine/DCM (1:2:7 v/v/v) for 30 minutes. Causality Note: Capping is critical to prevent the formation of deletion sequences (peptides missing the first amino acid), which are often difficult to separate during final purification.
-
Final Wash: Wash the capped resin extensively with DCM (3x) and DMF (3x) to prepare it for the first deprotection cycle.
PART B: Peptide Chain Elongation Cycle
This iterative process is repeated for each amino acid in the sequence.
Materials:
-
Loaded H-D-Thr(tBu)-Wang Resin
-
Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagent: HBTU, HATU, or HCTU (e.g., 0.5 M solution in DMF).[9]
-
Activation Base: DIPEA (e.g., 2.0 M solution in NMP or added neat).
-
DMF, peptide synthesis grade.
Protocol:
Caption: A standard Fmoc-SPPS elongation cycle.
-
Fmoc Deprotection: Treat the resin with the deprotection solution for 2 minutes, drain, then treat again for 8-10 minutes. The piperidine acts as a base to induce β-elimination of the fluorenyl group.[10][11] The liberated dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to quantify resin loading and deprotection efficiency.[10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.) with the coupling reagent (e.g., HBTU, 3.9 eq.) and DIPEA (8 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.[12]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A blue/purple result indicates incomplete coupling (free primary amines present), while a yellow/clear result signifies a complete reaction.
-
Repeat: Return to step 1 for the next amino acid in the sequence.
PART C: Transesterification Cleavage
This step cleaves the peptide from the resin, yielding the protected C-terminal methyl ester.
Materials:
-
Peptide-Resin (fully synthesized and dried)
-
Triethylamine (TEA)
-
Methanol (MeOH), anhydrous
-
DCM, anhydrous
-
Cold Diethyl Ether (Et₂O)
Protocol:
-
Resin Preparation: After the final elongation cycle and removal of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DCM (5x) and dry it under high vacuum for at least 2 hours.
-
Cleavage Solution: Prepare a cleavage solution of TEA/MeOH/DCM (1:1:8 v/v/v).
-
Cleavage Reaction: Suspend the dried resin in the cleavage solution (approx. 10 mL per 0.5 g of resin). Agitate the slurry gently at room temperature for 12-24 hours.
-
Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2x) and combine the filtrates.
-
Peptide Precipitation: Concentrate the combined filtrate under reduced pressure. Precipitate the protected peptide by adding the concentrated solution dropwise into a stirred flask of cold diethyl ether (at least 10x the volume of the concentrate).
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, wash the pellet with more cold ether, and dry the protected peptide methyl ester under vacuum.
PART D: Final Side-Chain Deprotection
This final acidolysis step removes the tBu and other side-chain protecting groups.
Materials:
-
Protected Peptide Methyl Ester
-
Cleavage Cocktail (Reagent B): TFA / Water / Triisopropylsilane (TIS) (95 : 2.5 : 2.5 v/v/v).[13]
-
Cold Diethyl Ether (Et₂O)
Protocol:
-
Acidolysis: Dissolve the dried protected peptide from Part C in the cleavage cocktail (approx. 5-10 mL per 100 mg of peptide).
-
Reaction: Stir the solution at room temperature for 2-3 hours. Causality Note: TIS is a crucial scavenger that quenches the highly reactive tert-butyl cations generated from the cleavage of tBu, Boc, and other protecting groups, preventing them from re-alkylating sensitive residues like Tryptophan or Methionine.[3][14]
-
Precipitation & Isolation: Precipitate the final, deprotected peptide by adding the TFA solution to cold diethyl ether. Isolate the crude peptide via centrifugation as described previously.
-
Purification: Dry the crude peptide pellet and purify using reverse-phase HPLC. Confirm the final product identity and purity by LC-MS.
Quantitative Data & Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Resin | Wang Resin | Benzyl ester linkage is susceptible to base-catalyzed transesterification.[5] |
| First AA Loading | 3.0 eq. Fmoc-D-Thr(tBu)-OH | Ensures high loading efficiency. Use DIC/DMAP for activation. |
| 3.0 eq. DIC | Carbodiimide activator for ester bond formation. | |
| 0.1 eq. DMAP | Highly effective catalyst; excess can cause racemization. | |
| Elongation Coupling | 4.0 eq. Fmoc-AA-OH | Excess drives the reaction to completion. |
| 3.9 eq. HBTU/HATU | Aminium-based coupling reagents are fast and efficient, minimizing side reactions.[9][15] | |
| 8.0 eq. DIPEA | Non-nucleophilic base required for aminium salt activation and neutralizing HCl salts. | |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard concentration; balances speed and prevention of side reactions.[16] |
| Transesterification | TEA/MeOH/DCM (1:1:8) | Mild basic conditions to promote nucleophilic attack by methanol. |
| Final Deprotection | TFA/H₂O/TIS (95:2.5:2.5) | Strong acid for cleavage of tBu-based groups. TIS acts as a scavenger.[3][13] |
References
- National Institutes of Health (NIH). (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- National Institutes of Health (NIH). (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. [Link]
- AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]
- AAPPTec. (n.d.). Coupling Reagents. [Link]
- PubMed. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. [Link]
- PURE. (2012). Synthesis of peptides containing C -terminal methyl esters using trityl side-chain anchoring: Application to the synthesis of a-factor and a-factor analogs. [Link]
- Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
- AAPPTec. (n.d.).
- National Institutes of Health (NIH). (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. [Link]
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- AAPPTec. (n.d.). H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0. [Link]
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- AAPPTec. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- ACS Publications. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs. [Link]
- AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. [Link]
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
- Semantic Scholar. (n.d.). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. [Link]
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- AAPPTec. (n.d.). Peptide Synthesis Reagents. [Link]
- National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis - PMC. [Link]
Sources
- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Coupling of H-D-Thr(tBu)-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of sterically hindered amino acids, such as D-Threonine derivatives, is a critical step in the synthesis of complex peptides with tailored biological activities. H-D-Thr(tBu)-OMe.HCl is a valuable building block that introduces a D-amino acid configuration, enhancing peptide stability against enzymatic degradation, and a tert-butyl (tBu) protected side chain to prevent undesirable reactions. This document provides a comprehensive guide to the coupling conditions for this compound, focusing on solution-phase synthesis. It delves into the mechanistic principles of peptide bond formation, offers a comparative analysis of coupling reagents, and presents detailed, field-proven protocols. This guide is designed to empower researchers to navigate the challenges associated with this sterically demanding amino acid derivative, ensuring high coupling efficiency and minimal side reactions.
Introduction: The Significance of Sterically Hindered D-Amino Acids
In the landscape of peptide-based drug discovery, the deliberate inclusion of non-natural amino acids is a powerful strategy to modulate pharmacological properties. D-amino acids, the enantiomers of their naturally occurring L-counterparts, play a pivotal role in this endeavor. Their presence within a peptide sequence can dramatically increase resistance to proteolysis, thereby extending the in-vivo half-life of the therapeutic candidate.
This compound, a methyl ester of D-Threonine with a tert-butyl protected hydroxyl group, presents a unique set of opportunities and challenges. The D-configuration is desirable for stability, while the bulky tert-butyl protecting group on the side-chain hydroxyl prevents O-acylation and dehydration (β-elimination), potential side reactions during peptide synthesis.[1] However, the steric bulk of both the β-branched side chain and the tBu group can significantly impede the rate of peptide bond formation, necessitating carefully optimized coupling conditions.[1] This guide provides the foundational knowledge and practical protocols to successfully incorporate this valuable building block.
Core Principles of Amide Bond Formation with this compound
The successful coupling of this compound to an N-protected amino acid is a multi-step process in solution-phase synthesis. Understanding the function of each component is paramount.
Neutralization: The Essential First Step
This compound is supplied as a hydrochloride salt, meaning the α-amino group is protonated. For the nucleophilic attack on the activated carboxyl group of the incoming amino acid to occur, this amino group must be in its free, unprotonated form. Therefore, a non-nucleophilic organic base is required to neutralize the HCl salt.
Commonly used bases for this purpose include:
-
N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, it is highly effective due to its steric hindrance, which prevents it from acting as a nucleophile.
-
N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, it is often preferred when the risk of base-catalyzed side reactions, such as racemization, is high.[2]
-
Triethylamine (TEA): While effective, it is more nucleophilic than DIPEA and can sometimes lead to side reactions.
A novel alternative for the deprotonation of amino acid ester hydrochlorides is the use of activated zinc dust. This method offers a neat and quantitative reaction, avoiding the use of tertiary amines and their potential side effects.[3]
Carboxyl Group Activation: The Heart of the Coupling Reaction
The formation of a peptide bond requires the activation of the carboxylic acid of the N-protected amino acid to make it more susceptible to nucleophilic attack by the amino group of H-D-Thr(tBu)-OMe. The choice of coupling reagent is critical for achieving high yields and minimizing racemization, especially with sterically hindered residues.[1][4]
The mechanism generally involves the formation of a highly reactive intermediate, such as an active ester or a symmetrical anhydride, which is then readily attacked by the free amine of the D-Threonine derivative.[4]
Comparative Analysis of Coupling Reagents for Hindered Amino Acids
The selection of the appropriate coupling reagent is arguably the most critical factor in the successful incorporation of this compound. The steric hindrance presented by this amino acid derivative necessitates the use of highly efficient reagents.
| Coupling Reagent | Class | Advantages | Considerations |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | High coupling efficiency, fast reaction times, low racemization.[1][4] Particularly effective for sterically hindered amino acids.[5] | Higher cost compared to carbodiimides. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | Very effective and widely used. Good for hindered couplings.[5] | Can cause guanidinylation of the free amine if used in excess. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent for hindered couplings, low racemization. | Produces the carcinogenic byproduct HMPA (hexamethylphosphoramide) in its original formulation (BOP). PyBOP is a safer alternative.[4][6] |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) | Carbodiimide/ Additive | Cost-effective and efficient. OxymaPure is a superior additive to HOBt, enhancing reaction rates and reducing racemization with improved safety profile.[1] | Carbodiimides can lead to the formation of N-acylurea byproduct.[4] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | Coupling efficiencies comparable to HATU with an improved safety profile as it does not contain benzotriazole derivatives.[4] | Relatively newer reagent, may not be as widely available. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical solution-phase coupling reaction involving this compound.
General Workflow for Solution-Phase Peptide Coupling
Caption: General workflow for solution-phase dipeptide synthesis.
Protocol 1: HATU-Mediated Coupling
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-L-Ala-OH) with this compound using HATU.
Materials:
-
Fmoc-L-Ala-OH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (1.2 eq) and stir at room temperature for 15-20 minutes.
-
Activation: In a separate flask, dissolve Fmoc-L-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.3 eq) and stir at room temperature for 5-10 minutes for pre-activation.
-
Coupling: Add the activated Fmoc-L-Ala-OH solution to the neutralized H-D-Thr(tBu)-OMe solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DIC/Oxyma-Mediated Coupling
This protocol offers a cost-effective alternative using a carbodiimide-based coupling strategy.
Materials:
-
Boc-L-Leu-OH (1.0 eq)
-
This compound (1.1 eq)
-
DIC (1.2 eq)
-
OxymaPure (1.2 eq)
-
NMM (1.2 eq for neutralization + 1.2 eq for coupling)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization: Suspend this compound (1.1 eq) in anhydrous DCM. Add NMM (1.2 eq) and stir at room temperature for 20-30 minutes.
-
Coupling Cocktail: In a separate flask, dissolve Boc-L-Leu-OH (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DCM.
-
Coupling: Add the Boc-L-Leu-OH/Oxyma solution to the neutralized H-D-Thr(tBu)-OMe suspension. Cool the mixture to 0 °C in an ice bath.
-
DIC Addition: Add DIC (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized dipeptide.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to monitor the progress of the reaction. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is a common method.[7][8]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired dipeptide. Electrospray ionization (ESI) is a commonly used technique.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the dipeptide, including the verification of the presence of both amino acid residues and the protecting groups. 2D NMR techniques like COSY and HSQC can be used for unambiguous signal assignment.[10] Chiral analysis can be performed to confirm the retention of the D-configuration.[8]
Caption: Key components of the coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Insufficient activation of the carboxylic acid.- Incomplete neutralization of the HCl salt.- Steric hindrance impeding the reaction. | - Switch to a more powerful coupling reagent (e.g., HATU or COMU).[1][4]- Increase the reaction time and/or temperature (monitor for racemization).- Ensure adequate equivalents of base are used for neutralization. |
| Racemization | - Prolonged exposure to strong base.- High reaction temperatures. | - Use a weaker base like NMM instead of DIPEA.[2]- Add a racemization suppressant like OxymaPure.[1]- Perform the reaction at lower temperatures (e.g., 0 °C). |
| Formation of N-acylurea | - Use of carbodiimide coupling reagents (e.g., DIC, DCC). | - Add an auxiliary nucleophile like OxymaPure or HOBt to trap the activated intermediate.- Filter the reaction mixture to remove the precipitated urea byproduct. |
| Dehydration (β-elimination) | - The tBu protecting group on the threonine side chain is designed to prevent this, but it can occur under harsh basic conditions.[1] | - Ensure the use of non-nucleophilic bases.- Avoid excessive reaction times and elevated temperatures. |
Conclusion
The successful coupling of this compound is a readily achievable goal for the informed researcher. By understanding the fundamental principles of neutralization and carboxyl activation, making a judicious selection of coupling reagents, and adhering to optimized protocols, the challenges posed by steric hindrance can be effectively overcome. The methodologies and insights provided in this guide serve as a robust framework for the efficient and reliable synthesis of D-Threonine-containing peptides, paving the way for the development of novel and potent peptide therapeutics.
References
- Wessjohann, L. A., et al. (1992). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International journal of peptide and protein research, 40(3-4), 282-293. [Link]
- Subirós-Funosas, A., et al. (2011). Applications of Peptide Coupling Reagents – An Update. Asian Journal of Organic Chemistry, 2(5), 368-387.
- Gopi, H. N., & Suresh Babu, V. V. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amino. Indian Journal of Chemistry - Section B, 40B(3), 223-226.
- NPTEL-NOC IITM. (2020). Lecture 27: Peptide coupling agents, Solid phase synthesis, peptide based therapeutics. YouTube. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
- Gopi, H. N., & Suresh Babu, V. V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of peptide research, 57(3), 223-226. [Link]
- Maleki, A., et al. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific reports, 12(1), 4642. [Link]
- Grepioni, F., et al. (2018). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 18(2), 717-721.
- Li, G., & Lam, K. S. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & biomolecular chemistry, 12(14), 2249-2253. [Link]
- Li, G., et al. (2011). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical communications (Cambridge, England), 47(37), 10452-10454.
- Royal Society of Chemistry. (2020).
- Application of 3D NMR for Structure Determination of Peptide N
- Singer, D., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 629. [Link]
- Detecting D-amino acid-containing neuropeptides using selective enzymatic digestion. (2008).
- Li, L. (2017). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in molecular biology (Clifton, N.J.), 1575, 149-160.
- Genin, E., et al. (2023). Occurrence of D-amino acids in natural products. Natural product reports, 40(11), 1835-1861. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes & Protocols for Amide Bond Formation: Activation of H-D-Thr(tBu)-OMe.HCl with HATU
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, central to the synthesis of peptides, pharmaceuticals, and complex organic molecules. While thermodynamically favorable, the direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid. Among the premier modern coupling reagents, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has gained prominence for its high efficiency, rapid reaction rates, and ability to suppress racemization.[1][2]
This guide provides a comprehensive technical overview and detailed protocols for the HATU-mediated coupling of a carboxylic acid with H-D-Thr(tBu)-OMe.HCl, a sterically hindered, protected D-amino acid ester. We will delve into the underlying reaction mechanism, explain the critical role of each reagent, provide step-by-step experimental procedures, and offer field-proven insights for optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and high-yielding amide coupling strategies.
The HATU Activation Mechanism: A Stepwise Analysis
The efficacy of HATU lies in its ability to convert a weakly electrophilic carboxylic acid into a highly reactive OAt-active ester. This transformation proceeds through a well-defined, base-mediated pathway that ensures efficient acylation of the amine component.
The core mechanism involves three primary steps:[3][4][5]
-
Deprotonation of the Carboxylic Acid: A non-nucleophilic base, typically a hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion. This is a prerequisite for the subsequent activation step.
-
Formation of the OAt-Active Ester: The nucleophilic carboxylate anion attacks the electron-deficient carbon of the HATU reagent. This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly attacked by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion. The result is a highly reactive OAt-active ester and the release of tetramethylurea as a byproduct.[5]
-
Nucleophilic Acyl Substitution: The free amine group of H-D-Thr(tBu)-OMe attacks the carbonyl carbon of the OAt-active ester. The HOAt moiety is an excellent leaving group, and its departure is facilitated by the neighboring pyridine nitrogen, which is believed to stabilize the transition state.[5] This anchimeric assistance contributes to the high coupling efficiencies and rapid reaction rates associated with HATU.
Reagent Selection and Rationale
The success of the coupling reaction is critically dependent on the proper selection and stoichiometry of each component.
| Reagent | Role & Key Considerations |
| Carboxylic Acid | The acyl donor. Must be soluble in the chosen reaction solvent. |
| This compound | The amine nucleophile. The .HCl salt form necessitates neutralization with at least one equivalent of base to generate the free amine required for the reaction. The tert-butyl (tBu) group protects the side-chain hydroxyl of threonine, preventing it from undergoing side reactions. The methyl ester (OMe) protects the C-terminus. |
| HATU | The coupling reagent. It is highly efficient but moisture-sensitive. Using a slight excess (1.05-1.2 equivalents) relative to the limiting reagent (typically the carboxylic acid) is common practice to drive the reaction to completion.[4] |
| Base (DIPEA or TEA) | A non-nucleophilic, sterically hindered base is crucial. DIPEA (Hünig's base) is preferred over triethylamine (TEA) as its bulkiness minimizes its potential to act as a competing nucleophile.[5][6] A significant excess (2.5-4.0 equivalents) is required to both neutralize the amine hydrochloride salt and deprotonate the carboxylic acid.[7][8] |
| Solvent | A polar aprotic solvent is required to dissolve the reagents. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties.[5] Anhydrous (dry) solvent is essential to prevent hydrolysis of the HATU reagent and the active ester intermediate.[9] |
Detailed Experimental Protocol: Solution-Phase Synthesis
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound. The stoichiometry is based on the carboxylic acid as the limiting reagent.
4.1 Materials and Equipment
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Standard laboratory glassware
-
Magnetic stirrer
-
Analytical balance
-
Rotary evaporator
-
TLC plates or LC-MS system for reaction monitoring
-
Silica gel for column chromatography
4.2 Reagents
-
Carboxylic Acid (1.0 equiv.)
-
This compound (1.1 equiv.)
-
HATU (1.1 equiv.)
-
DIPEA (3.0 equiv.)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
1N HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
4.3 Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.0 equiv.), this compound (1.1 equiv.), and HATU (1.1 equiv.) to a round-bottom flask containing anhydrous DMF (to achieve a concentration of ~0.1-0.5 M).
-
Initiation: Cool the stirred mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 equiv.) dropwise via syringe. The addition of base is critical for both neutralizing the amine salt and initiating the activation of the acid.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. The reaction time can vary significantly based on the steric hindrance of the substrates.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A successful reaction will show the consumption of the limiting carboxylic acid. The end of a HATU-mediated reaction is often indicated by a color change from yellow to colorless.[10]
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Sequentially wash the organic layer with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.[4][8] This washing procedure is crucial for removing the water-soluble byproducts like tetramethylurea.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.
Optimization and Troubleshooting
Even with a robust reagent like HATU, challenges can arise, particularly with sterically demanding substrates.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Stoichiometry | Acid (1.0), Amine (1.1), HATU (1.1), DIPEA (3.0) | For difficult couplings, increasing HATU and the amine to 1.5 equivalents may improve yield. However, excess HATU can lead to guanidinylation of the amine, a known side reaction.[1] |
| Order of Addition | All-in-one, then base | Pre-activation: Dissolve the acid, HATU, and DIPEA in DMF and stir for 15-30 minutes before adding the amine.[8][9] This ensures the active ester is formed first, minimizing the risk of the amine reacting directly with HATU.[11][12] |
| Temperature | 0 °C to Room Temp. | If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can increase the rate, but this should be done cautiously as it can also increase the risk of racemization.[13] |
| Solvent | DMF | If solubility or resin swelling (in SPPS) is an issue, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent.[13] |
| Low Yield | - | Double Coupling: If monitoring indicates an incomplete reaction after several hours, add a second portion of activated amino acid and coupling reagents to drive the reaction to completion. This is a highly effective strategy for sterically hindered residues.[13] |
Conclusion
The activation of carboxylic acids with HATU for coupling with this compound is a powerful and reliable method for forming amide bonds. Its success hinges on a clear understanding of the reaction mechanism, the use of anhydrous conditions, and the strategic application of a non-nucleophilic base. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can effectively overcome challenges such as steric hindrance and achieve high yields of the desired amide product, facilitating advancements in peptide synthesis and drug discovery.
References
- Amine to Amide Mechanism - H
- Isidorou, P. A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. [Link]
- HPLC and ΔE plots of HATU mediated reactions.
- Isidorou, P. A., et al. (2017).
- HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
- H
- HATU coupling - what's the best order? r/Chempros - Reddit. [Link]
- Hatu reaction. r/chemistry - Reddit. [Link]
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
- Amine to Amide (Coupling)
- Amide Synthesis. Fisher Scientific. [Link]
- Optimizing Peptide Coupling: Key Techniques. [Source Not Provided].
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
Sources
- 1. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 2. jpt.com [jpt.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Deprotection of the Threonine Side Chain in H-D-Thr(tBu)-OMe.HCl
Introduction: The Strategic Role of the Tert-Butyl Group in Peptide Synthesis
In the intricate field of peptide synthesis and drug development, the use of protecting groups is a cornerstone of chemical strategy.[1][2][3] These temporary modifications to reactive functional groups prevent unwanted side reactions and allow for the controlled, sequential assembly of amino acid building blocks.[2][3] For the amino acid threonine, which possesses a secondary hydroxyl group on its side chain, effective protection is crucial to prevent O-acylation and other side reactions during peptide coupling.[4][5]
The tert-butyl (tBu) group, employed as an ether to protect the threonine side chain, is a widely utilized protecting group in modern peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy.[6][7] Its popularity stems from its stability under a broad range of chemical conditions, including the basic conditions required for Fmoc group removal, while being readily cleavable under strong acidic conditions.[7] This application note provides a detailed guide to the deprotection of the tert-butyl side chain of H-D-Thr(tBu)-OMe.HCl, a common building block in synthetic organic chemistry. We will delve into the underlying reaction mechanism, provide validated experimental protocols, and discuss critical considerations for achieving high-purity deprotected product.
The Mechanism of Acid-Catalyzed Tert-Butyl Deprotection
The removal of the tert-butyl protecting group from the threonine side chain is an acid-catalyzed process, most commonly achieved using trifluoroacetic acid (TFA).[4][8][9] The reaction proceeds via an acid-catalyzed elimination mechanism, which can be broken down into the following key steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen on the threonine side chain by a strong acid like TFA.[10] This protonation converts the ether into a good leaving group.
-
Formation of a Stable Carbocation: Following protonation, the carbon-oxygen bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and the free hydroxyl group on the threonine side chain.[8][11][12]
-
Fate of the Tert-Butyl Cation: The generated tert-butyl cation is a reactive electrophile.[13][14] In the presence of a nucleophile or a base, it can undergo several transformations:
-
Deprotonation: The trifluoroacetate anion can act as a base, abstracting a proton from the tert-butyl cation to form isobutylene, a volatile gas.[11][15]
-
Trapping by Scavengers: To prevent the tert-butyl cation from reacting with nucleophilic residues in a peptide chain (such as tryptophan or methionine), "scavengers" are added to the reaction mixture.[13][16][17][18] Common scavengers include triisopropylsilane (TIS) and water.[13]
-
Formation of Tert-butyl Trifluoroacetate: The tert-butyl cation can also react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[16]
-
The use of a high concentration of TFA ensures that the equilibrium of the reaction is driven towards the deprotected product.[8][13]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the deprotection of the tert-butyl side chain of this compound.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Diethyl ether, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Protocol 1: Standard Deprotection using TFA in DCM
This protocol is a robust and generally applicable method for the deprotection of the tert-butyl group.
1. Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Place the flask in an ice bath and cool the solution to 0 °C with stirring.
2. Addition of TFA:
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
(Optional but Recommended) If the substrate were part of a larger peptide containing sensitive residues like tryptophan or methionine, a scavenger such as triisopropylsilane (TIS) would be added to the TFA solution (typically 2.5-5% v/v) before its addition to the reaction mixture.[13][14]
3. Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored periodically by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from 30 minutes to several hours.[13]
4. Work-up and Product Isolation:
-
Upon completion of the reaction, remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or more DCM can be performed.[13]
-
Dissolve the resulting residue in a small amount of water or ethyl acetate.
-
Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the cessation of gas evolution.
-
If the product is soluble in an organic solvent, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification and Characterization:
-
The crude H-D-Thr-OMe.HCl can be purified by techniques such as column chromatography or recrystallization, if necessary.
-
Characterize the final product by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Workflow for Deprotection of this compound
A schematic overview of the experimental workflow for the deprotection of the tert-butyl side chain.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid strength or concentration.[13] Short reaction time.[13] Low reaction temperature.[13] | Increase the concentration of TFA (up to 95% in DCM).[13] Extend the reaction time, carefully monitoring by TLC or LC-MS.[13] Cautiously increase the reaction temperature if the substrate is stable.[13] |
| Side Product Formation (Alkylation) | Reactive tert-butyl cations alkylating nucleophilic sites.[13][16] | Incorporate scavengers like triisopropylsilane (TIS) or water into the reaction mixture to trap the tert-butyl cations.[13] |
| Ester Hydrolysis | The methyl ester is generally stable to TFA at room temperature for the duration of the deprotection. However, prolonged exposure or elevated temperatures could lead to some hydrolysis. | Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures. |
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The deprotection reaction may evolve isobutylene , a flammable gas. Ensure adequate ventilation.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas . Perform this step slowly and with caution to avoid excessive foaming and pressure build-up.
Conclusion
The deprotection of the tert-butyl side chain of this compound is a routine yet critical transformation in synthetic organic chemistry. A thorough understanding of the acid-catalyzed mechanism, adherence to established protocols, and careful monitoring are essential for achieving a high yield of the desired deprotected product. By considering the potential for side reactions and implementing appropriate preventative measures, such as the use of scavengers, researchers can ensure the integrity of their final compound.
References
- Benchchem. (n.d.). Application Note: Efficient Cleavage of tert-Butyl Esters from Di-tert-butyl 3,3'-Iminodipropionate Using Trifluoroacetic Acid.
- StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
- Benchchem. (n.d.). Technical Support Center: Optimizing Deprotection of the Tert-butyl Group from Threonine.
- ECHEMI. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Threonine Derivatives in Solid-Phase Peptide Synthesis: N-Fmoc-L.
- Benchchem. (n.d.). A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: H-Thr(tBu)-OH in Peptide Synthesis.
- Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.
- ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- Benchchem. (n.d.). A Comparative Guide to H-D-Ala-OtBu.HCl and H-D-Ala-OMe.HCl in Peptide Synthesis.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
Sources
- 1. scispace.com [scispace.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. echemi.com [echemi.com]
- 16. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Note: Trifluoroacetic Acid-Mediated Cleavage of the Tert-Butyl Protecting Group from Threonine Residues
Introduction
The tert-butyl (tBu) group is a widely utilized protecting group for the hydroxyl moiety of threonine in solid-phase peptide synthesis (SPPS). Its stability under a broad range of chemical conditions and its facile removal with strong acid make it an integral component of the Fmoc/tBu orthogonal protection strategy. Trifluoroacetic acid (TFA) is the reagent of choice for the final deprotection and cleavage of the peptide from the resin. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mechanism, protocol, and critical considerations for the efficient and clean removal of the tBu group from threonine residues.
Mechanism of Deprotection
The cleavage of the tert-butyl ether from the threonine side chain is an acid-catalyzed process. The reaction proceeds through the protonation of the ether oxygen by TFA, which makes the hydroxyl group a better leaving group. This is followed by the elimination of a stable tert-butyl cation, regenerating the free hydroxyl group on the threonine residue.
The Critical Role of Scavengers: The liberated tert-butyl cation is a highly reactive electrophile.[1] In the absence of quenching agents, this cation can lead to undesirable side reactions, most notably the alkylation of nucleophilic amino acid side chains such as tryptophan, methionine, and cysteine.[1][2] To prevent these modifications, scavengers are included in the cleavage cocktail to trap the tert-butyl cations.[3] Common scavengers include triisopropylsilane (TIS) and water.[4] TIS acts as a hydride donor, irreversibly reducing the tert-butyl cation to isobutane.[5]
Potential Side Reactions Involving Threonine
While the primary concern during TFA cleavage is often the tert-butylation of other residues, several side reactions can directly involve the threonine residue itself:
-
Incomplete Deprotection: Insufficient concentration of TFA or shortened reaction times can lead to the incomplete removal of the tBu group from the threonine side chain.[6][7][8] This results in a peptide with a mass increase of +56 Da.[1]
-
O-Sulfonation: In peptides containing arginine residues protected by sulfonyl-based groups (e.g., Pmc or Mtr), O-sulfonation of the threonine hydroxyl group can occur. This leads to a mass addition of +80 Da.[1]
-
N→O Acyl Shift: Strong acidic conditions, such as those present during TFA cleavage, can catalyze an N→O acyl shift in peptides containing serine or threonine. This results in the formation of an isomeric depsipeptide, which can be difficult to separate from the desired product.[1]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection for Thr(tBu)-Containing Peptides
This protocol is suitable for most peptides where threonine is the primary residue of concern for deprotection, alongside other standard acid-labile protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Cleavage Cocktail Preparation (to be prepared fresh): A standard and effective cleavage cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.[9]
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold (-20 °C) diethyl ether with gentle stirring.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether three times to remove scavengers and residual TFA.
-
Dry the final peptide product under vacuum.
Protocol 2: Monitoring Deprotection by HPLC and Mass Spectrometry
It is crucial to monitor the completeness of the deprotection and to check for the presence of side products.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% TFA in Water.[10]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 214 nm or 220 nm.[10]
Expected Observations:
-
Successful deprotection will show the emergence of the desired peptide peak and the disappearance of the protected peptide peak.
-
Incomplete deprotection will be indicated by a peak with a later retention time and a mass increase of +56 Da in the mass spectrum.[1]
Mass Spectrometry Analysis: Analyze the crude peptide by LC-MS or MALDI-TOF to confirm the molecular weight of the desired product and to identify any potential side products based on their characteristic mass shifts.
Data Presentation
| Parameter | Typical Value/Observation | Analytical Method | Reference |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | - | [9] |
| Reaction Time | 2-4 hours | HPLC, LC-MS | [1] |
| Deprotection Efficiency | >95% | LC-MS, NMR | [10] |
| Incomplete Deprotection | +56 Da mass shift | Mass Spectrometry | [1] |
| O-Sulfonation | +80 Da mass shift | Mass Spectrometry | [1] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution | Reference |
| Incomplete Deprotection (+56 Da) | Insufficient TFA concentration or reaction time. | Increase TFA concentration to 95%; extend cleavage time to 4 hours. | [1] |
| O-Sulfonation (+80 Da) | Presence of Arg(Pmc/Mtr) without appropriate scavengers. | Add thioanisole and thiocresol to the cleavage cocktail. | [1] |
| Alkylation of other residues (e.g., Trp, Met, Cys) | Ineffective scavenging of tert-butyl cations. | Ensure a robust scavenger cocktail is used, such as TFA/TIS/H₂O or Reagent K for complex peptides. | [2][9] |
| N→O Acyl Shift | Strong acidic conditions. | Minimize cleavage time; consider milder cleavage conditions if compatible with other protecting groups. | [1] |
Visualizations
Caption: Mechanism of TFA deprotection and the role of scavengers in preventing side reactions.
References
- Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
- American Chemical Society. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
- ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
- ResearchGate. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]
- ResearchGate. (2025). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
- National Institutes of Health. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
- Royal Society of Chemistry. (2025). Advancing sustainable peptide synthesis. [Link]
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Incorporation of H-D-Thr(tBu)-OMe·HCl into Peptide Sequences
For an Audience Of: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the successful incorporation of O-tert-Butyl-D-threonine methyl ester hydrochloride (H-D-Thr(tBu)-OMe·HCl) into peptide sequences. Recognizing the increasing importance of D-amino acids in therapeutic peptide design for enhancing proteolytic stability and modulating biological activity, this document offers an in-depth exploration of both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies. Beyond procedural steps, this guide elucidates the causal chemistry behind experimental choices, addresses potential side reactions such as racemization and O-acylation, and provides robust analytical protocols for quality control, ensuring the synthesis of high-purity, well-characterized peptides.
Introduction: The Strategic Value of D-Threonine Incorporation
The substitution of canonical L-amino acids with their D-enantiomers is a powerful strategy in modern peptide drug design. Peptides containing D-amino acids are often significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-isomers.[1][2] This enhanced stability can dramatically increase a peptide's in vivo half-life, a critical parameter for therapeutic efficacy.[1][2] Furthermore, the introduction of a D-amino acid can induce specific conformational constraints, leading to unique three-dimensional structures that may enhance receptor binding affinity or alter biological activity in therapeutically beneficial ways.[3][4][5]
H-D-Thr(tBu)-OMe·HCl is a strategically protected building block designed for seamless integration into peptide chains. This guide will detail its application, providing the necessary protocols to empower researchers in synthesizing novel and robust peptide candidates.
Physicochemical Properties of H-D-Thr(tBu)-OMe·HCl
A thorough understanding of the building block's properties is fundamental to its effective use.
| Property | Value | Source |
| Chemical Formula | C₉H₂₀ClNO₃ | [6] |
| Molecular Weight | 225.71 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| IUPAC Name | methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | [6] |
| Storage | 2-8°C, sealed, away from moisture | [8] |
Rationale for Protecting Groups
The selection of protecting groups is critical for preventing undesirable side reactions during synthesis.
-
Side-Chain Protection (O-tert-Butyl): The secondary hydroxyl group of threonine is nucleophilic and can be acylated by activated amino acids during coupling steps, leading to the formation of depsipeptide byproducts. The tert-butyl (tBu) ether is a robust, acid-labile protecting group that effectively prevents this side reaction.[9] It is stable to the basic conditions used for Fmoc-deprotection in SPPS but is efficiently removed during the final acidic cleavage step.[10]
-
C-Terminal Protection (Methyl Ester): The methyl ester (-OMe) protects the C-terminal carboxyl group, preventing its participation in coupling reactions. This is essential for both liquid-phase synthesis and for the initial coupling to a resin in SPPS. In LPPS, it can be selectively removed by saponification at the end of the synthesis.
-
N-Terminal Salt (Hydrochloride): The hydrochloride (.HCl) salt enhances the stability and shelf-life of the amino acid derivative. It must be neutralized in situ with a non-nucleophilic base prior to the coupling reaction to liberate the free amine.
Solid-Phase Peptide Synthesis (SPPS) Applications
SPPS, particularly utilizing Fmoc/tBu chemistry, is the most common methodology for synthesizing peptides incorporating H-D-Thr(tBu)-OMe·HCl. The process involves the stepwise addition of amino acids to a growing chain anchored on an insoluble resin support.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Coupling of Fmoc-AA onto Resin-Bound D-Thr(tBu)-OMe
This protocol assumes H-D-Thr(tBu)-OMe·HCl has already been anchored to a suitable resin (e.g., 2-chlorotrityl chloride resin). The protocol details the subsequent coupling of the next Fmoc-protected amino acid.
-
Resin Preparation: Swell the H-D-Thr(tBu)-OMe-Resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable SPPS reaction vessel.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, NMM; 2 equivalents relative to the amino acid) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. Causality Note: Pre-activation generates a highly reactive ester, facilitating efficient amide bond formation. However, prolonged activation can increase the risk of racemization, especially for sensitive amino acids.[11]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended, or a more potent coupling reagent like HATU may be preferred.[12]
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), a second coupling (recoupling) may be necessary.
-
Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DMF. The resin is now ready for the next coupling cycle.
-
Recommended Coupling Reagents for Sterically Hindered Residues
The β-branched and tBu-protected side chain of D-Thr(tBu) can present steric challenges.[13] The choice of coupling reagent is critical for achieving high coupling efficiency.
| Coupling Reagent | Class | Key Advantages & Considerations |
| HBTU / TBTU | Aminium/Uronium | Efficient, rapid coupling with low racemization, especially when HOBt is added. Industry standard.[12][14] |
| HATU | Aminium/Uronium | Highly efficient, especially for sterically hindered amino acids and difficult couplings.[12] Contains a HOAt moiety which further suppresses racemization. |
| DIC / HOBt | Carbodiimide | Cost-effective. The combination of DIC with HOBt suppresses racemization and the formation of N-acylurea byproducts.[12][14] Can be performed under base-free conditions to minimize epimerization.[12] |
| COMU | Aminium/Uronium | High coupling efficiency comparable to HATU, with improved safety (incorporates OxymaPure instead of explosive HOBt/HOAt) and solubility.[12] |
Protocol 2: Final Cleavage and Deprotection
The final step in SPPS is to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group from the D-threonine residue.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for removing the tBu group is Reagent K or a variation thereof.
-
Standard Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[9]
-
Rationale: TFA is the strong acid that cleaves the tBu ether and the peptide from the resin. Water acts as a scavenger for tert-butyl cations. TIS is a highly effective scavenger that traps the reactive tert-butyl cations generated, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[9]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Incubate at room temperature with occasional agitation for 2-4 hours. Note: Incomplete deprotection of the Thr(tBu) group can occur with insufficient TFA concentration or time, resulting in a peptide with a +56 Da mass shift.[9]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum. The peptide is now ready for purification and analysis.
-
Liquid-Phase Peptide Synthesis (LPPS) Applications
LPPS is a classical approach that remains valuable for large-scale synthesis or when specific manipulations in solution are required. H-D-Thr(tBu)-OMe·HCl serves as an excellent starting material for building a peptide from the C-terminus.
Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).
Protocol 3: Solution-Phase Coupling using EDC/HOBt
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Alanine) to H-D-Thr(tBu)-OMe·HCl.
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DCM or DMF.
-
-
Activation:
-
Cool the solution to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and stir for 15-30 minutes to generate the activated HOBt ester.[15]
-
-
Neutralization and Coupling:
-
In a separate flask, dissolve H-D-Thr(tBu)-OMe·HCl (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA or NMM (2.0 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Add the neutralized D-threonine derivative solution to the activated N-protected amino acid solution.
-
-
Reaction and Workup:
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Perform an aqueous workup: wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide.
-
Protocol 4: C-Terminal Methyl Ester Saponification
After the full peptide sequence is assembled in solution, the C-terminal methyl ester must be hydrolyzed to yield the free carboxylic acid.
-
Dissolution: Dissolve the protected peptide methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification Reaction:
-
Cool the solution to 0°C.
-
Add a solution of Lithium Hydroxide (LiOH, 1.0-2.0 eq) in water dropwise.[16] Causality Note: Hydroxide acts as the nucleophile to hydrolyze the ester. LiOH is often preferred over NaOH or KOH as it can reduce the extent of epimerization at the C-terminal residue.[16]
-
Stir the reaction at 0°C to room temperature, monitoring carefully by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). Avoid prolonged reaction times to minimize base-catalyzed side reactions.
-
-
Workup and Isolation:
-
Quench the reaction by acidifying the solution to pH ~3-4 with cold 1 M HCl.
-
Remove the organic solvent (THF) under reduced pressure.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, and concentrate to yield the peptide with a free C-terminal carboxylic acid. This product is then ready for final deprotection (e.g., TFA cleavage of the tBu group) and purification.
-
Quality Control: A Self-Validating System
Ensuring the chemical and stereochemical integrity of the final peptide is paramount. A robust quality control framework validates the success of the synthesis protocols.
Purity and Identity Verification
The purity and correct molecular weight of the synthesized peptide should be confirmed using a combination of techniques.
| Technique | Primary Function | Protocol Summary |
| RP-HPLC | Assesses purity and quantifies impurities. | Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Monitor at 214/280 nm. Purity is calculated based on the relative peak area of the main product.[1] |
| LC-MS | Confirms molecular weight and identifies impurities. | Couple the HPLC system to an ESI or MALDI mass spectrometer to confirm the mass-to-charge ratio of the main peak and identify masses of impurity peaks (e.g., deletion sequences, products of side reactions).[1] |
Protocol 5: Assessing Racemization of the D-Threonine Residue
A critical quality control step is to confirm that the D-threonine residue has not undergone epimerization to L-threonine during the synthesis. This is achieved by total hydrolysis of the peptide followed by chiral amino acid analysis.
-
Peptide Hydrolysis:
-
Place a small amount of the purified peptide (10-50 µg) in a hydrolysis tube.
-
Add 6 M DCl in D₂O. Rationale: Using deuterated acid and water allows for the differentiation of epimerization that occurs during synthesis from the inevitable, low-level racemization that occurs during the hydrolysis step itself. Any amino acid that racemizes during hydrolysis will incorporate a deuterium atom at its α-carbon, resulting in a +1 Da mass shift.[2]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, dry the sample thoroughly to remove the acid.
-
-
Derivatization (Marfey's Method):
-
Re-dissolve the amino acid hydrolysate in a suitable buffer (e.g., sodium bicarbonate solution).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Rationale: FDAA reacts with the primary amines of the amino acids to form diastereomers. Since the reagent is chirally pure (L-), the resulting FDAA-D-Thr and FDAA-L-Thr derivatives will have different physical properties and can be separated on a standard achiral HPLC column.[2]
-
Incubate the reaction at ~40°C for 1 hour, then quench with HCl.
-
-
Chiral Analysis by LC-MS:
-
Analyze the derivatized sample by RP-HPLC-MS.
-
The FDAA-L-Thr and FDAA-D-Thr diastereomers will have different retention times.
-
Quantify the percentage of the L-threonine peak relative to the total (L+D) threonine peak area to determine the extent of epimerization. The MS can be used to confirm that the detected L-threonine peak does not have a +1 Da mass shift, confirming it arose during synthesis and not hydrolysis.
-
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Mitigation Strategy & Rationale |
| Incomplete Coupling | Steric hindrance from the tBu group and β-branched side chain. | Use a more potent coupling reagent like HATU or COMU. Increase coupling time or perform a second coupling (recouple).[12][13] |
| Epimerization/Racemization | Prolonged exposure to base during activation or coupling. Over-activation of the carboxylic acid. | Minimize pre-activation time (<5 mins). Use additives like HOBt or HOAt which form less reactive esters that are less prone to oxazolone formation.[11][17] For particularly sensitive couplings, consider using a weaker base like NMM or collidine instead of DIPEA.[12] |
| Incomplete tBu Deprotection | Insufficient acid strength or time during final cleavage. | Ensure TFA concentration is at least 95%. Extend cleavage time to 3-4 hours. Monitor by LC-MS for the +56 Da peak.[9] |
| Side-Chain Alkylation | Reactive tert-butyl cations generated during cleavage alkylate nucleophilic residues (Trp, Met, Cys). | Use an effective scavenger cocktail containing TIS, water, and/or EDT to trap the carbocations before they can react with the peptide.[9] |
| O-Acylation (Depsipeptide) | In LPPS, if the Thr hydroxyl group is unprotected, it can be acylated. | The use of H-D-Thr(tBu)-OMe·HCl inherently prevents this. If an unprotected threonine must be used, employ milder activation conditions and carefully control stoichiometry. |
Conclusion
H-D-Thr(tBu)-OMe·HCl is a robust and versatile building block for the strategic incorporation of D-threonine into peptide sequences. By leveraging the detailed protocols for both solid-phase and liquid-phase synthesis provided in this guide, researchers can confidently assemble complex peptide architectures. The key to success lies not only in the meticulous execution of these steps but also in understanding the underlying chemical principles—from the rationale of orthogonal protection to the mechanisms of potential side reactions. By integrating the recommended coupling strategies, cleavage conditions, and rigorous analytical validation, professionals in peptide research and drug development can ensure the synthesis of high-quality, structurally defined peptides poised to become next-generation therapeutics.
References
- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?Link
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
- Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Link
- Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. Link
- Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. ScienceOpen. Link
- BenchChem. (2025). Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis. Link
- BenchChem. (2025). A Comparative Guide to Threonine Esters in Peptide Coupling: DL-Threonine Methyl Ester Hydrochloride vs.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link
- BenchChem. (2025).
- PubChem. H-D-Thr(tBu)-OMe.HCl.
- Aapptec. Coupling Reagents. Link
- Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Link
- BenchChem. (2025). Technical Support Center: H-Thr(tBu)-OH in Peptide Synthesis. Link
- W. M. M. Schaaper et al. (2020). Peptide Synthesis: Methods and Protocols. DOKUMEN.PUB. Link
- Google Patents. (2019).
- Manning, J. M. (1970). Determination of D- and L-amino acid residues in peptides. Use of tritiated hydrochloric acid to correct for racemization during acid hydrolysis. Journal of the American Chemical Society. Link
- Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation.
- ECHEMI. H-THR(TBU)-OME HCL. Link
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
- MedChemExpress. H-Thr(tBu)-OMe.HCl. Link
- AAPPTec.
- Google Patents. (1998).
Sources
- 1. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis of Peptides Containing H-D-Thr(tBu)-OMe·HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of sterically hindered amino acids, such as the D-enantiomer of O-tert-butyl threonine methyl ester hydrochloride (H-D-Thr(tBu)-OMe·HCl), is a critical step in the development of peptide-based therapeutics with enhanced stability and unique conformational properties. This guide provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) for peptides containing this challenging building block. We delve into the underlying chemical principles, offer step-by-step protocols for both methodologies, and present a data-driven comparison to empower researchers in selecting the optimal synthesis strategy for their specific needs.
Introduction: The Significance of Sterically Hindered D-Amino Acids
The deliberate inclusion of non-proteinogenic amino acids, particularly D-isomers and those with bulky side-chain protecting groups like tert-Butyl (tBu), is a cornerstone of modern peptide drug design. H-D-Thr(tBu)-OMe·HCl offers a dual advantage: the D-configuration provides resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life, while the tBu protecting group on the threonine side-chain hydroxyl prevents unwanted side reactions during synthesis.[1][2] The tBu group is a staple in the widely adopted Fmoc/tBu orthogonal synthesis strategy, valued for its stability to the basic conditions used for Fmoc deprotection and its lability in the final acidic cleavage step.[3][4]
However, the very features that make this amino acid derivative valuable also present significant synthetic challenges. The steric bulk of the tBu group can impede coupling efficiency, potentially leading to lower yields and deletion sequences.[5][6] The choice between a hands-on manual approach and a high-throughput automated platform can profoundly impact the success of synthesizing these complex peptides.[7][8] This document serves as a practical guide to navigating this decision.
Foundational Principles: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
Both manual and automated synthesis of peptides containing H-D-Thr(tBu)-OMe·HCl are rooted in the principles of Fmoc/tBu SPPS. This strategy relies on an orthogonal protection scheme where the N-α-amino group is temporarily protected by the base-labile Fmoc group, and the side chains of reactive amino acids (like the hydroxyl group of threonine) are protected by acid-labile groups such as tBu.[9][10]
The synthesis proceeds in a cyclical manner, as illustrated below.
Figure 1. The iterative cycle of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
The key steps in each cycle are:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[4]
-
Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents and soluble byproducts.[11]
This cycle is repeated until the desired peptide sequence is assembled.
Comparative Analysis: Manual vs. Automated Synthesis
The decision to pursue manual or automated synthesis depends on several factors, including the scale of synthesis, the number of peptides required, available resources, and the complexity of the peptide sequence itself.
| Feature | Manual Synthesis | Automated Synthesis |
| Throughput | Low; suitable for single or few peptides. | High; capable of parallel synthesis of multiple peptides.[12] |
| Flexibility | High; allows for real-time adjustments and troubleshooting.[7] | Moderate; protocols are pre-programmed, but some systems allow for modifications. |
| Reproducibility | Operator-dependent; can have higher variability. | High; precise robotic fluid handling minimizes human error.[12] |
| Labor Intensity | High; requires constant operator attention.[7] | Low; "walk-away" operation after initial setup.[12] |
| Reagent Consumption | Can be optimized for minimal waste on small scales. | Generally higher due to priming and washing cycles, but can be efficient for multiple peptides. |
| Cost (Initial) | Low; requires basic laboratory glassware and shakers. | High; significant capital investment for the synthesizer. |
| Cost (Per Peptide) | Can be cost-effective for a single, small-scale synthesis. | More cost-effective for high-throughput synthesis.[8] |
| Handling Difficult Couplings | Allows for direct intervention, such as extended coupling times or double coupling based on in-process tests (e.g., Kaiser test). | Can be programmed for extended or double coupling. Advanced systems offer heating to overcome steric hindrance.[5][12] |
Experimental Protocols
The following protocols provide a framework for the synthesis of a model peptide, Ac-Tyr-D-Thr(tBu)-Gly-Phe-Leu-NH₂, incorporating H-D-Thr(tBu)-OMe·HCl. The methyl ester of the D-threonine derivative will be hydrolyzed during the final cleavage step.
PART 4.1: Manual Synthesis Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)
-
H-D-Thr(tBu)-OMe·HCl
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure.[13][14]
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[15][16]
-
Acetic anhydride
-
Cold diethyl ether
-
Manual synthesis vessel with a frit
Figure 2. General workflow for manual solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Perform Fmoc deprotection on the resin.
-
In a separate vial, activate Fmoc-Leu-OH (4 eq.) with DIC (4 eq.) and OxymaPure (4 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm reaction completion.[17] If positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5x).
-
-
Subsequent Cycles (Fmoc-Phe-OH, Fmoc-Gly-OH): Repeat step 2 for the next amino acids in the sequence.
-
Incorporation of H-D-Thr(tBu)-OMe·HCl:
-
Perform Fmoc deprotection on the resin-bound peptide.
-
In a separate vial, dissolve H-D-Thr(tBu)-OMe·HCl (4 eq.) and OxymaPure (4 eq.) in DMF. Add DIEA (8 eq.) to neutralize the hydrochloride salt and activate with DIC (4 eq.).
-
Add the activated solution to the resin and shake for 3-4 hours. The increased steric hindrance may require a longer coupling time.
-
Perform a Kaiser test. Double coupling may be necessary.
-
Wash the resin with DMF (5x).
-
-
Final Amino Acid and Acetylation:
-
Couple Fmoc-Tyr(tBu)-OH as in step 2.
-
After the final Fmoc deprotection, wash the resin.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin and shake for 30 minutes to cap the N-terminus.
-
Wash the resin with DMF (5x) and then DCM (3x), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
PART 4.2: Automated Synthesis Protocol
This protocol is a general guide for a standard automated peptide synthesizer.
Synthesizer Setup:
-
Resin: Rink Amide resin (0.1 mmol scale).
-
Amino Acid Solutions: Prepare solutions of all Fmoc-amino acids and H-D-Thr(tBu)-OMe·HCl in DMF, typically at 0.2 M concentration. A separate bottle with DIEA may be required for the in-situ neutralization of the hydrochloride salt.
-
Activator Solutions: Prepare solutions of DIC and OxymaPure in DMF.
-
Deprotection Reagent: 20% piperidine in DMF.
-
Wash Solvent: DMF.
Figure 3. High-level workflow for automated peptide synthesis.
Synthesis Program:
-
Method Definition:
-
Define the peptide sequence: Ac-Tyr-D-Thr-Gly-Phe-Leu-NH₂.
-
Assign the correct amino acid bottles to each position.
-
Select the N-terminal acetylation method for the final step.
-
-
Cycle Parameters:
-
Standard Coupling: For non-hindered amino acids (Leu, Phe, Gly, Tyr), program a standard 45-60 minute coupling time with 4 equivalents of amino acid and activators.
-
Special Coupling for D-Thr(tBu): For the H-D-Thr(tBu)-OMe·HCl position, program a "special" or "modified" cycle.[4]
-
Increase the coupling time to 120 minutes.
-
Program a "double coupling" step to ensure maximum efficiency.
-
Ensure the protocol includes the addition of DIEA for the neutralization step.
-
-
Deprotection: Standard protocol of 2x 10-minute treatments with 20% piperidine/DMF.
-
Washing: Program extensive DMF washes after each deprotection and coupling step.
-
-
Run Execution: Start the synthesis. The instrument will perform all cycles automatically.[20][21]
-
Post-Synthesis:
-
Once the synthesis is complete, the synthesizer will wash and dry the resin.
-
Manually transfer the resin from the reaction vessel.
-
Proceed with manual cleavage and purification as described in steps 6 and 7 of the manual protocol.
-
Expected Outcomes and Data Comparison
The choice of synthesis method will influence the purity and yield of the crude peptide product.
| Parameter | Manual Synthesis (Expected) | Automated Synthesis (Expected) | Rationale |
| Crude Purity (HPLC) | 65-80% | 75-90% | Automated systems provide more consistent and efficient washing, reducing residual reagents and byproducts that can interfere with subsequent steps.[12] |
| Overall Yield | 40-60% | 50-70% | Higher coupling efficiency due to precise reagent delivery and potential for heated couplings in advanced synthesizers leads to better overall yield.[11] |
| Synthesis Time (Active) | ~8-10 hours | ~1 hour (setup) | Manual synthesis requires continuous hands-on time.[7] |
| Synthesis Time (Total) | ~1-2 days | ~12-18 hours | Automated synthesizers can run overnight, significantly reducing the total time to obtain the final peptide-resin.[22] |
| Key Challenge | Operator variability; ensuring complete coupling of D-Thr(tBu). | Optimizing the coupling protocol for the hindered residue within the software constraints. | Manual intervention allows for immediate troubleshooting, while automation relies on a robust pre-programmed method. |
Conclusion and Recommendations
Both manual and automated SPPS are viable methods for synthesizing peptides containing the sterically hindered amino acid H-D-Thr(tBu)-OMe·HCl.
-
Manual synthesis is recommended for:
-
Small-scale, exploratory synthesis.
-
Method development and optimization.
-
Laboratories with limited budgets for capital equipment.
-
Situations requiring high flexibility to troubleshoot difficult sequences in real-time.
-
-
Automated synthesis is the superior choice for:
-
High-throughput synthesis of multiple peptide analogs.
-
Ensuring high reproducibility and purity for lead optimization and preclinical studies.[11]
-
Laboratories where operator time is a critical resource.
-
Synthesizing longer or more complex peptides where efficiency and consistency are paramount.
-
Ultimately, the incorporation of challenging residues like H-D-Thr(tBu)-OMe·HCl is achievable with either method. Success hinges on a sound understanding of the underlying chemistry, careful selection of coupling conditions to overcome steric hindrance, and rigorous purification and analysis of the final product.
References
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- BenchChem. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). A Comparative Guide to Manual vs. Automated Synthesis of D-Valine Containing Peptides.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Choi, B. E., & Jeong, J. H. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564–567. [Link]
- Unknown. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Sabatino, G., & Papini, A. M. (2008). Advances in automatic, manual and microwave-assisted solid-phase peptide synthesis. Current Opinion in Drug Discovery & Development, 11(6), 762–770. [Link]
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- American Chemical Society. (2025).
- BenchChem. (2025). A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis.
- Gyros Protein Technologies. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.
- The Organic Chemistry Tutor. (2022, October 5). DIC Coupling Mechanism | Organic Chemistry [Video]. YouTube.
- Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 764–776. [Link]
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Sabatino, G., & Papini, A. M. (2008). Advances in automatic, manual and microwave-assisted solid-phase peptide synthesis.
- Unknown. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63–72. [Link]
- Unknown. (2022).
- Unknown. (n.d.).
- Springer Protocols. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (2025). A Researcher's Guide to H-Thr(tBu)
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®.
- Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 18(12), 14847–14861. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Use of H-Thr(tBu)
- Sigma-Aldrich. (n.d.).
- Springer Nature Experiments. (n.d.).
- Unknown. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- Unknown. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sarotra, P., et al. (2020). Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. Beilstein Journal of Organic Chemistry, 16, 1629–1637. [Link]
- Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59–94. [Link]
- BenchChem. (2025). The Role of H-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Nowick Laboratory, UCI Department of Chemistry. (2020).
- Vasan, S., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(1), e202101831. [Link]
- Unknown. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). [Link]
Sources
- 1. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in automatic, manual and microwave-assisted solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. oxymapure.com [oxymapure.com]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. wernerlab.weebly.com [wernerlab.weebly.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 21. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Peptides with C-Terminal Methyl Esters Using H-D-Thr(tBu)-OMe.HCl: An Application Guide
Introduction: The Strategic Advantage of C-Terminal Esterification in Peptide Drug Development
In the landscape of modern therapeutics, peptides represent a rapidly expanding class of drugs, prized for their high specificity and low toxicity.[1] However, native peptides often face challenges such as enzymatic degradation and poor membrane permeability, limiting their therapeutic efficacy. C-terminal modification is a powerful strategy to overcome these limitations.[2] Esterification of the C-terminal carboxyl group, particularly to a methyl ester, offers a dual advantage: it neutralizes the negative charge, thereby increasing the peptide's hydrophobicity and potential for passive membrane diffusion, and it can enhance metabolic stability.[3][4] This modification can effectively create a prodrug, which upon cellular entry, may be hydrolyzed by endogenous esterases to release the active carboxylic acid form.[4]
The incorporation of non-natural D-amino acids, such as D-Threonine, further enhances the therapeutic potential of peptides by providing resistance to proteolytic degradation and allowing for the exploration of novel conformational spaces to optimize receptor binding. This guide provides a comprehensive overview and detailed protocols for the synthesis of peptides featuring a C-terminal methyl ester, specifically focusing on the incorporation of H-D-Thr(tBu)-OMe.HCl using solid-phase peptide synthesis (SPPS).
Mechanistic Insights: The Chemistry of C-Terminal Ester Peptide Synthesis
The synthesis of peptides with C-terminal esters via SPPS requires a strategic departure from standard protocols where the C-terminal carboxylic acid is typically anchored to the resin. The use of a pre-esterified amino acid derivative like this compound necessitates its attachment to the solid support through its amino group, effectively making it the first building block of the peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymer resin.[5][6] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration.[6][7]
The most prevalent strategy, and the one detailed here, is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. In this approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group on the threonine side chain.[8]
The core SPPS cycle consists of three main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a secondary amine base, typically piperidine in N,N-dimethylformamide (DMF).[8] This exposes a free primary amine for the next coupling step.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and then coupled to the newly exposed N-terminal amine of the growing peptide chain, forming a peptide bond.[9]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next deprotection step.[5]
This cycle is repeated until the desired peptide sequence is assembled.
Activation and Coupling of this compound
The hydrochloride salt of H-D-Thr(tBu)-OMe must first be neutralized to the free amine to participate in the coupling reaction. This is typically achieved in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5]
The coupling reaction itself involves the activation of the carboxylic acid of the incoming Fmoc-amino acid.[9][10] This is commonly accomplished using a coupling reagent, which converts the carboxyl group into a more reactive species. Popular and highly efficient coupling reagents include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress racemization.[9][11]
The activated amino acid then reacts with the free amine of the resin-bound H-D-Thr(tBu)-OMe to form the peptide bond.
Visualizing the Workflow
Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) leading to a C-terminal methyl ester peptide.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | e.g., Aapptec, MedChemExpress[12][13][14][15] |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Standard Supplier |
| Fmoc-protected Amino Acids | Peptide Synthesis Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Piperidine | Reagent Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier |
| HBTU/HATU | Peptide Synthesis Grade | Standard Supplier |
| HOBt | Reagent Grade | Standard Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Diethyl Ether | Anhydrous | Standard Supplier |
Protocol 1: Loading of this compound onto Rink Amide Resin
This protocol describes the initial coupling of the C-terminal esterified amino acid to the solid support.
-
Resin Swelling: Swell Rink Amide resin (1 g, ~0.5 mmol) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation. Drain the DMF.
-
Fmoc Deprotection of Resin: Treat the resin with 20% (v/v) piperidine in DMF (10 mL) for 5 minutes. Drain the solution. Repeat this step for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL) to remove all traces of piperidine.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (3 equivalents, 1.5 mmol, 338.7 mg), HBTU (2.9 equivalents, 1.45 mmol, 549.8 mg), and HOBt (3 equivalents, 1.5 mmol, 229.7 mg) in a minimal amount of DMF (~5 mL).
-
Neutralization and Activation: Add DIPEA (6 equivalents, 3.0 mmol, 523 µL) to the amino acid solution. The first 3 equivalents neutralize the HCl salt, and the subsequent 3 equivalents act as the base for the coupling reaction. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping mixture of acetic anhydride/DIPEA/DMF.
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
Protocol 2: Peptide Chain Elongation
This protocol outlines a single cycle for the addition of the next amino acid in the sequence.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% (v/v) piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using HBTU/HOBt/DIPEA activation as described in Protocol 1, steps 4-6.
-
Monitoring and Washing: Monitor the coupling reaction with a Kaiser test and wash the resin as described in Protocol 1, steps 7 and 9.
-
Repeat: Repeat this cycle for each subsequent amino acid in the desired sequence.
Protocol 3: Cleavage and Deprotection
This final step liberates the peptide from the resin and removes the side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it completely under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% water, and 2.5% TIS (Triisopropylsilane). TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of the tBu and other protecting groups.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin). Agitate the mixture at room temperature for 2-3 hours.[16]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Drying: Collect the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]
- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. linkpeptide.com [linkpeptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Analytical Characterization of Peptides Containing D-Threonine
Introduction: The Strategic Incorporation of D-Threonine in Peptide Therapeutics
In the landscape of modern drug development, therapeutic peptides represent a rapidly expanding class of molecules, prized for their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their non-canonical D-enantiomers.[1][2][3][4] The incorporation of D-threonine, in particular, can profoundly enhance a peptide's resistance to proteolysis, thereby extending its circulatory half-life and improving its therapeutic index.[1] This modification, however, necessitates a rigorous and specialized analytical characterization workflow to ensure the identity, purity, and structural integrity of the final peptide product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical characterization of peptides containing D-threonine. We will delve into the causality behind experimental choices for various analytical techniques and provide detailed, field-proven protocols.
I. Chiral Purity and Stereochemical Confirmation
The primary analytical challenge posed by D-threonine-containing peptides is the confirmation of the correct stereochemistry at each chiral center. Enantiomeric and diastereomeric purity are critical quality attributes that can significantly impact the peptide's biological activity and safety profile.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the D-threonine building blocks and for assessing the stereochemical integrity of the final peptide.[5][6][7][8] The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analytes, leading to different retention times.
Causality of Experimental Choices:
-
Stationary Phase Selection: The choice of CSP is critical. For underivatized amino acids like D-threonine, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are highly effective due to their ability to engage in multiple chiral recognition interactions, including hydrogen bonding, ionic interactions, and steric hindrance.[7][8] Zwitterionic chiral selectors derived from cinchona alkaloids also demonstrate excellent versatility for separating free amino acids and small peptides.[5]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, buffer, and pH, must be carefully optimized to achieve adequate resolution. For zwitterionic CSPs, methanol-based mobile phases are often employed to facilitate the necessary ionization states of both the selector and the analyte for effective chiral recognition.[5]
Protocol 1: Chiral HPLC for D/L-Threonine Enantiomeric Purity
Objective: To determine the enantiomeric purity of a D-threonine amino acid sample.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T)
-
D-Threonine sample
-
L-Threonine reference standard
-
HPLC-grade methanol, ethanol, and acetic acid
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., Methanol/Acetic Acid/Water, 90:2:8 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Preparation: Prepare a 1 mg/mL solution of the L-threonine reference standard in the mobile phase. Prepare a 1 mg/mL solution of the D-threonine sample.
-
Injection: Inject 10 µL of the L-threonine standard and record the chromatogram. The retention time of this peak will serve as the reference for the L-enantiomer.
-
Sample Analysis: Inject 10 µL of the D-threonine sample and record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to D- and L-threonine. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
Data Interpretation: A high-purity D-threonine sample should exhibit a large peak at the retention time corresponding to the D-enantiomer and a minimal or non-existent peak at the retention time of the L-enantiomer.
II. Primary Structure and Sequence Verification
Confirming the primary amino acid sequence and the correct incorporation of D-threonine is a fundamental aspect of characterization. This is typically achieved through a combination of mass spectrometry and sequencing techniques.
A. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the peptide, which can be used to confirm its elemental composition and, by extension, its amino acid sequence. Tandem mass spectrometry (MS/MS) is then employed to generate fragment ions that provide sequence-specific information.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for peptide analysis as it is a soft ionization technique that minimizes in-source fragmentation, allowing for the accurate determination of the molecular weight of the intact peptide.
-
Fragmentation Method: Collision-induced dissociation (CID) is a commonly used fragmentation technique. However, for distinguishing isobaric residues like leucine and isoleucine, or for probing subtle structural differences, higher-energy fragmentation methods like electron transfer dissociation (ETD) or ultraviolet photodissociation (UVPD) may be necessary to generate diagnostic side-chain fragment ions (d- and w-ions).[9][10][11][12] While not directly separating D/L isomers, these advanced fragmentation techniques are crucial for unambiguous sequence determination, which is a prerequisite for confirming D-threonine incorporation.
Protocol 2: Peptide Sequence Verification by LC-MS/MS
Objective: To confirm the amino acid sequence of a D-threonine-containing peptide.
Materials:
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF) with an ESI source
-
Reversed-phase C18 HPLC column
-
Peptide sample
-
HPLC-grade water, acetonitrile (ACN), and formic acid (FA)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in 0.1% FA in water to a concentration of approximately 10 pmol/µL.
-
LC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A (0.1% FA in water) and 5% Mobile Phase B (0.1% FA in ACN).
-
Inject 1-5 µL of the peptide sample.
-
Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 40% B over 30 minutes) to elute the peptide.
-
-
MS Analysis:
-
Acquire full scan MS data in positive ion mode to determine the precursor ion (M+H)+ m/z.
-
Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most intense precursor ions.
-
Use CID or HCD for fragmentation.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Compare the experimental MS/MS spectrum to a theoretical spectrum generated from the expected sequence.
-
Confirm the presence of b- and y-ion series that match the expected sequence.
-
Data Interpretation: A successful sequence verification will show a high degree of correlation between the experimental and theoretical fragmentation patterns, confirming the primary structure of the peptide.
B. Edman Degradation Sequencing
Edman degradation provides an orthogonal method for N-terminal sequence analysis.[13][14][15] In this method, the N-terminal amino acid is sequentially cleaved and identified. While traditional Edman degradation does not directly determine stereochemistry, modified protocols can be employed for simultaneous sequence and D/L-configuration determination.[16]
Causality of Experimental Choices:
-
Reagent Modification: To suppress racemization during the cleavage and conversion steps, anhydrous trifluoroacetic acid (TFA) can be replaced with milder reagents like a mixture of boron trifluoride and HCl-methanol.[16]
-
Chiral Analysis of PTH-Amino Acids: The resulting phenylthiohydantoin (PTH)-amino acid derivatives can be analyzed by chiral chromatography to determine the D/L configuration of each residue in the sequence.[16]
III. Higher-Order Structure and Conformational Analysis
The incorporation of a D-amino acid can influence the peptide's secondary and tertiary structure, which is often crucial for its biological activity.[3] Therefore, conformational analysis is a critical component of the characterization process.
A. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.[17][18][19][20][21] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils.
Causality of Experimental Choices:
-
Wavelength Range: The far-UV region (190-250 nm) is particularly informative for peptide secondary structure. α-helices typically exhibit negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm.
-
Solvent and Environmental Conditions: The conformation of a peptide can be sensitive to its environment. Therefore, it is important to perform CD analysis under conditions that mimic the intended biological milieu (e.g., varying pH, temperature, and solvent polarity).[19]
Protocol 3: Secondary Structure Analysis by Circular Dichroism
Objective: To assess the secondary structure of a D-threonine-containing peptide.
Materials:
-
CD spectrometer
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Peptide sample
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in the desired buffer. The final concentration should be in the range of 0.1-1.0 mg/mL.
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), and scan speed (e.g., 50 nm/min).
-
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity, MRW is the mean residue weight, d is the path length in cm, and c is the concentration in g/mL.
-
-
Deconvolution: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.
Data Interpretation: The resulting spectrum and deconvolution analysis will provide insights into the predominant secondary structure of the peptide. A comparison with the all-L-amino acid counterpart can reveal the conformational impact of the D-threonine substitution.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[22][23][24][25][26] Through the analysis of various NMR experiments, such as COSY, TOCSY, and NOESY, it is possible to assign the resonances of individual protons and determine their spatial proximity, which allows for the calculation of a 3D structural model.
Causality of Experimental Choices:
-
Multi-dimensional NMR: 2D NMR experiments are essential for resolving the complex spectra of peptides. TOCSY experiments are used to identify the spin systems of individual amino acid residues, while NOESY experiments reveal through-space correlations between protons that are close in space (< 5 Å), providing the distance constraints necessary for structure calculation.[25]
-
Sample Conditions: The quality of NMR spectra is highly dependent on sample conditions. The peptide should be at a sufficiently high concentration (typically >0.5 mM) and in a suitable solvent (often D₂O or a mixture of H₂O/D₂O) to ensure good signal-to-noise and minimize aggregation.[24]
IV. Stability and Degradation Profile
A primary motivation for incorporating D-threonine is to enhance proteolytic stability.[1][2] Therefore, it is crucial to experimentally verify this increased resistance to enzymatic degradation.
A. Proteolytic Stability Assay
This assay measures the rate of peptide degradation in the presence of proteases, typically found in serum or tissue homogenates.
Causality of Experimental Choices:
-
Enzyme Source: Human or rat serum is often used as it provides a complex mixture of proteases that mimics the in vivo environment.[1] Alternatively, specific proteases like trypsin or chymotrypsin can be used to investigate susceptibility to particular enzyme classes.[27]
-
Analytical Readout: RP-HPLC is commonly used to monitor the disappearance of the intact peptide peak and the appearance of degradation products over time. The half-life (t½) of the peptide is then calculated.
Protocol 4: In Vitro Proteolytic Stability Assay
Objective: To determine the half-life of a D-threonine-containing peptide in human serum.
Materials:
-
D-threonine-containing peptide
-
All-L-amino acid control peptide
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for quenching and HPLC
-
RP-HPLC system with a UV detector
Procedure:
-
Incubation:
-
Prepare a solution of the peptide in PBS.
-
Add the peptide solution to human serum (e.g., to a final concentration of 80% serum) and incubate at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of ACN containing 1% TFA.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t½) of the peptide.
-
Compare the stability of the D-threonine-containing peptide to its all-L counterpart.
-
Data Interpretation: Peptides containing D-threonine are expected to exhibit a significantly longer half-life compared to their all-L-amino acid analogs, demonstrating enhanced resistance to proteolysis.[1]
V. Regulatory Considerations
The analytical characterization of therapeutic peptides is subject to rigorous regulatory scrutiny.[28][29] Regulatory agencies like the FDA and EMA have specific guidelines for the chemistry, manufacturing, and controls (CMC) of synthetic peptides.[28][30][31] Key considerations include:
-
Starting Materials: The quality of the amino acid derivatives, including their chiral purity, must be well-defined and controlled.[28][31]
-
Impurity Profiling: A thorough characterization of all process-related and product-related impurities is required.[28]
-
Structural Characterization: A comprehensive set of analytical data, including that from HRMS, NMR, and CD, is necessary to unequivocally establish the structure of the peptide drug substance.[28]
Visualizations
Diagram 1: General Workflow for D-Threonine Peptide Characterization
Caption: Workflow for D-Threonine Peptide Characterization.
Diagram 2: Decision Tree for Chiral Analysis
Caption: Decision Tree for Chiral Analysis of D-Threonine Peptides.
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Application |
| Chiral HPLC | Enantiomeric Excess (% ee) | Purity of D-threonine starting material |
| RP-HPLC | Purity (%), Retention Time | Final peptide purity, stability assays |
| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular weight confirmation, sequence verification |
| Tandem MS (MS/MS) | Fragment Ions (b, y, etc.) | Amino acid sequence determination |
| Circular Dichroism | Mean Residue Ellipticity | Secondary structure content (α-helix, β-sheet) |
| NMR Spectroscopy | Chemical Shifts, NOEs | 3D structure, conformational dynamics |
| Proteolytic Assay | Half-life (t½) | In vitro stability in serum/plasma |
Conclusion
The incorporation of D-threonine is a powerful strategy for enhancing the therapeutic potential of peptides by increasing their metabolic stability. However, this modification introduces significant analytical challenges that must be addressed with a robust and multi-faceted characterization strategy. The protocols and methodologies outlined in this application note provide a comprehensive framework for ensuring the identity, purity, stereochemical integrity, and conformational properties of D-threonine-containing peptides. By employing these techniques, researchers and drug developers can confidently advance their novel peptide candidates through the development pipeline, ultimately leading to safer and more effective therapies.
References
- BenchChem. D-Threonine vs.
- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules.
- BenchChem.
- Discrimination of isobaric leucine and isoleucine residues and analysis of post-translational modifications in peptides by MALDI in-source decay mass spectrometry combined with collisional cooling. PubMed.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics.
- Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PubMed Central.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. American Peptide Company.
- FDA'S KATHARINE DUNCAN ON CMC EXPECTATIONS FOR THERAPEUTIC PEPTIDES. IPQ.org.
- Edman degrad
- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
- Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). PubMed.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central.
- Strategies for Improving Peptide Stability and Delivery. PubMed Central.
- D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities.
- Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids. PubMed.
- 4 Steps of Edman Degrad
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
- Complex Peptide Production, Challenges and Manufacturing. Biosynth.
- Comparison of conformational properties of proline and threonine residues. PubMed.
- Chapter 1. Regulatory Considerations for Peptide Therapeutics.
- Threonine (Thr) Amino Acid Guide.
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Specific Enrichment of Peptides with N‑Terminal Serine/Threonine by a Solid-Phase Capture-Release Approach for Efficient Proteomics Analysis. Analytical Chemistry.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- Protein Sequencing of Edman Degradation.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Protein and peptide secondary structure and conformational determination with vibr
- Edman degrad
- FDA issues draft guidance of clinical pharmacology, labeling considerations for peptide drug products. Regulatory Affairs Professionals Society (RAPS).
- Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Analytical Chemistry.
- Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group.
- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Molecules.
- Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
- Instability of Peptide and Possible Causes of Degrad
- Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. ACS Central Science.
- Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry.
- Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS.
- Peptide/Protein NMR. University of Zurich.
- Regulatory Considerations for Peptide Drug Products.
- Method for Identification of Threonine Isoforms in Peptides by Ultraviolet Photofragment
- Application Notes and Protocols for the Use of DL-Isoleucine as an Internal Standard in Mass Spectrometry. BenchChem.
- Amino Acid and Peptide Chiral Separ
- Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures.
- Structure determination of a 20 amino acid peptide by NMR. University of Wisconsin-Madison.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PubMed Central.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Circular Dichroism Studies of Secondary Structure of Peptides. Methods in Molecular Biology.
- Trypsin digestion of a synthetic peptide with various methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Discrimination of isobaric leucine and isoleucine residues and analysis of post-translational modifications in peptides by MALDI in-source decay mass spectrometry combined with collisional cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Method for Identification of Threonine Isoforms in Peptides by Ultraviolet Photofragmentation of Cold Ions [infoscience.epfl.ch]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. youtube.com [youtube.com]
- 16. Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of conformational properties of proline and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein and peptide secondary structure and conformational determination with vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 20. researchgate.net [researchgate.net]
- 21. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.uzh.ch [chem.uzh.ch]
- 25. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 26. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 27. mdpi.com [mdpi.com]
- 28. subscriber.ipq.org [subscriber.ipq.org]
- 29. researchgate.net [researchgate.net]
- 30. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 31. downloads.regulations.gov [downloads.regulations.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Peptides Containing H-D-Thr(tBu)-OMe.HCl
Introduction
The burgeoning field of peptide therapeutics necessitates robust and reliable analytical methods for their characterization and quality control.[1][2] Synthetic peptides, particularly those incorporating modified or protected amino acids, present unique challenges in analysis due to the potential for a multitude of process-related and degradation impurities.[3][4][5] This application note provides a detailed protocol and technical guidance for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of peptides containing the protected amino acid derivative, H-D-Thr(tBu)-OMe.HCl.
This compound, or O-(tert-Butyl)-D-threonine methyl ester hydrochloride, is a commonly utilized building block in solid-phase peptide synthesis (SPPS).[6][7] The tert-butyl (tBu) protecting group on the threonine side chain is stable under the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, making it a cornerstone of the Fmoc/tBu orthogonal strategy.[8][9][10] The presence of this bulky, hydrophobic protecting group significantly influences the peptide's chromatographic behavior, requiring careful method development to achieve optimal separation from closely related impurities.[11][12]
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of such modified peptides. We will delve into the causality behind experimental choices, providing a self-validating protocol grounded in established scientific principles.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C9H20ClNO3 | [6] |
| Molecular Weight | 225.71 g/mol | [6][13] |
| Appearance | White to off-white solid | [7][14] |
| Solubility | Soluble in DMSO, requires sonication. Hygroscopic nature of DMSO can impact solubility. | [7] |
| Storage | 4°C, sealed, away from moisture. | [7][15] |
The tert-butyl group imparts significant hydrophobicity, which is a key determinant of retention in reversed-phase chromatography. The hydrochloride salt form ensures solubility in aqueous mobile phases at the start of the analysis.
Core Principles of Peptide HPLC
Reversed-phase HPLC is the predominant technique for peptide analysis and purification.[2][11][16] The separation is based on the differential partitioning of peptides between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[17] Peptides are adsorbed onto the hydrophobic stationary phase and are subsequently eluted by a gradient of increasing organic solvent concentration.[17]
Several factors influence the retention and resolution of peptides:
-
Amino Acid Composition: The hydrophobicity of the individual amino acid side chains is a primary driver of retention.
-
Peptide Sequence: The order of amino acids affects the overall three-dimensional structure and the exposure of hydrophobic residues.[18]
-
Protecting Groups: Bulky, non-polar protecting groups like tert-butyl significantly increase hydrophobicity and retention time.[8]
-
Mobile Phase: The choice of organic solvent, ion-pairing agent, and pH are critical for achieving optimal selectivity and peak shape.[18][19]
-
Stationary Phase: The length of the alkyl chain (C18, C8, C4), pore size, and particle size of the stationary phase all impact separation.[12]
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of a peptide containing this compound.
Caption: General workflow for HPLC analysis of peptides.
Detailed Protocol: HPLC Analysis of a Peptide Containing this compound
This protocol provides a starting point for method development and can be optimized based on the specific properties of the target peptide.
Sample Preparation
Proper sample preparation is crucial to prevent column blockage and ensure accurate analysis.[20]
-
Dissolution: Accurately weigh the peptide sample and dissolve it in a suitable solvent. A common starting point is Mobile Phase A or a mixture of water and acetonitrile.[20] The final concentration should be in the range of 0.5-1.0 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[20]
Causality: The choice of dissolution solvent is critical. Using a solvent that is too strong (high organic content) can cause the peptide to elute in the void volume, while a solvent that is too weak may lead to poor solubility. Filtration is essential to protect the HPLC column from clogging, which can lead to high backpressure and poor chromatographic performance.
HPLC System and Conditions
The following conditions are a robust starting point for the analysis of peptides containing the hydrophobic tBu group.
| Parameter | Recommended Condition | Rationale |
| HPLC System | A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV detector. | Provides the necessary precision and control for reproducible peptide separations. |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size, 100-300 Å pore size. | C18 provides strong hydrophobic retention, which is necessary for peptides with the tBu group. A 250 mm length offers high resolution. Wide-pore silica (300 Å) is often preferred for larger peptides to allow for better interaction with the stationary phase.[11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. | TFA acts as an ion-pairing agent, improving peak shape and resolution.[11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. | Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[11][17] |
| Gradient Elution | A shallow gradient is typically required for good resolution of closely related peptide impurities.[18] A starting point could be a linear gradient from 5% to 65% B over 30-45 minutes.[19][21] | Peptides, especially protected ones, often elute over a narrow range of organic solvent concentrations. A shallow gradient expands this elution window, improving separation.[18] |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column. | A standard flow rate that provides a good balance between analysis time and resolution. |
| Column Temperature | 30-40 °C. | Elevated temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer.[17] However, temperature should be carefully controlled as it can also affect selectivity. |
| Detection Wavelength | 210-220 nm. | This range corresponds to the absorbance of the peptide backbone and provides a universal detection method for most peptides.[22][23] If the peptide contains aromatic residues (Trp, Tyr, Phe), 280 nm can also be used.[17][22] |
| Injection Volume | 10-20 µL. | The injection volume should be optimized to avoid column overloading, which can lead to peak broadening and poor resolution. |
Data Analysis and System Suitability
-
Peak Integration: Integrate the peaks in the resulting chromatogram.
-
Purity Calculation: Calculate the purity of the main peptide peak as a percentage of the total peak area.
-
System Suitability: Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution and evaluating parameters such as retention time, peak area, tailing factor, and resolution between known peaks.[24]
Method Development and Optimization Strategies
The initial protocol may require optimization to achieve the desired separation.
Caption: A systematic approach to HPLC method optimization.
-
Gradient Optimization: If co-elution is observed, try a shallower gradient over the elution range of the target peptide.[18][25]
-
Mobile Phase Modification:
-
Column Screening: If the C18 column does not provide adequate separation, screening columns with different stationary phases (e.g., C8, phenyl) can provide alternative selectivities.[18]
-
Temperature: Adjusting the column temperature can influence retention times and selectivity.[17][26]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Column overloading- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Reduce sample concentration or injection volume- Increase TFA concentration or change ion-pairing agent- Adjust mobile phase pH |
| Poor Resolution | - Inadequate gradient- Insufficient column efficiency | - Decrease the gradient slope- Use a longer column or a column with smaller particle size |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase | - Implement a robust needle wash protocol- Prepare fresh mobile phases daily |
| High Backpressure | - Column or system blockage | - Filter samples and mobile phases- Flush the column in the reverse direction (if permitted by the manufacturer) |
Conclusion
The successful HPLC analysis of peptides containing this compound hinges on a systematic approach to method development that considers the unique physicochemical properties imparted by the tert-butyl protecting group. By starting with a robust protocol and employing logical optimization strategies, researchers can achieve reliable and reproducible results for purity assessment and quality control. This application note provides the foundational knowledge and practical steps to develop and implement such methods, ensuring the integrity of data in peptide research and drug development.
References
- HPLC Analysis and Purification of Peptides - PMC - PubMed Central. (n.d.).
- Detection of Peptides Using HPLC - Mtoz Biolabs. (n.d.).
- Workflow of HPLC in Peptide Purity Analysis - Mtoz Biolabs. (n.d.).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.
- HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.).
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC | ACS Omega. (2022).
- HPLC Analysis Methods for Peptide Characterization | Laboratory Research - Biovera. (2024).
- Peptide analysis using reverse phase liquid chromatography - Separation Science. (2023).
- Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac. (n.d.).
- Optimizing a mobile phase gradient for peptide purification using flash column chromatography | Biotage. (2023).
- Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS - MDPI. (n.d.).
- Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides? | ResearchGate. (2015).
- Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. (n.d.).
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Grace.
- Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. (n.d.). Waters.
- HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.). ResearchGate.
- This compound | C9H20ClNO3 | CID 56777334 - PubChem. (n.d.).
- MSDS - Safety Data Sheet. (n.d.). AAPPTec.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.).
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - ResearchGate. (2021).
- Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration - Polypeptide. (n.d.).
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - ACS Publications. (2021).
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.).
- HPLC Analysis and Purification of Peptides - ResearchGate. (2025).
- Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. (n.d.). Spectroscopy.
- (M1230-11-61) Development of Improved Chromatographic Methods for the Separation of Synthetic Peptide Medications and Associated Impurities - 2024 PharmSci 360. (n.d.).
- Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? (2015). Chemistry Stack Exchange.
- Reference Standards to Support Quality of Synthetic Peptide Therapeutics - US Pharmacopeia (USP). (2023).
- Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (n.d.).
Sources
- 1. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 2. gilson.com [gilson.com]
- 3. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 4. almacgroup.com [almacgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. hplc.eu [hplc.eu]
- 12. chemcoplus.co.jp [chemcoplus.co.jp]
- 13. peptide.com [peptide.com]
- 14. echemi.com [echemi.com]
- 15. chemscene.com [chemscene.com]
- 16. bachem.com [bachem.com]
- 17. renyi.hu [renyi.hu]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. biovera.com.au [biovera.com.au]
- 20. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. biotage.com [biotage.com]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols: Mass Spectrometry of Peptides Containing H-D-Thr(tBu)-OMe.HCl
Introduction
In the landscape of modern drug development and biochemical research, synthetic peptides play a pivotal role.[1] Their applications are vast, ranging from therapeutic agents and vaccine design to tools for epitope mapping and studying protein-protein interactions.[1][2] The synthesis of these peptides is a meticulous process, often involving the use of amino acid derivatives with protecting groups to ensure sequence fidelity. One such derivative is H-D-Thr(tBu)-OMe.HCl, a D-threonine methyl ester with a tert-butyl (tBu) protecting group on its side-chain hydroxyl function.[3][4][5][6]
The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a desirable trait for therapeutic candidates.[7] The tert-butyl group, while crucial for preventing unwanted side reactions during synthesis, introduces a unique set of challenges for analytical characterization, particularly by mass spectrometry (MS).[8] Mass spectrometry is an indispensable tool for the quality control of synthetic peptides, confirming their molecular identity and purity.[9][10] However, the labile nature of some protecting groups, like tert-butyl, can lead to in-source fragmentation or unexpected fragmentation pathways during tandem mass spectrometry (MS/MS), complicating data interpretation.[11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective mass spectrometric analysis of peptides containing the this compound residue. We will delve into the nuances of sample preparation, instrumentation, and spectral interpretation, offering field-proven insights to navigate the analytical hurdles posed by this modified amino acid. The protocols and discussions herein are designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.
Core Principles of Peptide Mass Spectrometry
Mass spectrometry has become a cornerstone technique in proteomics and peptide analysis due to its high sensitivity, accuracy, and speed.[12][13] The two most common ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2][12]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly well-suited for analyzing large biomolecules like peptides from a liquid phase.[11][13] It typically produces multiply charged ions, which is advantageous for analyzing high-mass molecules on instruments with a limited mass-to-charge (m/z) range.[11] However, protecting groups can sometimes be labile under ESI conditions, leading to fragmentation within the ion source.[11]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the peptide sample is co-crystallized with a matrix that absorbs laser energy.[2] This process facilitates the desorption and ionization of the peptide, typically producing singly charged ions.[2] MALDI-TOF (Time-of-Flight) MS is widely used for rapid quality control checks of synthetic peptides to confirm their molecular weight and assess purity.[1][2]
Fragmentation in Tandem Mass Spectrometry (MS/MS): To obtain sequence information, precursor ions are isolated and fragmented. Common fragmentation techniques include Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[12][14] The resulting fragment ions (primarily b- and y-type ions) provide the necessary information to deduce the peptide sequence. The presence of protecting groups can significantly alter these fragmentation patterns.[15][16]
Challenges in the Mass Spectrometry of this compound Containing Peptides
The primary analytical challenge associated with peptides containing this compound stems from the lability of the tert-butyl protecting group. The tBu group is susceptible to cleavage under the energetic conditions of the mass spectrometer's ion source or during MS/MS fragmentation.[11] This can lead to:
-
In-source Fragmentation: The loss of the tBu group in the ion source can result in the observation of a peak corresponding to the unprotected peptide, potentially leading to misinterpretation of the sample's integrity.
-
Dominant Neutral Loss: During MS/MS analysis, the facile loss of isobutylene (56 Da) from the tBu group can be a dominant fragmentation pathway, suppressing the formation of backbone fragment ions (b and y ions) that are crucial for sequence confirmation.
-
Complex Spectra: The presence of both the protected and unprotected peptide ions, along with their respective fragment ions, can lead to complex and difficult-to-interpret mass spectra.
Understanding these challenges is the first step toward developing robust analytical protocols.
Experimental Protocols
Protocol 1: Sample Preparation for ESI-LC-MS
This protocol outlines the preparation of a peptide containing this compound for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source. Proper sample preparation is critical for obtaining high-quality data and minimizing in-source decay.[17][18]
Materials:
-
Peptide sample containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), mass spectrometry grade
-
Trifluoroacetic acid (TFA), mass spectrometry grade (for cleaning purposes only)
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Solubilization: Dissolve the peptide sample in a suitable solvent. A common starting point is 50% acetonitrile in water. For peptides with poor solubility, small amounts of formic acid (0.1%) can be added. Avoid strong acids that may cleave the tBu group.
-
Dilution: Dilute the stock solution to a final concentration suitable for your instrument, typically in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL). The final sample solution for injection should ideally be in a solvent composition similar to the initial mobile phase of your LC gradient to ensure good peak shape. A common solvent is 95:5 water:acetonitrile with 0.1% formic acid.
-
Centrifugation: Centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial, avoiding the pellet.
-
Analysis: Proceed with LC-MS analysis.
Causality Behind Choices:
-
Formic Acid: The use of 0.1% formic acid in the mobile phase helps to protonate the peptide, which is necessary for positive ion mode ESI, and can also improve chromatographic peak shape.[18]
-
Low Concentration: Injecting a lower amount of sample can sometimes reduce the extent of in-source fragmentation by minimizing space-charge effects in the ion source.
Protocol 2: ESI-LC-MS Instrument Parameters
Optimizing instrument parameters is crucial for minimizing the premature loss of the tert-butyl group.
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow HPLC system is recommended.
LC Parameters:
-
Column: A C18 reversed-phase column is a standard choice for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient is often beneficial for separating the peptide of interest from any impurities, including any pre-existing unprotected peptide. A typical gradient might run from 5% to 40% B over 30 minutes.
-
Flow Rate: Dependent on the column diameter (e.g., 300 nL/min for a 75 µm ID column).
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: Use the lowest voltage that provides stable spray and good ion signal (e.g., 1.8 - 2.2 kV). Higher voltages can increase in-source fragmentation.
-
Source Temperature: Keep the source temperature as low as possible while still allowing for efficient desolvation.
-
Collision Energy (for MS/MS): Perform a collision energy ramp to determine the optimal energy for obtaining sequence-informative fragment ions without complete dominance by the neutral loss of the tBu group. Start with lower collision energies. HCD is often preferred over CID as it can provide richer fragmentation spectra.[14]
Data Presentation:
Table 1: Expected m/z Values for a Hypothetical Peptide (Ac-Ala-D-Thr(tBu)-Gly-NH2)
| Ion Species | Charge (z) | Calculated m/z |
| [M+H]+ | 1 | 389.2500 |
| [M+2H]2+ | 2 | 195.1286 |
| [M-C4H8+H]+ (Neutral Loss) | 1 | 333.1867 |
Visualizing the Workflow
Caption: Workflow for ESI-LC-MS analysis of tBu-protected peptides.
Protocol 3: Sample Preparation and Analysis by MALDI-TOF MS
MALDI-TOF MS is an excellent technique for the rapid screening of peptide synthesis products.[1][9]
Materials:
-
Peptide sample containing this compound
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA, or sinapinic acid - SA)
-
Matrix Solvent (e.g., 50:50 ACN:Water with 0.1% TFA)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the matrix solvent. For CHCA, a concentration of 10 mg/mL is common.
-
Sample Solution Preparation: Dissolve the peptide in a suitable solvent (e.g., 50% ACN/water) to a concentration of approximately 1-10 pmol/µL.
-
Spotting:
-
Dried Droplet Method: Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target spot. Allow the mixture to air dry completely.
-
Alternative: Spot 1 µL of the matrix solution onto the target, let it dry, then spot 1 µL of the sample solution on top and let it dry.
-
-
Analysis: Insert the target into the MALDI-TOF mass spectrometer and acquire the spectrum in positive ion mode.
Causality Behind Choices:
-
Matrix Selection: CHCA is generally a good choice for peptides up to ~3500 Da. For larger peptides, sinapinic acid may yield better results.
-
TFA in Matrix: TFA helps to create a fine crystalline matrix and promotes ionization of the peptide.[1]
Data Presentation:
Table 2: MALDI-TOF MS Expected Peaks for Hypothetical Peptide (Ac-Ala-D-Thr(tBu)-Gly-NH2)
| Ion Species | Charge (z) | Expected m/z | Notes |
| [M+H]+ | 1 | 389.25 | Primary protected peptide ion |
| [M+Na]+ | 1 | 411.23 | Sodium adduct |
| [M+K]+ | 1 | 427.21 | Potassium adduct |
| [M-C4H8+H]+ | 1 | 333.19 | Potential in-source decay product |
Interpreting Mass Spectra
A key aspect of analyzing peptides with labile protecting groups is the careful interpretation of the resulting mass spectra.
MS1 Spectrum:
-
Look for the protonated molecular ion ([M+H]+) of the fully protected peptide.
-
Be aware of the potential presence of a peak corresponding to the neutral loss of isobutylene ([M-C4H8+H]+). The relative intensity of this peak can be an indicator of the lability of the tBu group under the chosen source conditions.
-
Also, look for common adducts such as sodium ([M+Na]+) and potassium ([M+K]+), especially in MALDI spectra.[1]
MS/MS Spectrum:
-
The most prominent fragment ion may be the neutral loss of 56 Da (isobutylene) from the precursor ion.
-
It is crucial to look for the b- and y-type fragment ions that provide sequence information. Even if they are of low intensity, their presence is vital for sequence confirmation.
-
The fragmentation pattern will be influenced by the presence of the D-amino acid and the protecting group. The fragmentation of protected peptides can sometimes yield non-standard fragment ions.[15][16]
Fragmentation Pathway
Caption: Primary fragmentation pathways for tBu-protected peptides in MS/MS.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires a nuanced approach that accounts for the labile nature of the tert-butyl protecting group. By carefully optimizing sample preparation and instrument parameters, particularly by using "softer" ionization conditions and appropriate fragmentation energies, high-quality, interpretable data can be routinely obtained. Both ESI-LC-MS and MALDI-TOF MS are powerful tools for the characterization of these modified peptides.[9][10] A thorough understanding of the potential for in-source decay and neutral loss during fragmentation is essential for accurate data interpretation and ensuring the quality and integrity of synthetic peptides destined for research and therapeutic applications.
References
- Shimadzu Corporation. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer.
- Kaur, H., & Laskin, J. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82.
- R. Discovery. (2015). Characterization of Synthetic Peptides by Mass Spectrometry.
- Kaur, H., & Laskin, J. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89.
- Bio-Rad. (2025). How MALDI Advances Peptide Research and Analysis.
- Isbell, J., et al. (2025). Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides. ResearchGate.
- Coligan, J. E., et al. (2012). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, Chapter 22, Unit 22.2.
- Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-58.
- Di Donna, L., Napoli, A., & Sindona, G. (2001). Structure evaluation of protected synthetic peptides by ESI and FAB high resolution MS/MS. Journal of Mass Spectrometry, 36(1), 85-92.
- Kim, J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
- Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-600.
- G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis.
- University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides.
- Kuck, D., et al. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate.
- Aapptec Peptides. (n.d.). H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0.
- Protheragen. (n.d.). H-D-Thr(tBu)-OMe HCl.
- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....
- Next Peptide. (n.d.). This compound.
- MDPI. (n.d.). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Khan Academy. (2023). Fragmentation in Mass Spectrometry.
- ResearchGate. (2026). Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics.
- Zolg, D. P., et al. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics, 16(8), 1546-1562.
- NeurIPS. (n.d.). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics.
- Royal Society of Chemistry. (n.d.). Analyst.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. H-D-Thr(tBu)-OMe HCl - Protheragen [protheragen.ai]
- 6. This compound | Next Peptide [nextpeptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpcscientific.com [cpcscientific.com]
- 12. jchemrev.com [jchemrev.com]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments. Today, we focus on a frequently encountered issue: the incomplete coupling of H-D-Thr(tBu)-OMe.HCl.
This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate the complexities of coupling sterically hindered amino acids and ensure the success of your synthesis.
Troubleshooting Guide: Incomplete Coupling of this compound
This section addresses specific issues you may encounter when a standard coupling protocol fails for this compound. The question-and-answer format is designed to walk you through diagnostics and solutions in a logical workflow.
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
A: The difficulty in achieving complete coupling of this compound stems primarily from significant steric hindrance. This hindrance arises from two main sources:
-
β-branched Side Chain: Threonine is a β-branched amino acid, meaning it has a methyl group on the carbon atom adjacent (the β-carbon) to the peptide backbone. This bulkiness near the reactive N-terminal amine can physically obstruct the approach of the incoming activated amino acid.[1][2]
-
Bulky Protecting Group: The side-chain hydroxyl group is protected by a tert-butyl (tBu) group. This is one of the bulkiest protecting groups used in Fmoc-SPPS, adding another layer of steric hindrance around the reaction center.
This combination of a β-branched structure and a bulky side-chain protecting group slows down the kinetics of the amide bond formation, often leading to incomplete reactions with standard protocols.[2] Furthermore, as the peptide chain elongates on the resin, it can begin to fold or aggregate, which can further block access to the reactive sites.[3]
Q2: My standard coupling protocol (e.g., DIC/HCTU) resulted in a positive Kaiser test. What is my immediate course of action?
A: A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.[4] Your next steps should focus on driving the reaction to completion or, if that fails, preventing the formation of deletion sequences.
The logical troubleshooting workflow is as follows:
Caption: Troubleshooting workflow for incomplete coupling.
-
Perform a Second Coupling (Double Coupling): The simplest first step is to repeat the coupling reaction with a fresh solution of activated this compound.[3][4] This is often sufficient to push the reaction to completion.
-
Switch to a More Potent Reagent: If double coupling fails, standard carbodiimide activators like DIC may not be strong enough.[3] You should switch to a more powerful uronium/aminium or phosphonium salt-based reagent for the second coupling attempt. Reagents like HATU , HCTU , or PyAOP are significantly more effective because they form highly reactive OAt or O-6-ClBt esters that can overcome the high activation energy associated with sterically hindered residues.[3]
-
Cap Unreacted Amines: If the coupling remains incomplete even with advanced reagents, you must permanently block the unreacted N-terminal amines to prevent the formation of deletion sequences (peptides missing the threonine residue). This is typically done using a solution of acetic anhydride and a base like DIPEA or pyridine in DMF.[2] After capping, the Kaiser test should be negative, and you can proceed to the deprotection step for the next cycle.[2]
Q3: Which coupling reagent should I choose for difficult residues like this compound, and why?
A: The choice of coupling reagent is critical. While economical reagents like DIC/HOBt are suitable for many amino acids, they are often inefficient for sterically demanding couplings.[5] For residues like this compound, uronium or phosphonium-based reagents are highly recommended.
The increased reactivity is based on the leaving group formed during activation.
-
HBTU/PyBOP generate OBt esters.
-
HCTU generates a more reactive O-6-ClBt ester.[6]
-
HATU/PyAOP generate highly reactive OAt esters. The nitrogen atom in the HOAt leaving group provides anchimeric assistance (neighboring group participation), making these reagents among the most efficient for overcoming steric hindrance.[3]
-
COMU is a modern alternative that incorporates an OxymaPure leaving group, offering reactivity comparable to HATU but with improved safety and solubility profiles, as it avoids potentially explosive HOBt/HOAt byproducts.[7]
| Reagent | Reagent Type | Leaving Group Additive | Reactivity | Key Advantages & Considerations |
| DIC/HOBt | Carbodiimide | HOBt | Standard | Economical, good for routine couplings. Often insufficient for hindered residues.[3][5] |
| HBTU/TBTU | Aminium/Uronium | HOBt | High | Widely used, effective for many difficult couplings. Byproducts are soluble.[7] |
| HCTU | Aminium/Uronium | 6-Cl-HOBt | Very High | More reactive and often faster than HBTU due to the electron-withdrawing chloro group.[6] |
| HATU | Aminium/Uronium | HOAt | Very High | Considered one of the most efficient reagents for hindered couplings and reducing racemization due to the reactivity of OAt esters.[3] |
| PyBOP | Phosphonium | HOBt | High | Does not cause guanidinylation of the N-terminus, a potential side reaction with uronium salts. |
| COMU | Aminium/Uronium | OxymaPure | Very High | Reactivity comparable to HATU. Safer (non-explosive byproduct) and has better solubility. Excellent for microwave SPPS.[7] |
Q4: Beyond the coupling reagent, what other parameters can I adjust to improve efficiency?
A: Several reaction parameters can be optimized to favor complete coupling:
-
Solvent Choice: N-Methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its ability to solvate growing peptide chains and disrupt on-resin aggregation.[3][8] For extremely difficult sequences, a solvent mixture such as DCM/DMF/NMP might be beneficial.[3]
-
Reaction Time: Steric hindrance slows reaction kinetics. Simply increasing the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields for difficult residues.[3]
-
Temperature: Gently heating the reaction can help overcome the activation energy barrier. However, this must be done cautiously (e.g., 40-50°C), as excessive heat can increase the risk of racemization, particularly for sensitive amino acids.[3]
-
Microwave-Assisted SPPS (MA-SPPS): Using a microwave synthesizer is a highly effective method for driving difficult couplings to completion. The microwave energy rapidly and efficiently heats the reaction, dramatically shortening the required coupling times while often minimizing side reactions like racemization.[3]
Frequently Asked Questions (FAQs)
-
Q: How do I perform a Kaiser test to check for free amines?
-
A: The Kaiser test is a qualitative colorimetric test.[2] A small sample of resin beads is taken and washed, then heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine/butanol.[2] A deep blue color on the beads indicates the presence of primary amines (incomplete coupling), while yellow or colorless beads signify a complete reaction.[2]
-
-
Q: Can I use an advanced coupling reagent like HATU for my entire synthesis?
-
A: Yes, you can. While more expensive, using a high-efficiency reagent like HATU or COMU throughout the synthesis can be a proactive strategy to prevent coupling issues, especially for long or known "difficult" sequences. This can save time and improve the final crude purity of the peptide.[9]
-
-
Q: What are pseudoproline dipeptides and can they help with Threonine coupling?
-
A: Yes. Pseudoproline dipeptides are dipeptide building blocks where a Serine or Threonine residue is reversibly protected as a proline-like oxazolidine.[10] By introducing Fmoc-Xaa-Thr(ΨPro)-OH (where Xaa is the preceding amino acid), you incorporate two residues at once and the kinked structure of the oxazolidine acts as a "structure-breaker," disrupting peptide aggregation. The native threonine structure is fully restored during the final TFA cleavage.[10] This is a highly effective strategy for overcoming aggregation-related coupling problems in Thr-containing sequences.
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for manual SPPS when a standard coupling has failed or as a primary method for coupling this compound.
Materials:
-
Resin with deprotected N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents, ~0.98 eq. relative to the amino acid)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminal amine of the resin-bound peptide. Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in NMP.
-
Activation: Add DIPEA to the activation mixture. The solution may change color (typically to yellow). Gently agitate or vortex the mixture for 1-5 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the washed resin.
-
Agitation: Agitate the reaction mixture at room temperature for a minimum of 2 hours. For this difficult coupling, extending the reaction time to 4 hours or overnight is recommended.[3]
-
Washing: After the coupling time has elapsed, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove all soluble reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines.[4] If the test is positive, perform a second coupling (repeat steps 2-6) or proceed to a capping step. If negative, proceed with the Fmoc deprotection for the next cycle.
References
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications.
- Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. PMC - NIH.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications (RSC Publishing).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
- Procedures to Improve Difficult Couplings. ResearchGate.
- SPPS Tips For Success Handout. Mesa Labs.
- Introduction to Peptide Synthesis. PMC - NIH.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.
- Tips and tricks for difficult amide bond formation? Reddit r/Chempros.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
Sources
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Protected Threonine
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low peptide yields, specifically when incorporating protected threonine residues. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and field-proven insights to help you diagnose and resolve these common synthetic hurdles.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding low yields in peptide synthesis involving protected threonine:
Q1: Why is threonine a "difficult" amino acid in SPPS?
Threonine's side chain contains a secondary hydroxyl group and a β-carbon, which introduces steric hindrance. This bulkiness can slow down coupling reactions and make the amino acid more susceptible to side reactions, especially when it is protected.[1]
Q2: What are the most common side reactions associated with protected threonine that lead to low yield?
The most prevalent side reactions include:
-
Dehydration (β-elimination): This can occur during both the coupling and Fmoc deprotection steps, leading to the formation of a dehydroamino acid residue.[1]
-
Epimerization (Racemization): The α-carbon can lose its stereochemical integrity, particularly during slow, base-mediated coupling reactions.[1][2]
-
O-acylation: The hydroxyl group of the threonine side chain can be acylated if it is not properly protected, leading to undesired byproducts.[3]
Q3: Is it always necessary to protect the side-chain hydroxyl group of threonine?
Yes, in Fmoc-based SPPS, protecting the threonine side-chain hydroxyl group is highly recommended. The most common protecting group is the tert-butyl (tBu) group, which prevents side reactions like O-acylation and dehydration.[1][4]
Q4: Can the choice of coupling reagent impact the yield when incorporating threonine?
Absolutely. Due to steric hindrance, standard coupling reagents may not be sufficient. More powerful reagents like HATU or COMU are often recommended to improve coupling efficiency.[5]
Q5: How does peptide aggregation affect the incorporation of threonine?
Peptide aggregation can physically block the N-terminal amine, preventing the incoming protected threonine from coupling efficiently. This is a common issue in longer or more hydrophobic sequences and can be exacerbated by the presence of bulky residues like protected threonine.[5][6]
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of the problems that can arise during the incorporation of protected threonine and offers systematic approaches to resolving them.
Coupling and Activation Issues
Low coupling efficiency is a primary contributor to low overall yield. This often manifests as deletion sequences where the threonine residue is missing from the final peptide.
Causality: The β-carbon and the side-chain protecting group of threonine create significant steric bulk. This hinders the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction kinetics.[1]
Caption: Troubleshooting workflow for low coupling efficiency.
Protocol 1: Double Coupling
If a ninhydrin test indicates incomplete coupling, a second coupling step can be performed.
-
After the initial coupling reaction, wash the resin with DMF.
-
Prepare a fresh solution of the protected threonine, coupling reagent, and base in DMF.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for the same duration as the initial coupling.
-
Wash the resin thoroughly with DMF before proceeding to the deprotection step.[7]
Protocol 2: Using High-Power Coupling Reagents
For particularly difficult couplings, switching to a more potent coupling reagent is advisable.
-
Reagents:
-
Fmoc-Thr(tBu)-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
DIPEA or Collidine (6-10 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HATU in DMF.
-
Add the base (DIPEA or Collidine) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling to proceed for 1-2 hours at room temperature.[3]
-
| Coupling Reagent | Additive | Base | Relative Effectiveness for Hindered Couplings |
| HBTU | HOBt | DIPEA/NMM | Good |
| HATU | HOAt | DIPEA/NMM | Excellent |
| COMU | - | DIPEA/NMM | Excellent |
| DIC | Oxyma | DIPEA/NMM | Very Good |
| Caption: Comparison of common coupling reagents for sterically hindered amino acids.[2][5] |
Side Reactions During Synthesis
Even with successful coupling, side reactions involving the protected threonine can significantly reduce the yield of the desired peptide.
Causality: The β-hydroxyl group of the threonine side chain can be eliminated, especially under basic conditions (e.g., during Fmoc deprotection with piperidine), to form a dehydroamino acid.[1]
Mitigation Strategies:
-
Use a Weaker Base for Deprotection: If β-elimination is suspected, consider replacing piperidine with a milder base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a low concentration.[8]
-
Minimize Exposure to Basic Conditions: Reduce the duration of the deprotection step as much as possible while still ensuring complete Fmoc removal.
-
Ensure Proper Side-Chain Protection: The use of a robust protecting group like tert-butyl (tBu) is crucial to minimize this side reaction.[1]
Causality: The α-proton of the activated amino acid is susceptible to abstraction by a base, leading to racemization. This is more likely to occur with slow coupling reactions that require extended exposure to basic conditions.[1][2]
Mitigation Strategies:
-
Use Low-Racemization Reagents: Coupling reagents like DIC/Oxyma are known to minimize racemization.[2]
-
Minimize Pre-activation Time: Do not allow the activated amino acid to sit for an extended period before adding it to the resin.[2]
-
Control Temperature: Avoid elevated temperatures during the coupling of threonine, as higher temperatures can increase the rate of racemization.[5]
Aggregation and Solubility Problems
Causality: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate. This can make the N-terminal amine inaccessible for subsequent coupling reactions.[6]
-
Solvent Choice: Using a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can help to break up aggregates.[5]
-
Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at a position before the difficult threonine coupling can disrupt the formation of secondary structures. The pseudoproline is converted back to the native amino acid during the final cleavage.[2][9]
Caption: Workflow for using pseudoproline dipeptides to mitigate aggregation.
Deprotection and Cleavage Issues
Side reactions can also occur during the final cleavage and deprotection step.
Causality: The strong acidic conditions required to remove the tBu protecting group from threonine can sometimes lead to side reactions, especially if sensitive residues like tryptophan or methionine are present. Additionally, incomplete removal of protecting groups can lead to a heterogeneous product mixture and low yield of the desired peptide.[4] A novel side reaction, O-sulfonation of serine and threonine, has been observed during the cleavage of Pmc- or Mtr-protecting groups from arginine residues in the absence of suitable scavengers.[10]
Mitigation Strategies:
-
Use of Scavengers: Always include a scavenger cocktail in your cleavage solution to quench reactive species that are formed during deprotection. A common cocktail is TFA/TIS/Water (95:2.5:2.5).[3]
-
Optimize Cleavage Time: Ensure that the cleavage reaction is allowed to proceed for a sufficient amount of time to ensure complete removal of all protecting groups.
-
Alternative Protecting Groups: For particularly sensitive sequences, a more acid-labile protecting group for threonine, such as Trityl (Trt), might be considered. The Trt group can be removed under milder acidic conditions, potentially reducing side reactions.[4]
By systematically evaluating each stage of the peptide synthesis process—from coupling and deprotection to final cleavage—researchers can effectively diagnose the root cause of low yields when incorporating protected threonine and implement targeted strategies to improve the outcome of their syntheses.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-62.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.
- Zhang, Y., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6657-6662.
- Keri, G., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1344-1351.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
- Alesi, S., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(8), 2469-2475.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling of H-D-Thr(tBu)-OMe.HCl
Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids, with a specific focus on H-D-Thr(tBu)-OMe.HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with incorporating this sterically demanding building block into peptide sequences. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
The Challenge: Steric Hindrance in Peptide Synthesis
The successful synthesis of peptides relies on the efficient formation of amide bonds between amino acid residues. However, certain amino acids, due to their bulky side chains or protecting groups, present significant challenges to standard coupling protocols. This compound is a prime example of such a sterically hindered amino acid. The β-branched side chain of threonine, combined with the bulky tert-butyl (tBu) protecting group, can physically obstruct the approach of the activated carboxylic acid and the amine, leading to slow or incomplete reactions.[1][2] This can result in low coupling yields, deletion sequences, and complex purification steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor coupling efficiency with this compound?
A1: The primary reasons for low coupling yields with this compound are:
-
Steric Hindrance: The bulky tert-butyl ether protecting group on the side-chain hydroxyl function, in close proximity to the α-carbon, sterically shields the N-terminal amine of the growing peptide chain from the activated carboxyl group.[2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by the bulky adjacent groups, making it a less effective reactant.[1]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC are often not potent enough to overcome the steric barrier presented by this compound.[1][3]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature play a crucial role and must be optimized for challenging couplings.[3]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are necessary. Onium-salt-based reagents are generally the preferred choice:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings due to the formation of a more reactive OAt-ester intermediate, which can lead to faster reaction times and reduced risk of racemization.[4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents that can be effective for hindered couplings.[1]
-
COMU: This is a newer generation uronium salt that exhibits coupling efficiencies comparable to HATU, with the added benefits of being less hazardous and having better solubility.[1]
Q3: How does the choice of base impact the coupling reaction?
A3: The choice of base is critical. A non-nucleophilic base is required to neutralize the hydrochloride salt of this compound and to facilitate the activation and coupling steps without causing unwanted side reactions.
-
DIPEA (N,N-Diisopropylethylamine): This is a commonly used base in peptide synthesis. However, for sterically hindered couplings, more hindered bases are sometimes preferred to minimize side reactions.
-
2,4,6-Collidine: This hindered base is often recommended for challenging couplings to reduce the risk of base-induced racemization.[2]
Q4: Can increasing the reaction time or temperature improve coupling efficiency?
A4: Yes, to an extent. Steric hindrance slows down the reaction rate, so increasing the coupling time from the standard 1-2 hours to several hours or even overnight can be beneficial.[3] Gentle heating can also help overcome the activation energy, but this must be done cautiously to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis (MASPPS) is a highly effective method for driving difficult couplings to completion quickly and efficiently.[3]
Q5: What is the role of the solvent in optimizing the coupling of this compound?
A5: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[3] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[3][6]
-
DMF (N,N-Dimethylformamide): While commonly used, it may not always be the best choice for difficult sequences.
-
NMP (N-Methyl-2-pyrrolidone): NMP is often preferred over DMF for its superior solvating properties.[3]
-
Solvent Mixtures: For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3][6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the coupling of this compound.
Problem 1: Low Coupling Yield / Incomplete Reaction
Symptoms:
-
Positive Kaiser test after the initial coupling, indicating the presence of unreacted free amines.[7]
-
Presence of deletion sequences in the final peptide, as identified by mass spectrometry.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Insufficiently Potent Coupling Reagent | Standard carbodiimide reagents (DCC, DIC) are often too weak for sterically demanding couplings.[3] | Switch to a more powerful onium-salt-based reagent like HATU, HCTU, or COMU.[1] These reagents form highly reactive esters that can overcome the steric barrier.[3] |
| Inadequate Reaction Time | Steric hindrance significantly slows down the reaction kinetics. | Increase the coupling reaction time. For this compound, a reaction time of 2-4 hours is a good starting point, but overnight coupling may be necessary.[3] |
| Suboptimal Solvent | Poor solvation of the growing peptide chain on the solid support can lead to aggregation and incomplete reactions.[3][6] | Use a solvent with better solvating properties like NMP or a solvent mixture such as DCM/DMF/NMP (1:1:1).[3][6] |
| Insufficient Equivalents of Reagents | Using an insufficient excess of the amino acid and coupling reagents can lead to incomplete reactions. | Use a higher excess of this compound (e.g., 3-5 equivalents) and the coupling reagent (e.g., 3-5 equivalents) relative to the resin loading.[2] |
Problem 2: Racemization
Symptom:
-
Presence of diastereomeric impurities in the final peptide, as detected by HPLC.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Base-Induced Racemization | The use of a strong, non-hindered base can lead to the abstraction of the α-proton of the activated amino acid, resulting in racemization. | Use a more hindered, non-nucleophilic base like 2,4,6-collidine instead of DIPEA.[2] |
| Over-activation | Prolonged pre-activation times can increase the risk of racemization. | Keep the pre-activation time to a minimum (1-2 minutes) before adding the activated amino acid solution to the resin.[2] |
| Choice of Coupling Reagent | Some coupling reagents have a higher propensity to cause racemization than others. | HATU is generally associated with a lower risk of racemization compared to HBTU.[4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the efficient coupling of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended as the first-line approach for coupling the sterically hindered this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
2,4,6-Collidine or DIPEA
-
DMF or NMP
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test) and wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF or NMP.
-
Add 2,4,6-Collidine or DIPEA (6-10 equivalents) to the activation mixture. The use of collidine is recommended to minimize the risk of racemization.[2]
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Double Coupling Strategy for Incomplete Reactions
If the Kaiser test remains positive after the initial coupling, a second coupling is recommended.
Procedure:
-
After the initial coupling reaction (Step 6 in Protocol 1), drain the coupling solution and wash the resin 3 times with DMF.
-
Prepare a fresh solution of activated this compound as described in Protocol 1 (Steps 2-4).
-
Add the fresh coupling solution to the resin.
-
Agitate for an additional 1-2 hours.
-
Perform a Kaiser test to confirm completion.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).[2]
Visualizing the Workflow
The following diagrams illustrate the decision-making process for troubleshooting and the general workflow for coupling this compound.
Caption: Troubleshooting workflow for incomplete coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of Tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center dedicated to addressing the challenges associated with tert-butyl (tBu) protecting groups in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical solutions to common side reactions encountered during peptide synthesis.
The Fmoc/tBu strategy is a cornerstone of modern SPPS due to its orthogonal nature, allowing for the selective removal of the base-labile Fmoc group while acid-labile tBu side-chain protecting groups remain intact. However, the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step can generate highly reactive tert-butyl cations, leading to a host of potential side reactions that can compromise the purity and yield of the target peptide.[1][2] This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My final peptide has a mass of +56 Da. What is the cause and how do I prevent it?
Q: I've analyzed my cleaved peptide by mass spectrometry and observe a significant peak at the expected mass +56 Da. What is this modification?
A: A mass increase of +56 Da is the hallmark of tert-butylation, a common side reaction where a tert-butyl group is added to a nucleophilic amino acid side chain.[3] This occurs during the final TFA cleavage when tert-butyl cations, generated from the removal of tBu protecting groups, act as electrophiles and alkylate sensitive residues.[4][5]
The amino acids most susceptible to this modification are:
-
Cysteine (Cys): The highly nucleophilic thiol side chain can be readily alkylated to form S-tert-butyl-cysteine.[3][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[7][8]
-
Tryptophan (Trp): The indole ring is prone to electrophilic attack, leading to single or multiple tert-butylations.[9][10]
Q: How can I prevent tert-butylation of my peptide?
A: The key to preventing tert-butylation is to efficiently trap the tert-butyl cations as they are formed. This is achieved by using a "scavenger" in your TFA cleavage cocktail.[1]
Troubleshooting Protocol: Optimizing Your Cleavage Cocktail for Scavenging
-
Incorporate Effective Scavengers: The choice and concentration of scavengers are critical. A standard and highly effective scavenger is Triisopropylsilane (TIS) , which reduces the tert-butyl cation to isobutane.[4] Water can also act as a scavenger, forming tert-butanol.[4] For peptides containing Trp, 1,2-Ethanedithiol (EDT) is particularly effective at preventing indole alkylation.
-
Recommended Cleavage Cocktail: A robust starting point for most peptides, especially those containing Cys, Met, or Trp, is "Reagent K":
-
TFA/Water/Thioanisole/Phenol/EDT (82.5:5:5:5:2.5 v/v)
For a more general-purpose cocktail effective at scavenging tBu cations:
-
TFA/TIS/Water (95:2.5:2.5 v/v) [11]
-
-
Consider a Two-Step Cleavage for Cys-Containing Peptides: For peptides particularly prone to S-tert-butylation, a two-step cleavage strategy can be beneficial. An initial treatment with a lower concentration of TFA followed by a higher concentration can improve results.[3][6]
Issue 2: My Aspartic Acid (Asp)-containing peptide is showing multiple byproducts and racemization.
Q: My peptide contains an Asp-Gly sequence and the chromatogram shows a cluster of peaks around the target mass. What is happening?
A: This is a classic presentation of aspartimide formation, a notorious side reaction in Fmoc-SPPS.[12][13] It is particularly prevalent in sequences where Asp is followed by a small, sterically unhindered amino acid like Gly, Asn, or Ser.[14] The reaction is initiated by the basic conditions of Fmoc deprotection (piperidine), where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring (aspartimide).[14][15]
This aspartimide intermediate is problematic because it can be subsequently attacked by nucleophiles (like piperidine or water) at either the α- or β-carbonyl, leading to a mixture of desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts.[15] Furthermore, the chiral center of the aspartic acid can epimerize during this process, leading to racemization.[14]
Q: How can I minimize or prevent aspartimide formation?
A: Mitigating aspartimide formation requires a multi-faceted approach targeting both the Fmoc deprotection conditions and the protecting group strategy for the Asp side chain.
Strategies to Reduce Aspartimide Formation:
-
Modify Fmoc Deprotection:
-
Reduce Temperature: Performing the deprotection at a lower temperature can significantly slow the rate of aspartimide formation.[14]
-
Use a Less Basic Reagent: Adding 0.1 M HOBt to the 20% piperidine in DMF deprotection solution can help suppress this side reaction.[16]
-
Reduce Deprotection Time: Minimizing the exposure of the peptide to basic conditions is crucial.
-
-
Employ Sterically Hindered Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier alternative can sterically hinder the cyclization reaction.[17]
-
Fmoc-Asp(OMpe)-OH (OMpe = 3-methylpent-3-yl) and Fmoc-Asp(OEpe)-OH (OEpe = 3-ethyl-3-pentyl) have been shown to be highly effective.[17]
-
-
Backbone Protection: For extremely problematic sequences, protecting the backbone amide nitrogen of the residue following Asp can completely prevent aspartimide formation. Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) groups are used for this purpose.[12]
Issue 3: Incomplete removal of tBu protecting groups.
Q: My mass spectrometry results show peaks corresponding to the desired peptide with one or more tBu groups still attached. Why is this happening?
A: Incomplete deprotection of tBu groups can occur due to insufficient cleavage time, reduced TFA concentration, or steric hindrance around the protected residue.[3][18] Peptides that have aggregated on the resin can also prevent efficient penetration of the cleavage cocktail.[16]
Troubleshooting Incomplete Deprotection:
-
Extend Cleavage Time: If you suspect incomplete deprotection, extending the cleavage time to 3-4 hours can be effective. Monitor the progress by taking small aliquots for analysis.
-
Ensure Sufficient TFA Concentration: While reducing TFA concentration can sometimes mitigate other side reactions, it can also lead to incomplete removal of tBu groups, especially the more stable ether linkages on Ser(tBu) and Thr(tBu).[3] Ensure your cocktail contains at least 90% TFA.
-
Address Peptide Aggregation: If the resin appears clumped or does not swell properly, aggregation may be the culprit.[16] Consider resynthesizing the peptide using a lower-loading resin or incorporating pseudoproline dipeptides to disrupt secondary structure formation.
Summary of Common Side Reactions and Solutions
| Side Reaction | Mass Change | Affected Residues | Primary Cause | Recommended Solution(s) |
| t-Butylation | +56 Da | Cys, Met, Trp | Reaction with tBu cations during TFA cleavage.[3] | Use an optimized scavenger cocktail (e.g., TFA/TIS/Water/EDT).[4] |
| Aspartimide Formation | 0 Da (isomers), +85 Da (piperidide adduct) | Asp (especially Asp-Gly, Asp-Ser, Asp-Asn) | Base-catalyzed cyclization during Fmoc deprotection.[14][15] | Use sterically hindered protecting groups (OMpe, OEpe), add HOBt to deprotection solution, reduce temperature.[16][17] |
| Oxidation | +16 Da | Met, Trp | Exposure to air during acidic cleavage.[16] | Add scavengers like DTT or EDT to the cleavage cocktail.[16][19] Consider synthesizing with Fmoc-Met(O)-OH and reducing post-purification.[20] |
| Incomplete Deprotection | +56 Da per remaining tBu group | Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu), Tyr(tBu) | Insufficient cleavage time or TFA concentration; peptide aggregation.[3][16] | Extend cleavage time, ensure >90% TFA, use aggregation-disrupting strategies.[16] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for diagnosing and resolving side reactions related to tert-butyl protecting groups.
Caption: Troubleshooting workflow for common SPPS side reactions.
Experimental Protocols
Protocol 1: Standard Cleavage with Reagent K
This protocol is recommended for peptides containing sensitive residues such as Cys, Met, and Trp.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Deionized Water
-
Thioanisole
-
Phenol
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Prepare Reagent K fresh: 82.5% TFA, 5% water, 5% thioanisole, 5% phenol, 2.5% EDT.
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, then decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a vacuum.
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
This protocol is for reversing the oxidation of methionine residues in a purified or crude peptide.[19]
Reagents:
-
Oxidized peptide
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the crude or purified oxidized peptide in TFA.
-
Add ammonium iodide and dimethyl sulfide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reduction by HPLC-MS until the reaction is complete.
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Centrifuge, wash, and dry the peptide as described in Protocol 1.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- J. Peptide Sci. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones.
- APPTA. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Wiley Online Library. (2018). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- PubMed. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones.
- Wiley Online Library. (2018). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- ResearchGate. (1999). A side-reaction in the SPPS of Trp-containing peptides.
- Wiley Online Library. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides.
- MDPI. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- PubMed. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.
- ResearchGate. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Slideshare. (2016). Spps and side reactions in peptide synthesis.
- PubMed. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)].
- PubMed. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of H-D-Thr(tBu)-OMe.HCl During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with maintaining the stereochemical integrity of H-D-Thr(tBu)-OMe.HCl during peptide synthesis. Racemization, the conversion of a pure enantiomer into a mixture of both L- and D-forms, is a critical issue in peptide chemistry, as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and solve racemization issues, ensuring the synthesis of chirally pure peptides.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Question 1: I'm observing a significant amount of the L-threonine diastereomer in my final product after coupling this compound. What is the most likely cause?
The primary cause of racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1][2][3] When the carboxyl group of the N-protected amino acid is activated for coupling, it can cyclize. The α-proton of this oxazolone is acidic and can be readily abstracted by a base.[2][3] Reprotonation can then occur from either side of the planar intermediate, leading to a mixture of D and L forms.[1][2]
Several factors can promote oxazolone formation and subsequent racemization:
-
Highly activating coupling reagents: Reagents that form very reactive intermediates can accelerate oxazolone formation.
-
Strong or sterically unhindered bases: Bases facilitate the abstraction of the α-proton.
-
Elevated temperatures: Higher temperatures increase the rate of both oxazolone formation and proton abstraction.[4]
-
Polar aprotic solvents: Solvents like DMF can stabilize the charged intermediates involved in the racemization pathway.
Visualizing the Mechanism of Racemization
The following diagram illustrates the oxazolone-mediated racemization pathway, which is the most common mechanism for the loss of stereochemical integrity during peptide coupling.[1][3]
Caption: Oxazolone mechanism for threonine racemization.
Question 2: Which coupling reagents and additives are best for minimizing racemization of this compound?
The choice of coupling reagent and additive is a critical factor in controlling racemization.[2] While carbodiimide reagents like DCC and DIC are common, they can lead to significant racemization if used without an additive.[2] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to racemization.[5][6][7]
Uronium/aminium-based reagents such as HBTU and HATU are generally more efficient but can also cause racemization, especially in the presence of a strong base.[2][8] For particularly challenging couplings, phosphonium salt reagents like BOP and PyBOP can offer good suppression of racemization.[2]
Comparative Data on Coupling Reagents
The following table summarizes the percentage of D-isomer formation observed during the coupling of Fmoc-Ser(tBu)-OH, a structurally similar amino acid, with various coupling reagents. This data highlights the significant impact of reagent choice on stereochemical purity.
| Coupling Reagent/Additive | Base | % D-Isomer Formation | Reference |
| DIC/Oxyma | DIPEA | 1.7% | [9] |
| DIC/Oxyma | None | Negligible | [10] |
| DIC/HOBt | DIPEA | 2.2% | [9] |
| EDCI/HOBt | NMM | 2.4% | [9] |
| HATU/NMM | NMM | ~5% | [10] |
| HBTU/HOAt | DIPEA | 31.0% | [9] |
Note: This data is illustrative and results can vary based on specific experimental conditions.[9]
Question 3: How does the choice of base affect racemization, and what are the best practices?
The base plays a dual role in peptide coupling: it neutralizes the protonated amine of the incoming amino acid and can also catalyze the abstraction of the α-proton from the oxazolone intermediate, leading to racemization.[3][6] Therefore, the choice and amount of base are critical.
Best Practices for Base Selection:
-
Use the weakest possible base: Weaker bases are less likely to abstract the α-proton. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are generally preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA).[4][6]
-
Use a sterically hindered base: The bulkier the base, the more difficult it is for it to access the α-proton. 2,4,6-collidine is a good example of a sterically hindered base.[6]
-
Use the minimum necessary amount: Stoichiometric amounts of base should be used to avoid excess base in the reaction mixture.
-
Consider base-free conditions: In some cases, coupling can be performed without a base, which has been shown to significantly reduce racemization.[4]
Question 4: What are the optimal reaction conditions (temperature, solvent) to prevent racemization?
Controlling the reaction environment is crucial for maintaining stereochemical integrity.
-
Temperature: Lowering the reaction temperature is a highly effective way to reduce the rate of racemization.[4] Performing the coupling at 0°C is often recommended, especially for sensitive amino acids.[4][11]
-
Solvent: The polarity of the solvent can influence the rate of racemization. While the choice of solvent is often dictated by the solubility of the reagents and the swelling of the solid-phase resin, using less polar solvents may help reduce racemization.[4] A common and effective solvent mixture for suppressing racemization is a 1:1 mixture of DMF and DCM.[4]
Troubleshooting Workflow
If you are experiencing high levels of the L-threonine diastereomer, follow this logical troubleshooting workflow to identify and resolve the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation Issues with Threonine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering aggregation issues with threonine-containing peptides. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to address the unique challenges posed by threonine residues in peptide synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing threonine prone to aggregation?
A1: The propensity of threonine (Thr) containing peptides to aggregate stems from a combination of its structural and chemical properties.
-
Hydrogen Bonding: The hydroxyl (-OH) group on threonine's side chain can participate in hydrogen bonding. While this contributes to its hydrophilic nature, it can also form intra- and inter-chain hydrogen bonds with other residues or the peptide backbone, promoting self-association and the formation of ordered aggregates like β-sheets.[1]
-
Polar Nature: Threonine is a polar, uncharged amino acid.[2][3][4] This polarity allows it to interact with aqueous environments, and it is often found on the surface of proteins.[2] However, in certain sequence contexts, particularly when flanked by hydrophobic residues, it can contribute to the formation of amphipathic structures that drive aggregation.
-
Structural Motifs: Threonine sidechains frequently form hydrogen-bonded motifs with serine, such as ST turns and ST motifs, often at the beginning or middle of alpha-helices, which can influence peptide folding and aggregation pathways.[1]
-
Context-Dependent Aggregation: The role of threonine in aggregation can be highly context-dependent. For example, in the case of the amyloid-beta peptide Aβ43, the addition of a single C-terminal threonine residue increases the rate and extent of protofibril aggregation compared to Aβ40 and Aβ42.[5][6] This is attributed to changes in the structure and dynamics of both the monomer and the resulting aggregates.[5][6] Conversely, in other contexts, the hydrophilic nature of threonine can improve solubility.
Q2: What are the common signs of peptide aggregation during my workflow?
A2: Aggregation can manifest at various stages. Key indicators to watch for include:
-
During Solid-Phase Peptide Synthesis (SPPS):
-
Poor Resin Swelling: The peptide-resin may fail to swell properly or even shrink in synthesis solvents, which is a strong indicator of interchain self-association.[7]
-
Sluggish or Incomplete Reactions: Both Fmoc-deprotection and amino acid coupling steps may become slow or incomplete.[7] This is because the aggregated peptide chains are less accessible to reagents.
-
Inconclusive Colorimetric Tests: Qualitative monitoring tests like the Kaiser or TNBS test might give false-negative results because the primary amines on the N-terminus are buried within the aggregate structure.[8]
-
-
Post-Synthesis and During Purification:
-
Poor Solubility: The lyophilized crude or purified peptide may be difficult or impossible to dissolve in standard aqueous buffers.[8]
-
Precipitation or Cloudiness: The solution may appear turbid or contain visible particulates upon dissolution or during purification via HPLC.[8]
-
Atypical HPLC Profiles: You might observe broad, tailing peaks, the appearance of multiple unexpected peaks, or even material precipitating on the column.
-
Q3: Can post-translational modifications of threonine affect aggregation?
A3: Yes, post-translational modifications (PTMs) on threonine residues can significantly impact aggregation.
-
Phosphorylation: The addition of a negatively charged phosphate group by a threonine kinase dramatically increases the polarity and steric bulk of the side chain.[1][4] This can either disrupt aggregation by increasing electrostatic repulsion and solubility or, in some cases, promote aggregation by creating new interaction sites.
-
O-linked Glycosylation: The attachment of sugar moieties to the threonine hydroxyl group adds significant steric bulk and hydrophilicity.[1][4] This modification generally disrupts the ordered packing required for aggregation and improves the peptide's solubility and stability.
Troubleshooting Guides
Guide 1: My peptide is showing signs of aggregation during solid-phase synthesis.
This is a common issue, especially for sequences longer than 15-20 amino acids or those containing hydrophobic stretches.[7] The primary cause is the formation of secondary structures (β-sheets) on the resin, which hinders subsequent chemical steps.
Diagnostic Workflow
Caption: Decision workflow for addressing on-resin aggregation.
Validated Solutions & Protocols
-
Principle: Pseudoproline dipeptides, derived from serine or threonine, introduce a "kink" into the peptide backbone by favoring a cis-amide bond.[9] This structural disruption effectively breaks up the interchain hydrogen bonding that leads to β-sheet formation and aggregation.[7][9]
-
Protocol: Incorporating a Pseudoproline Dipeptide
-
Identify Location: In your peptide sequence, identify a threonine (or serine) residue located within or just before a region suspected of aggregation.
-
Select Dipeptide: Choose the appropriate Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide from a commercial supplier, where Xaa is the residue preceding threonine in your sequence.
-
Synthesis Step: During your automated or manual SPPS protocol, at the appropriate cycle, perform a single coupling step with the pseudoproline dipeptide instead of two separate couplings for Xaa and Thr.
-
Coupling: Use standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA). A standard coupling time of 1-2 hours is typically sufficient.
-
Confirmation: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Reversion: The oxazolidine ring of the pseudoproline is stable during synthesis but is cleaved during the final TFA cleavage cocktail, regenerating the native threonine residue.[7]
-
-
Principle: Altering the chemical environment can disrupt the hydrogen bonds causing aggregation.
-
Recommended Modifications:
-
Solvent Change: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 20% Dimethyl sulfoxide (DMSO) to your DMF. These solvents are better at solvating the peptide chains and disrupting secondary structures.[7]
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C), particularly when using a microwave peptide synthesizer. This provides the energy to overcome kinetic barriers for difficult couplings.[8]
-
Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling reaction to disrupt hydrogen bonding networks.
-
Guide 2: My lyophilized threonine-containing peptide won't dissolve.
Post-purification insolubility is a classic sign that the peptide has aggregated either during cleavage/deprotection, lyophilization, or upon reconstitution.
Systematic Solubilization Protocol
-
Start Small: Begin with a small aliquot of your peptide. Do not risk your entire batch.
-
Initial Attempt (Aqueous): Try to dissolve the peptide in deionized, sterile water or a common buffer (e.g., PBS, Tris). Use vortexing and brief, gentle sonication in a water bath to aid dissolution.
-
pH Adjustment:
-
Determine the peptide's theoretical isoelectric point (pI).
-
If the peptide is acidic (pI < 7), try dissolving it in a dilute basic solution (e.g., 0.1% ammonium hydroxide) and then adjust the pH towards neutral with a suitable buffer.
-
If the peptide is basic (pI > 7), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).[8]
-
-
Organic Co-solvents:
-
For highly hydrophobic peptides, first, attempt to dissolve the powder in a minimal volume of an organic solvent such as DMSO, DMF, or acetonitrile.
-
Once fully dissolved, slowly add the desired aqueous buffer drop-wise to the organic solution while continuously vortexing.[8] Caution: If the solution turns cloudy, you have exceeded its solubility limit.
-
-
Strong Denaturants (Use with Caution):
-
If the peptide's tertiary structure is not required for its function (e.g., for mass spectrometry), strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used to break apart aggregates.[8] Note that these will need to be removed for most biological assays.
-
Data Summary: Effect of Solvents on Peptide Solubility
| Solvent/Additive | Mechanism of Action | Best For | Cautions |
| Water/Aqueous Buffers | Solvation of polar/charged groups | Peptides with high net charge | May not be effective for hydrophobic or aggregation-prone peptides. |
| Dilute Acids (e.g., Acetic Acid) | Protonates basic residues (Lys, Arg, His), increasing net positive charge and repulsion | Basic peptides (pI > 7) | May cause hydrolysis of sensitive bonds over time. |
| Dilute Bases (e.g., NH₄OH) | Deprotonates acidic residues (Asp, Glu), increasing net negative charge and repulsion | Acidic peptides (pI < 7) | Can catalyze side reactions; ensure compatibility with your peptide. |
| Organic Solvents (DMSO, DMF) | Disrupts hydrophobic interactions | Peptides with significant hydrophobic content | May be incompatible with certain cell-based assays; add aqueous buffer slowly. |
| Denaturants (GdmCl, Urea) | Unfolds peptide and disrupts all non-covalent interactions | Highly aggregated peptides where conformation is not critical | Must be removed for functional assays; can be difficult to remove completely. |
Guide 3: How do I detect and characterize aggregates in my peptide solution?
A multi-faceted approach using orthogonal analytical techniques is recommended for robust characterization of peptide aggregates.[10]
Caption: Orthogonal methods for characterizing peptide aggregates.
Key Analytical Techniques
-
Size Exclusion Chromatography (SEC): This is the most widely used method for routine analysis of soluble aggregates like dimers and higher-order oligomers.[11] It separates molecules based on their hydrodynamic radius. Innovations in UHPLC-based SEC offer higher resolution and faster run times.[11]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it excellent for detecting the presence of a wide range of aggregate sizes, from small oligomers to larger species in the nanometer to micrometer range.[10][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can provide information about the secondary structure of the peptide. A characteristic signal in the 1620-1640 cm⁻¹ region is indicative of β-sheet structures, which are hallmarks of aggregation.[10]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is specifically used to detect amyloid-like fibrillar aggregates. ThT dye intercalates with the cross-β-sheet structure of fibrils, resulting in a significant increase in fluorescence.[10]
References
- The C-Terminal Threonine of Aβ43 Nucleates Toxic Aggregation via Structural and Dynamical Changes in Monomers and Protofibrils. PubMed Central. [Link]
- Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]
- Threonine. Wikipedia. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- C-terminal threonine reduces Aβ43 amyloidogenicity compared with Aβ42. PMC - NIH. [Link]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simul
- Successful Use of SEC for Protein and Peptide Aggreg
- The C-terminal threonine of Aβ43 nucleates toxic aggregation via structural and dynamical changes in monomers and protofibrils. PubMed. [Link]
- Threonine | Functions, Structure & Benefits. Study.com. [Link]
- Amino acid structure and classific
Sources
- 1. Threonine - Wikipedia [en.wikipedia.org]
- 2. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 3. study.com [study.com]
- 4. Khan Academy [khanacademy.org]
- 5. The C-Terminal Threonine of Aβ43 Nucleates Toxic Aggregation via Structural and Dynamical Changes in Monomers and Protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-terminal threonine of Aβ43 nucleates toxic aggregation via structural and dynamical changes in monomers and protofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. xtalks.com [xtalks.com]
- 11. biocompare.com [biocompare.com]
- 12. ijsra.net [ijsra.net]
Technical Support Center: Strategies for Difficult Couplings Involving β-Branched Amino Acids
Introduction: The Challenge of Steric Hindrance with β-Branched Amino Acids
In the field of peptide synthesis, the incorporation of β-branched amino acids such as Valine (Val), Isoleucine (Ile), and Threonine (Thr) represents a well-known synthetic hurdle.[1][2] The bulky side chains of these residues, branching at the β-carbon, create significant steric hindrance around the α-amino group. This steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics, incomplete couplings, and an increased risk of side reactions, including racemization.[1][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the coupling of β-branched amino acids. We will delve into the mechanistic basis of these difficulties and provide actionable strategies and detailed protocols to ensure the successful synthesis of peptides containing these sterically demanding residues.
Troubleshooting Guide: Navigating Difficult Couplings
This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My coupling reaction with Valine/Isoleucine is incomplete, as indicated by a positive Kaiser test. What is the primary cause and what are my immediate options?
Answer:
An incomplete coupling, confirmed by a positive Kaiser test (indicating the presence of unreacted primary amines), is the most common issue when incorporating β-branched amino acids.[1] The primary cause is the steric hindrance posed by the bulky side chain, which slows down the rate of peptide bond formation to the point where it does not go to completion within the standard reaction time.[1]
Your immediate options are to either attempt to "push" the reaction to completion or to cap the unreacted amines to prevent the formation of deletion sequences.
Immediate Strategies:
-
Recoupling: The simplest approach is to repeat the coupling step with a fresh preparation of the activated amino acid.[1] This gives the reaction a second opportunity to go to completion.
-
Extended Coupling Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight, can be beneficial.[4][5]
-
Capping: If recoupling is unsuccessful or if you want to prevent the formation of deletion sequences, you can permanently block the unreacted N-terminal amines through a process called "capping."[1] This is typically done using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine.[1] Capped sequences are truncated but can be more easily separated from the target peptide during purification.[1]
Question 2: I have tried recoupling and extending the reaction time, but the coupling is still incomplete. What other parameters can I modify?
Answer:
If basic troubleshooting steps fail, you should consider more systematic modifications to your protocol. These include the choice of coupling reagent, solvent, and temperature.
Advanced Strategies:
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often inefficient for sterically hindered couplings.[4][6] Modern onium salt-based reagents are significantly more effective.[7][8]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective for difficult couplings due to the formation of highly reactive OAt or Oxyma esters.[9][10] HATU is often considered the gold standard for sterically hindered couplings due to its high reactivity and low racemization rates.[1][3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings.[11] They are particularly useful in cyclization or fragment condensation steps where uronium/aminium salts can cause side reactions.[11]
-
-
Optimize Solvent and Temperature:
-
Solvent Choice: While DMF is the most common solvent for solid-phase peptide synthesis (SPPS), N-methyl-2-pyrrolidone (NMP) can be a better choice for difficult sequences as it has superior solvating properties and can help disrupt peptide aggregation.[5]
-
Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary energy to overcome the activation barrier of sterically hindered couplings.[4] Microwave-assisted peptide synthesis is particularly effective in this regard, as it can significantly accelerate coupling reactions.[4][10]
-
-
Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) can help drive the reaction to completion.[4]
Below is a diagram illustrating the decision-making process when encountering an incomplete coupling.
Caption: Troubleshooting workflow for incomplete couplings.
Question 3: I am concerned about racemization when using highly reactive coupling reagents and elevated temperatures. How can I mitigate this risk?
Answer:
This is a valid concern. Racemization can occur via the formation of an oxazolone intermediate, especially with prolonged activation times and the presence of a base.[7] However, modern coupling reagents and protocols are designed to minimize this risk.
Strategies to Minimize Racemization:
-
Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial.[7][11] These additives not only enhance the coupling efficiency but also act as racemization suppressants.[7][8] Most modern coupling reagents like HATU and COMU already incorporate these additives in their structure.[9]
-
Control Base Addition: Use a non-nucleophilic hindered base like DIPEA or 2,4,6-collidine.[7] Avoid using an excess of base and keep the pre-activation time (the time between adding the base and adding the mixture to the resin) to a minimum (typically 1-3 minutes).[4][10]
-
Choice of Reagent: Phosphonium salt reagents (e.g., PyBOP) are generally considered to have a lower risk of racemization compared to some uronium/aminium salts, especially during fragment coupling.[11] Reagents that generate acyl fluorides (e.g., TFFH) are also highly reactive and can be effective for hindered couplings with low epimerization.[4][9]
The following diagram illustrates the general mechanism of peptide bond formation and the competing racemization pathway.
Caption: Competing pathways of peptide bond formation and racemization.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for β-branched amino acids?
For routine difficult couplings involving β-branched amino acids, uronium/aminium salts like HATU , HCTU , and COMU are highly recommended due to their high efficiency.[1][3] For particularly challenging sequences or when minimizing racemization is critical (e.g., fragment condensation), phosphonium salts like PyBOP and PyAOP are excellent alternatives.[11]
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages |
| DIC/Oxyma | Carbodiimide + Additive | Moderate-High | Cost-effective, low risk of side reactions.[3][6] |
| HBTU/HCTU | Uronium/Aminium | High | Widely used, good performance for most couplings.[9] |
| HATU | Uronium/Aminium | Very High | Excellent for sterically hindered couplings, low racemization.[1][3] |
| COMU | Uronium/Aminium | Very High | High efficiency, safer (non-explosive) byproducts.[3][9] |
| PyBOP | Phosphonium | High | Low racemization, good for fragment coupling.[11] |
Q2: Can I use a standard protocol and just "double couple" all my β-branched amino acids?
Yes, this is a common and often effective strategy. "Double coupling" refers to performing the coupling reaction twice back-to-back.[2] This approach can significantly improve the yield for difficult residues. It is often more efficient to plan for a double coupling of known difficult residues from the outset rather than troubleshooting an incomplete reaction later.
Q3: What role does peptide aggregation play in difficult couplings?
Peptide aggregation, where the growing peptide chains fold into secondary structures (like β-sheets) and interact with each other, can make the N-terminus inaccessible to incoming amino acids.[1] This is a sequence-dependent issue and is often exacerbated by hydrophobic and β-branched residues.[1][12] Using aggregation-disrupting solvents like NMP, elevated temperatures, or incorporating pseudoproline dipeptides can help mitigate this problem.[5][13][14]
Q4: How do I prepare a HATU solution for coupling?
Please refer to the detailed experimental protocol below for a step-by-step guide on using HATU for a difficult coupling.
Experimental Protocols
Protocol 1: Standard Coupling of a β-Branched Amino Acid using HATU
Objective: To efficiently couple an Fmoc-protected β-branched amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected β-branched amino acid (e.g., Fmoc-Val-OH) (3-4 eq.)
-
HATU (2.9-3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6-8 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Ensure the peptide-resin is adequately swollen in DMF or NMP for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 eq.) and HATU (2.9-3.9 eq.) in a minimal amount of DMF/NMP.
-
Pre-activation: Add DIPEA (6-8 eq.) to the activation mixture and allow it to pre-activate for 1-3 minutes. The solution may change color.
-
Coupling Reaction: Add the activation mixture to the swollen resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended or the temperature can be raised to 40°C.[4]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test to check for completion.[1]
-
Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Capping of Unreacted Amines
Objective: To acetylate unreacted primary amines to prevent the formation of deletion sequences.
Materials:
-
Acetic Anhydride
-
DIPEA or Pyridine
-
DMF
Procedure:
-
Preparation: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 v/v/v ratio).
-
Capping Reaction: After a failed coupling and washing the resin with DMF, add the capping solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 30 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Verification: Perform a Kaiser test to ensure all free amines have been acetylated (the test should be negative).[1]
References
- The Battle Against Bulk: A Comparative Analysis of Coupling Reagents for Hindered Amino Acids. Benchchem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Technical Support Center: Troubleshooting Difficult Couplings with N,N-Dimethyl-L-Valine. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Recent development of peptide coupling reagents in organic synthesis.
- β-Branched Amino Acids Stabilize Specific Conform
- dealing with incomplete coupling in solid-phase peptide synthesis. Benchchem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- (PDF) Recent development in peptide coupling reagents.
- Coupling Reagents. Aapptec Peptides.
- strategies to overcome steric hindrance in N-methyl
- Ynamide Coupling Reagents: Origin and Advances. PMC.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- (PDF) Procedures to Improve Difficult Couplings.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- (PDF) Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. blog.mblintl.com [blog.mblintl.com]
troubleshooting Fmoc deprotection failure before threonine coupling
Introduction
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis. In this edition, we will focus on a critical and often challenging step: troubleshooting the failure of 9-fluorenylmethoxycarbonyl (Fmoc) deprotection, particularly before the coupling of a sterically hindered amino acid like threonine. This guide provides in-depth, experience-based answers to common questions, detailed protocols, and visual aids to ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs): Troubleshooting Fmoc Deprotection Failure Before Threonine Coupling
Q1: My Kaiser test is negative (yellow beads) after the standard Fmoc deprotection step, right before I'm supposed to couple Threonine. What's the most likely cause?
A negative Kaiser test indicates the absence of free primary amines on the resin, meaning the Fmoc group has not been successfully removed.[1][2] This is a common issue, especially when dealing with "difficult" sequences or sterically hindered amino acids. The primary culprits often fall into two categories: reagent/protocol issues or sequence-dependent challenges.
-
Reagent Integrity and Protocol Execution: The most frequent cause is related to the deprotection solution itself. Piperidine, the standard reagent, can degrade over time by absorbing atmospheric carbon dioxide, which can reduce its efficacy.[] Always use a fresh, high-quality 20% piperidine solution in N,N-Dimethylformamide (DMF).[1][4] Additionally, ensure that the deprotection time was sufficient. While standard protocols often call for a total of 10-20 minutes, some sequences may require longer exposure.[5]
-
Sequence-Dependent Steric Hindrance and Aggregation: The growing peptide chain can fold and form secondary structures on the resin, leading to aggregation. This is particularly common with hydrophobic sequences.[6] This aggregation can physically block the piperidine from accessing the N-terminal Fmoc group.[5] Threonine, being a β-branched amino acid, can contribute to steric hindrance, making both the preceding deprotection and the subsequent coupling step more challenging.[7]
Q2: I've confirmed my piperidine solution is fresh and extended the deprotection time, but the Kaiser test is still negative. What are my next steps?
If basic troubleshooting doesn't resolve the issue, it's time to consider more robust deprotection strategies. The choice of the next step depends on the suspected root cause, which is likely peptide aggregation at this point.
-
Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 40-50°C) can often help disrupt the secondary structures causing aggregation, allowing the deprotection reagent to access the Fmoc group.[1] However, exercise caution as higher temperatures can potentially increase the risk of side reactions.[8]
-
Stronger Base Cocktails: For very stubborn deprotection failures, switching to a stronger, non-nucleophilic base is a highly effective strategy.[9] A commonly used and potent alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][9] A typical cocktail is 2% DBU in DMF, often with a small amount of piperidine (2%) to act as a scavenger for the dibenzofulvene byproduct.[5][9]
Q3: Are there alternatives to piperidine for Fmoc deprotection that might be better for my threonine-containing sequence?
Yes, several alternative reagents can be employed, each with its own set of advantages and disadvantages. The choice often involves a balance between deprotection efficiency and the potential for side reactions.
| Reagent Cocktail | Typical Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Well-established and effective for most sequences.[10][11] | Can promote aspartimide formation; is a regulated substance.[10] |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | As effective as piperidine; not a controlled substance.[10][11] | Similar potential for side reactions as piperidine.[10] |
| DBU / Piperazine | 2% DBU, 5% Piperazine in DMF/NMP | Very fast deprotection; can reduce diketopiperazine formation.[10][11] | Can still promote aspartimide formation without additives.[10] |
| Dipropylamine (DPA) | 20% in DMF | Significantly reduces aspartimide formation.[10] | May result in slightly lower yields in non-problematic sequences compared to piperidine.[10] |
| Morpholine | 50% in DMF | Milder conditions, which can be useful for sensitive sequences.[10] | Slower deprotection kinetics.[10] |
For a sequence leading up to threonine that is prone to aggregation, a DBU-based cocktail is often the most effective solution.
Q4: I've successfully deprotected the N-terminus, but now the coupling of Fmoc-Thr(tBu)-OH is failing (positive Kaiser test after coupling). What should I do?
Failure to couple threonine, especially after a difficult deprotection, is also a common hurdle. The steric hindrance of both the incoming threonine and the potentially aggregated peptide on the resin are the primary factors.
-
Choice of Coupling Reagent: For sterically hindered amino acids like threonine, more potent coupling reagents are recommended. While standard reagents like HBTU/HOBt can be effective, phosphonium-based reagents like PyBOP or uronium/aminium reagents such as HATU are often more successful.[8][12]
-
Double Coupling: A straightforward and often effective strategy is to simply repeat the coupling step with a fresh solution of the activated amino acid.[8][13] This ensures that any remaining free amines are acylated.
-
Extended Coupling Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[8]
-
Solvent and Additives: In cases of severe aggregation, switching the solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt secondary structures and improve coupling efficiency.[14]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting Fmoc deprotection failure before threonine coupling.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines
This qualitative test is essential for monitoring the success of the Fmoc deprotection step.[15]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 5 g of ninhydrin in 100 mL of ethanol.
Procedure:
-
Collect a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]
-
Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]
-
Blue Beads, Colorless Solution: Incomplete deprotection; consider extending the deprotection time or re-running the deprotection step.[1]
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
This protocol is recommended for sequences that are prone to aggregation or steric hindrance.[5]
Reagents:
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
DMF (peptide synthesis grade).
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the swollen resin.
-
Add the DBU/piperidine deprotection solution to the resin.
-
Agitate the mixture for 2-5 minutes at room temperature.[5]
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (at least 7 times) to ensure the complete removal of the reagents.[10]
-
Perform a Kaiser test to confirm the complete removal of the Fmoc group.
References
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Alternative Reagents for Fmoc Cleavage. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Thr(Ac)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- Jaeger, E., Remmer, H. A., & Jung, G. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection. BenchChem Technical Support.
- BenchChem. (n.d.). Side reactions associated with N-Methyl-L-threonine in peptide synthesis. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis. BenchChem Technical Support.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(19), 3554.
- Guryanov, I., et al. (2020).
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem Technical Support.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). A Comparative Guide to N-Fmoc-L-threonine Allyl Ester in Peptide Synthesis. BenchChem Technical Support.
- BOC Sciences. (n.d.).
- Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
- ACS GCI Pharmaceutical Roundtable. (2025). Deprotection.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Sigma-Aldrich. (n.d.).
- E-mail, F. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
identifying byproducts from H-D-Thr(tBu)-OMe.HCl synthesis
Technical Support Center: H-D-Thr(tBu)-OMe.HCl Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of this compound. As a crucial building block in peptide synthesis, the purity of this O-tert-butylated threonine derivative is paramount for the successful assembly of complex peptide chains. This guide, structured in a troubleshooting and FAQ format, provides in-depth technical insights into the potential byproducts that can arise during its synthesis, offering field-proven strategies for their identification, mitigation, and prevention.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A: The synthesis of this compound involves several key transformations: esterification of the carboxylic acid, protection of the side-chain hydroxyl group as a tert-butyl ether, and management of the α-amino protecting group. Each step presents a risk for the formation of specific byproducts. The most prevalent impurities are summarized in the table below.
| Impurity Name | Structure / Formula | Common Cause | Analytical Signature (relative to product) |
| H-D-Thr-OMe.HCl | C5H12ClNO3 | Incomplete O-tert-butylation or acid-catalyzed cleavage of the t-Bu ether.[1][2] | MS: [M-56] (loss of C4H8). NMR: Absence of t-butyl signal (~1.2-1.3 ppm), presence of hydroxyl proton. |
| Boc-D-Thr(tBu)-OMe | C14H27NO5 | Incomplete deprotection of a Boc-protected precursor. | MS: [M+100] (addition of C5H8O2). NMR: Presence of Boc signal (~1.4 ppm). |
| H-D-Thr(tBu)-OH | C8H17NO3 | Hydrolysis of the methyl ester during workup or under harsh acidic conditions. | MS: [M-14] (loss of CH2). NMR: Absence of methyl ester signal (~3.7 ppm). |
| Diastereomers | C9H20ClNO3 | Racemization at the α- or β-carbon, often during esterification or under harsh basic/acidic conditions.[3][4] | Chiral HPLC: Separate peak with identical mass. Optical Rotation: Deviation from the expected value. |
| Unreacted Starting Material | Varies | Incomplete reaction at any stage (e.g., incomplete esterification leaving D-Threonine). | Varies based on the specific starting material. |
Troubleshooting Guide: Identification & Mitigation of Byproducts
This section addresses specific issues you might encounter during your synthesis and analysis, providing explanations of the underlying chemistry and actionable protocols.
Problem 1: My mass spectrum shows a significant peak at [M-56]. What is it and how do I prevent it?
-
Identification: This peak corresponds to the loss of a 56 Da fragment (C4H8), which is characteristic of the cleavage of the O-tert-butyl ether from your desired product.[1] The resulting byproduct is H-D-Thr-OMe.HCl .
-
Root Cause Analysis: The tert-butyl ether linkage is known to be labile under strong acidic conditions.[5][6] The final step in many synthetic routes involves the removal of an N-terminal protecting group (like Boc) using a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane.[7] If the reaction conditions (time, temperature, acid concentration) are too harsh, the acid will not only deprotect the amine but also cleave the side-chain t-Bu group.[1][2]
-
Prevention & Mitigation Strategies:
-
Milder Deprotection Conditions: If removing a Boc group, consider using a lower concentration of TFA or exploring alternative weaker acids if compatible with your overall synthetic strategy.[1]
-
Strict Temperature Control: Perform the deprotection step at a controlled low temperature (e.g., 0 °C) to minimize the rate of the side-chain cleavage reaction.
-
Minimize Reaction Time: Monitor the deprotection reaction closely using a suitable technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the strong acid.
-
Purification: If the byproduct has already formed, it can typically be separated from the desired product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Problem 2: My chiral HPLC analysis shows two peaks, but the mass for both is correct. Why is my optical rotation off?
-
Identification: This observation strongly indicates the presence of a diastereomeric impurity . Threonine has two chiral centers (Cα and Cβ), meaning epimerization at either center can lead to diastereomers such as H-L-Thr(tBu)-OMe.HCl or H-D-allo-Thr(tBu)-OMe.HCl.
-
Root Cause Analysis: Racemization, or more accurately epimerization, is a risk during several synthetic steps, particularly those involving activation of the carboxyl group or exposure to strong bases.[4]
-
Oxazolone Formation: The most common pathway for racemization at the α-carbon during peptide coupling involves the formation of a planar oxazolone intermediate. Abstraction of the α-proton by a base, followed by reprotonation, can occur from either face of the planar ring, leading to a loss of stereochemical integrity.[4]
-
Esterification Conditions: Certain esterification methods, especially if not carefully controlled, can promote racemization.
-
-
Prevention & Mitigation Strategies:
-
Use Low-Racemization Reagents: When activating the carboxyl group in preceding steps (e.g., before introducing the O-tBu group), employ coupling reagents and additives known to suppress racemization, such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[4]
-
Control Base Stoichiometry and Strength: Avoid using an excess of strong, non-hindered bases. Bases with greater steric hindrance, like N,N-diisopropylethylamine (DIEA), are often preferred over triethylamine (TEA).[3]
-
Maintain Low Temperatures: Perform coupling and esterification reactions at low temperatures (e.g., 0 °C or below) to reduce the rate of epimerization.
-
Purification: Separating diastereomers can be challenging. Chiral HPLC is the most effective method for both analysis and purification.
-
Experimental Workflows & Diagrams
Protocol: HPLC-MS Analysis for Byproduct Identification
This protocol provides a general method for analyzing the purity of your synthesized this compound and identifying potential byproducts.
-
Sample Preparation: Prepare a 1 mg/mL solution of your crude product in a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 220 nm.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 100 - 500 m/z.
-
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram to determine the relative purity.
-
Examine the mass spectrum for each peak. Look for the expected mass of the product ([M+H]+ ≈ 190.15) and the masses corresponding to the potential byproducts listed in the FAQ table.
-
Diagrams
Caption: Synthetic pathway and common byproduct formation points.
Caption: Troubleshooting workflow for identifying common impurities.
References
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
- Wikipedia. (n.d.). Ether cleavage. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Double Coupling Strategy for H-D-Thr(tBu)-OMe.HCl: A Technical Support Guide
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful incorporation of H-D-Thr(tBu)-OMe.HCl into peptide sequences using a double coupling strategy. As a sterically hindered amino acid derivative, its efficient coupling often requires optimized protocols to prevent deletion sequences and ensure high purity of the final product.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the coupling of this compound, providing a systematic approach to problem-solving.
Issue 1: Positive Kaiser Test After Initial Coupling
Symptom: A dark blue or purple coloration of the resin beads is observed after performing the Kaiser test, indicating the presence of unreacted primary amines.
Root Cause Analysis:
-
Steric Hindrance: The primary challenge with this compound is the steric bulk from the β-branched threonine side chain and the tert-butyl (tBu) protecting group. This physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slow or incomplete reactions.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, and aggregate on the resin. This aggregation can block reactive sites, making the N-terminus inaccessible to the incoming activated amino acid.[1]
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time significantly impacts coupling efficiency. Inadequate activation of the incoming amino acid or instability of the activated species can result in incomplete reactions.[1]
Solutions:
-
Initiate Double Coupling: If the Kaiser test is positive after the standard coupling time, a second coupling is necessary to drive the reaction to completion and avoid the formation of deletion sequences.[2]
-
Optimize Coupling Reagents: For sterically hindered amino acids, consider using a more powerful coupling reagent like HATU or HCTU.[1][3][4]
-
Solvent Selection: Use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]
-
Increase Reaction Time: Extend the coupling time for both the first and second coupling steps. Monitoring the reaction progress is crucial.
Issue 2: Low Yield of the Target Peptide
Symptom: After cleavage and purification, the final yield of the desired peptide is significantly lower than expected.
Root Cause Analysis:
-
Incomplete Coupling: This is a major contributor to low yield, leading to a higher proportion of deletion sequences that are difficult to separate from the target peptide.[5]
-
Side Reactions: Undesirable side reactions can consume the starting materials or modify the target peptide, reducing the overall yield.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reagents to the growing peptide chain, thereby hindering the reaction.[1][3]
Solutions:
-
Implement a Proactive Double Coupling Strategy: For known difficult couplings like those involving threonine derivatives, incorporating a double coupling step into the standard protocol from the outset can significantly improve the final yield.
-
Ensure Adequate Resin Swelling: Allow the resin to swell completely in a suitable solvent (e.g., DMF or NMP) before initiating the synthesis.[3]
-
Use High-Quality Reagents: Ensure that all amino acids, coupling reagents, and solvents are of high purity and stored correctly to prevent degradation.[6]
Frequently Asked Questions (FAQs)
Q1: Why is a double coupling strategy often necessary for this compound?
A1: The necessity for a double coupling strategy arises primarily from the steric hindrance presented by the bulky tert-butyl (tBu) protecting group on the threonine side chain, combined with the inherent steric bulk of the β-branched structure of threonine itself.[1][2] This steric hindrance can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain within a standard reaction time. A second coupling step with fresh reagents helps to drive the reaction to completion, thereby minimizing the formation of undesirable deletion sequences and improving the overall purity and yield of the final peptide.[2][4]
Q2: How do I monitor the completion of the coupling reaction?
A2: The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the qualitative Kaiser (ninhydrin) test.[1] This test detects the presence of free primary amines on the resin. A positive result (dark blue/purple beads) indicates an incomplete reaction, while a negative result (colorless/yellow beads) signifies that the coupling is complete.[1] While the Kaiser test is highly sensitive for primary amines, it's important to note that it is a qualitative test, and interpretation can sometimes be subjective.[5][7]
Q3: What are the best coupling reagents to use for a double coupling strategy with this compound?
A3: For difficult couplings involving sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and are known to perform well in such cases.[1][4][8] Phosphonium salt reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[8] The selection may also depend on the specific peptide sequence and the subsequent purification strategy.
Q4: Can I use the same coupling reagent for both coupling steps in a double coupling strategy?
A4: Yes, it is common practice to use the same coupling reagent for both steps of a double coupling. The key is to use a fresh solution of the activated amino acid for the second coupling to ensure a high concentration of the active species.[2] Some studies have explored using two different coupling reagents to enhance the purity of peptide libraries, suggesting that a change in reagents could be beneficial in certain contexts.[9]
Q5: Are there any potential side reactions I should be aware of when coupling threonine derivatives?
A5: Yes, several side reactions can occur with threonine residues. One potential issue is O-acylation of the side-chain hydroxyl group if it is not properly protected. The use of the tBu protecting group effectively prevents this.[10] Another concern is dehydration (β-elimination) of the threonine side chain, which can be promoted by basic conditions.[10] During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), O-sulfonation of the threonine side chain can occur, especially in the presence of certain protecting groups on other amino acids like arginine.[11][12]
Experimental Protocols
Protocol 1: Double Coupling of this compound in Fmoc-SPPS
This protocol outlines a manual double coupling procedure for the incorporation of this compound into a growing peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Kaiser test kit reagents
Procedure:
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.
-
Drain the resin and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Coupling:
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the First Coupling:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the test is negative (colorless/yellow beads), proceed to the next step in the synthesis.
-
If the test is positive (blue/purple beads), proceed with the second coupling.
-
-
Second Coupling (Double Coupling):
-
Drain the solution from the first coupling and wash the resin with DMF (3-5 times).
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add the fresh coupling solution to the resin.
-
Agitate the mixture at room temperature for an additional 1-2 hours.[2]
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the second coupling. The test should be negative.
-
If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to prepare for the next synthesis cycle.
-
Visualizing the Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Impact of Scavengers on tBu Deprotection of Threonine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step in peptide synthesis: the acid-mediated deprotection of tert-butyl (tBu) protected threonine residues. As Senior Application Scientists, we offer not just protocols, but the underlying chemical principles and field-proven insights to help you ensure the integrity and purity of your final peptide product.
The Core Challenge: Liberation of the Reactive Tert-Butyl Cation
The use of a tBu ether to protect the side-chain hydroxyl group of threonine is a cornerstone of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS). Its stability to the basic conditions used for Fmoc removal is contrasted by its lability to strong acids like trifluoroacetic acid (TFA), which is used for the final cleavage from the resin and global side-chain deprotection.
The central issue arises from the mechanism of this deprotection. The strong acid protonates the ether oxygen, leading to the departure of the stable deprotected threonine and the formation of a highly reactive and electrophilic tert-butyl cation (tBu⁺).[1][2][3]
Caption: Competing pathways: Cation scavenging vs. side-product formation.
Issue 3: Choosing the Right Scavengers
Q: How do I select the best scavenger cocktail for my specific peptide sequence?
A: The optimal choice depends entirely on the amino acids present in your peptide. A "one-size-fits-all" approach is not ideal.
| Scavenger | Typical % (v/v) | Primary Purpose & Target Residues |
| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective and general carbocation scavenger. It reduces the tBu⁺ cation to isobutane. Essential for protecting Trp. [2][4][5] |
| Water | 2.5 - 5% | A universal scavenger that hydrolyzes the tBu⁺ cation to tert-butanol. Also helps hydrolyze any TFA anhydride present, preventing TFA ester formation. [1][4] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A thiol-based scavenger particularly effective for protecting Cys and preventing acid-catalyzed oxidation of Trp. Has a strong odor. [2][4][6] |
| Thioanisole | 5% | A carbocation scavenger that is especially useful in preventing the S-alkylation of Met. Also helps suppress sulfonation from Arg(Pbf/Pmc) groups. [7][4] |
| Phenol | 5% | Acts as a decoy for the tBu⁺ cation, helping to protect Tyr and Trp residues. [2][4] |
| Dithiothreitol (DTT) | 1-5% (w/v) | A reducing agent that can prevent Cys disulfide formation and is sometimes used to mitigate Met oxidation. [8][4] |
Recommended Cocktails:
-
For simple peptides (no Trp, Met, Cys): A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5) . [2][9]* For peptides with Trp: TIS is crucial. TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.
-
For peptides with Cys and/or Met: A thiol scavenger is recommended. A common choice is TFA/TIS/H₂O/EDT (94:1:2.5:2.5) . [7]* For complex peptides with multiple sensitive residues (Trp, Arg(Pbf), Met, Cys): A robust, multi-component cocktail like "Reagent K" (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is a widely used and powerful option. [10][7]
Frequently Asked Questions (FAQs)
Q1: Why is Triisopropylsilane (TIS) so popular as a scavenger? A1: TIS is highly effective because it scavenges carbocations through an irreversible hydride transfer mechanism, which drives the deprotection equilibrium forward. [5][11]Unlike some sulfur-based scavengers, it is volatile, making it easier to remove during work-up. [5][12] Q2: Can I just use water as my only scavenger? A2: While water is a good scavenger, it is generally not sufficient on its own to prevent alkylation of highly nucleophilic residues like tryptophan or cysteine, especially when they are present in the peptide sequence. [8]It is almost always used in combination with other scavengers like TIS.
Q3: Are there "odorless" alternatives to scavengers like EDT and thioanisole? A3: Yes. The strong, unpleasant odor of thiol scavengers is a significant drawback. Silane-based scavengers like TIS and triethylsilane (TES) are effective non-thiol alternatives for general cation scavenging. [2][12]For peptides containing sensitive residues that would typically require a thiol, a combination like "Reagent B" (TFA/phenol/water/TIS; 88:5:5:2) can be used, although it may not prevent the oxidation of methionine. [13] Q4: How long should I run my cleavage reaction? A4: A typical cleavage time is 2-3 hours at room temperature. [2][7]However, this is highly sequence-dependent. Peptides rich in sterically hindered residues like Thr(tBu) or those with difficult-to-remove protecting groups like Arg(Pbf) may require longer times (e.g., 4 hours or more). [14][15]It is always advisable to perform a small-scale trial cleavage and monitor the reaction by HPLC to optimize the time.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Thr(tBu)-Containing Peptide
This protocol assumes a peptide synthesized on a solid support using Fmoc/tBu chemistry.
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel. Swell the resin in dichloromethane (DCM) for 20-30 minutes, then drain the DCM.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail immediately before use. For a standard peptide containing Thr(tBu) and Trp, prepare 10 mL of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . CAUTION: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin (approx. 10 mL per gram of resin). [2]Agitate the mixture gently (e.g., on a shaker or with occasional swirling) at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin through a fritted funnel, collecting the filtrate into a 50 mL centrifuge tube. Wash the resin twice with a small volume (1-2 mL) of fresh TFA and combine the filtrates. Add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether while vortexing to precipitate the peptide. [2]5. Peptide Isolation: Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation. [2]Collect the peptide pellet by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet two more times by resuspending in cold diethyl ether and centrifuging. This removes residual scavengers and organic by-products. [2]After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.
Protocol 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for tBu deprotection issues.
References
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 35, pp. 41-53). Humana Press.
- St. Hilaire, P. M., Will, D. W., & Ede, N. J. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein and Peptide Letters, 22(9), 819-825.
- ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
- Wikipedia. (n.d.). Triisopropylsilane.
- Sharma, A., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(10), 2136-2144.
- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- ResearchGate. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- ResearchGate. (2020). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail?.
- American Chemical Society Publications. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). General methods.
- ResearchGate. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection.
- Wiley-VCH. (2009). Protection Reactions.
- Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 120(12), 5335-5401.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Capping Unreacted Amines After H-D-Thr(tBu)-OMe.HCl Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of capping unreacted amines after coupling with H-D-Thr(tBu)-OMe.HCl in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols to ensure the highest purity and yield of your target peptide.
Troubleshooting Guide: Navigating Challenges in Post-Coupling Capping
This section addresses specific issues you may encounter after the coupling of this compound and the subsequent capping step.
Issue 1: Positive Kaiser Test (Blue Beads) After Capping
-
Question: I've completed the coupling of this compound and performed a standard acetic anhydride capping step, but the Kaiser test is still positive. What's going on?
-
Answer: A positive Kaiser test after capping indicates the presence of unreacted primary amines. Several factors, particularly related to the sterically hindered nature of the Thr(tBu) residue, could be at play.
-
Potential Cause 1: Incomplete Coupling of this compound. The primary reason for unreacted amines is often an incomplete preceding coupling reaction. The β-branched structure and the bulky tert-butyl (tBu) protecting group of threonine can significantly hinder the coupling reaction.[1]
-
Potential Cause 2: Sterically Hindered N-terminus. The newly coupled this compound presents a sterically hindered N-terminus. This can make it difficult for the capping agent, acetic anhydride, to access and react with all the unreacted amines on the resin.
-
Solution: Extend the capping reaction time to 30-60 minutes to allow for complete acetylation. Ensure a sufficient excess of the capping reagents is used.[4]
-
-
Potential Cause 3: Peptide Aggregation. If the growing peptide chain is prone to aggregation, it can physically block access to the unreacted amines.
-
Solution: Consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic agent to disrupt secondary structures.
-
-
Potential Cause 4: False Positive Kaiser Test. The Fmoc protecting group can be somewhat labile under the heating conditions of the Kaiser test, potentially leading to a false positive result.[4]
-
Solution: Adhere strictly to the recommended heating time and temperature for the Kaiser test. If in doubt, a small-scale cleavage and mass spectrometry analysis can confirm the presence of deletion sequences.
-
-
Issue 2: Unexpected Side Products in Final Peptide Analysis
-
Question: My final peptide analysis shows a significant peak corresponding to a deletion of the amino acid that should have been coupled after Thr(tBu). I thought I capped all unreacted amines. What could have happened?
-
Answer: This scenario strongly suggests that the capping was incomplete, allowing the unreacted amines to participate in the subsequent coupling step.
-
Potential Cause 1: Inefficient Capping Reagents. Acetic anhydride is susceptible to hydrolysis. If your stock solution is old or has been exposed to moisture, its effectiveness will be compromised.
-
Solution: Always use freshly prepared capping solutions.[4]
-
-
Potential Cause 2: Inadequate Mixing. Proper mixing is crucial to ensure all resin beads are exposed to the capping solution.
-
Solution: Ensure the resin is fully suspended in the capping solution and agitate the mixture throughout the reaction.
-
-
Issue 3: Observation of a Mass Corresponding to the Desired Peptide Minus 18 Da
-
Question: In my mass spectrometry analysis, I'm observing a peak that corresponds to my target peptide with a loss of 18 Da, suggesting dehydration. Could this be related to the capping step?
-
Answer: While dehydration (β-elimination) of the threonine side chain is a known side reaction, it is more commonly associated with basic conditions during Fmoc deprotection or the coupling step itself. However, prolonged exposure to the basic conditions of some capping mixtures (e.g., with pyridine) could potentially contribute to this side reaction. The use of a tBu protecting group on the threonine side chain is the primary defense against this. If you are still observing dehydration, it is more likely an issue with the stability of the protecting group during the overall synthesis cycle rather than the capping step alone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of capping in peptide synthesis?
A1: The primary goal of capping is to permanently block any unreacted N-terminal amines on the growing peptide chains after a coupling step.[4] Since no coupling reaction is 100% efficient, a small fraction of peptide chains will have a free amine instead of the newly added amino acid. If left unblocked, these free amines can react in subsequent coupling cycles, leading to the formation of deletion peptides—impurities that lack one or more amino acids from the target sequence. Capping terminates the elongation of these incomplete chains, making them easier to separate from the full-length desired peptide during purification.
Q2: Why is capping particularly important after coupling a sterically hindered amino acid like this compound?
A2: Sterically hindered amino acids like this compound are notoriously difficult to couple with high efficiency.[1] This increased likelihood of incomplete coupling means a higher population of unreacted amines on the resin. Without an effective capping step, you will inevitably generate a higher percentage of deletion peptides in the subsequent coupling cycle, significantly complicating purification and reducing the overall yield of your desired product.
Q3: What are the standard reagents for capping, and how do they work?
A3: The most common capping solution consists of acetic anhydride as the acetylating agent and a base, typically pyridine or diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[3] The mechanism involves the nucleophilic attack of the unreacted primary amine on one of the carbonyl carbons of acetic anhydride. The base in the solution then deprotonates the amine, leading to the formation of a stable acetamide and an acetate leaving group. This acetylation renders the amine unreactive to subsequent coupling reactions.[5]
Q4: Can the tert-butyl (tBu) protecting group on the threonine side chain be affected by the capping step?
A4: The tert-butyl ether protecting group on the threonine side chain is generally stable under the conditions of a standard acetic anhydride capping reaction. The tBu group is acid-labile and requires strong acid, such as trifluoroacetic acid (TFA), for removal.[6] The mildly basic conditions of the capping step should not affect the tBu protecting group.
Q5: How do I properly perform a Kaiser test to monitor the completion of capping?
A5: The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[2][7] A negative result (yellow or colorless beads and solution) indicates that all free amines have been successfully capped. A positive result (a deep blue or purple color) signifies the presence of unreacted amines, indicating that the capping was incomplete and should be repeated.[4] It is important to note that the Kaiser test is not reliable for secondary amines, such as proline.[2]
Experimental Protocols
Protocol 1: Standard Capping Procedure After this compound Coupling
-
Resin Washing: After the coupling of this compound, thoroughly wash the peptide-resin with DMF (3 x 1 min) to remove any residual coupling reagents and by-products.
-
Preparation of Capping Solution: Prepare the capping solution fresh. A common formulation is a mixture of acetic anhydride and a base in DMF (e.g., 10% v/v acetic anhydride and 5% v/v DIPEA in DMF).
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the reaction vessel at room temperature for 30 minutes. For hindered N-termini, this can be extended to 60 minutes.
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Verification: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.
Visualizing the Workflow
Caption: Workflow for coupling this compound and subsequent capping.
Caption: Simplified mechanism of amine capping with acetic anhydride.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Capping Strategies for Unreacted Amines in Peptide Amide Synthesis. BenchChem.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Various Authors on ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?. ResearchGate.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of H-Thr(tBu)-OH in Boc Protection Strategy Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of H-Thr(tBu)
- BenchChem Technical Support Team. (2025). common side reactions of Acetic anhydride-1,1'-13C2 and how to avoid them. BenchChem.
- BenchChem Technical Support Team. (2025).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Research Science Alliance. (2022, June 27). Peptide Hand Synthesis Part 7: N-Terminal Capping [Video]. YouTube.
Sources
Validation & Comparative
A Comparative Guide to H-D-Thr(tBu)-OMe.HCl and Fmoc-D-Thr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the selection of amino acid derivatives is a critical decision that dictates the strategy and success of the entire process. Two commonly encountered yet functionally distinct derivatives of D-threonine are H-D-Thr(tBu)-OMe.HCl and Fmoc-D-Thr(tBu)-OH. This guide provides an in-depth technical comparison, clarifying their disparate roles and guiding the researcher in making the optimal choice for their synthetic needs.
Section 1: Deconstructing the Building Blocks: The Role of Protecting Groups
Solid-Phase Peptide Synthesis (SPPS) is a stepwise process that relies on a strategy of "orthogonal protection" to ensure the peptide chain is assembled in the correct sequence.[1] This involves shielding reactive functional groups to prevent unwanted side reactions.[2]
-
N-α-Terminal Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino group.[1] Its key feature is its lability to basic conditions, typically a 20% piperidine solution in DMF, allowing for its removal at the start of each coupling cycle.[3][4]
-
Side-Chain Protection (tBu): The hydroxyl group on the threonine side chain is nucleophilic and can cause side reactions like O-acylation during coupling.[1][5] The tert-butyl (tBu) ether group provides robust, acid-labile protection that is stable to the repetitive basic treatments used for Fmoc removal.[6][7] It is typically removed only at the final stage with a strong acid cocktail, such as trifluoroacetic acid (TFA).[6][8]
-
C-Terminal Protection (OMe): A methyl ester (OMe) protects the C-terminal carboxylic acid. Unlike the temporary Fmoc group or the semi-permanent tBu group, the OMe group's removal requires conditions (like saponification) that are often incompatible with standard SPPS resins, thus defining its specialized role.
Section 2: The Workhorse for Chain Elongation: Fmoc-D-Thr(tBu)-OH
Fmoc-D-Thr(tBu)-OH is the quintessential building block for incorporating D-threonine into a growing peptide chain during standard Fmoc-based SPPS.[1][9] Its structure, featuring a temporarily protected N-terminus, a side-chain protected hydroxyl group, and a free carboxylic acid, is perfectly designed for sequential addition.[10]
Mechanism of Action in SPPS
The incorporation of Fmoc-D-Thr(tBu)-OH follows the standard rhythmic cycle of Fmoc-SPPS.[11]
-
Deprotection: The resin-bound peptide is treated with 20% piperidine in DMF to remove the N-terminal Fmoc group, exposing a free amine.[4]
-
Activation & Coupling: The free carboxylic acid of Fmoc-D-Thr(tBu)-OH is activated in situ using a coupling reagent (e.g., HATU, HBTU, DIC/Oxyma) and a mild base (e.g., DIPEA, NMM).[12] This forms a highly reactive species that readily couples with the exposed amine on the resin, extending the peptide chain.[13]
-
Washing: Excess reagents are washed away to prepare for the next cycle.
Caption: Workflow for solution-phase dipeptide synthesis.
Section 4: Head-to-Head Comparison: Choosing the Right Tool
The choice between these two derivatives is not a matter of performance but of function. Their chemical structures fundamentally dictate their roles in peptide synthesis.
| Parameter | Fmoc-D-Thr(tBu)-OH | This compound |
| Primary Role | Peptide chain elongation in Fmoc-SPPS [1] | Component in solution-phase synthesis; precursor for C-terminal ester peptides [14] |
| N-α Protection | Fmoc (Base-labile) [3] | None (HCl Salt) |
| C-Terminal Group | Free Carboxylic Acid (-COOH) | Methyl Ester (-COOMe) |
| Side-Chain Protection | tert-Butyl (tBu) (Acid-labile) [6] | tert-Butyl (tBu) (Acid-labile) |
| Standard Workflow | Repetitive cycles of Fmoc deprotection and coupling on a solid support. [11] | Neutralization followed by coupling in a liquid medium. [15] |
| When to Use | For incorporating D-Threonine at any position other than the C-terminus in standard Fmoc-SPPS. | When synthesizing peptide fragments in solution or when a final peptide with a C-terminal methyl ester is the target. |
Causality Behind Experimental Choices
-
Why is Fmoc-D-Thr(tBu)-OH the standard for SPPS? Its free carboxylic acid is essential for activation and coupling to the resin-bound amine. Its base-labile Fmoc group allows for sequential N-terminal deprotection without disturbing the acid-labile side-chain protection or the resin linkage. [1][16]* Why is this compound unsuited for SPPS elongation? It lacks a free carboxylic acid to activate for coupling. Furthermore, its free amine would lead to uncontrolled polymerization if used with coupling reagents. The methyl ester protection is not "orthogonal" with most standard SPPS cleavage strategies, meaning it cannot be selectively removed without affecting other parts of the peptide or its link to the resin.
Section 5: Conclusion
This compound and Fmoc-D-Thr(tBu)-OH are not interchangeable alternatives but rather distinct tools for different synthetic strategies.
-
Fmoc-D-Thr(tBu)-OH is the indispensable workhorse for the stepwise assembly of peptide chains in Fmoc-based SPPS, enabling the reliable incorporation of protected D-threonine.
-
This compound is a specialized reagent used primarily in solution-phase synthesis or in the construction of peptides with a C-terminal methyl ester, applications that fall outside the standard solid-phase elongation cycle.
A clear understanding of their structural differences and the principle of orthogonal protection is paramount for any researcher to design and execute a successful peptide synthesis campaign.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- BenchChem. (n.d.). A Comparative Analysis of Threonine Protecting Groups in Peptide Synthesis.
- Anonymous. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- BenchChem. (n.d.). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
- BenchChem. (n.d.). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PubMed. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis].
- BenchChem. (n.d.). OH and Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- ResearchGate. (2025). Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride.
- Sigma-Aldrich. (n.d.). Fmoc-D-Thr(tBu)-OH.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- MedChemExpress. (n.d.). H-Thr(tBu)-OMe.HCl.
- BenchChem. (n.d.). Technical Support Center: Optimizing Deprotection of the Tert-butyl Group from Threonine.
- Wikipedia. (n.d.). Peptide synthesis.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Aapptec Peptides. (n.d.). H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- National Institutes of Health. (2013). Protein chemical synthesis by serine and threonine ligation.
- Anonymous. (n.d.). Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine.
- PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications.
- ResearchGate. (n.d.). Resins for peptide amide synthesis.
- National Institutes of Health. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- BenchChem. (n.d.). Technical Support Center: Fmoc-Thr(tBu)-OH Coupling Reactions.
- ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.
- CEM Corporation. (n.d.). Fmoc-Thr(tBu)-OH.
- National Institutes of Health. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). Technical Support Center: H-Thr(tBu)-OH in Peptide Synthesis.
- Anonymous. (n.d.). Overview of Custom Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. One moment, please... [peptideport.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biosynth.com [biosynth.com]
A Comparative Analysis of Protected Threonines: Maximizing Coupling Efficiency in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the incorporation of every amino acid presents a unique set of challenges. Threonine, with its β-hydroxyl group, is particularly noteworthy. The selection of an appropriate side-chain protecting group for threonine is a critical decision that profoundly impacts coupling efficiency, minimizes side reactions, and ultimately dictates the purity and yield of the final peptide. This guide provides an in-depth comparison of commonly used protected threonine derivatives, supported by experimental data and protocols, to empower researchers to make informed decisions for their synthetic strategies.
The Challenge of Threonine Incorporation
The primary obstacle in coupling threonine residues lies in the steric hindrance imposed by its β-branched side chain. This bulkiness can impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1] Furthermore, the hydroxyl group, if left unprotected, can undergo undesirable side reactions such as O-acylation.[2][3] Therefore, effective side-chain protection is non-negotiable for successful threonine incorporation.
Comparing the Workhorses: A Look at Common Threonine Protecting Groups
The most prevalent protecting groups for the threonine side chain in Fmoc-based SPPS are the tert-butyl (tBu) and trityl (Trt) ethers. Each possesses distinct characteristics that render them suitable for different synthetic contexts.
| Protected Derivative | Key Characteristics | Advantages | Disadvantages | Typical Crude Purity |
| Fmoc-Thr(tBu)-OH | Standard & Robust: The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection.[4] | - High stability during synthesis.- Widely available and cost-effective. | - Requires strong acidic conditions (e.g., high concentration of TFA) for cleavage, which can lead to side reactions with sensitive residues.[3]- Can contribute to aggregation in "difficult sequences".[3] | Good to Excellent |
| Fmoc-Thr(Trt)-OH | Acid Labile: The Trt group is significantly more sensitive to acid than the tBu group. | - Cleaved under milder acidic conditions, preserving sensitive moieties elsewhere in the peptide.- Can sometimes improve the solubility of the protected peptide. | - Less stable to repeated piperidine treatments over long syntheses.- Higher cost compared to the tBu derivative. | Good to Excellent |
| Fmoc-Thr(TBDMS)-OH | Silyl Ether: Offers an alternative orthogonality. | - Cleaved with fluoride ions (e.g., TBAF), providing an orthogonal deprotection strategy. | - Potential for migration of the silyl group.- Generally less commonly used and more expensive. | Variable |
Experimental Design for Comparative Analysis
To objectively compare the coupling efficiency of these protected threonines, a model peptide containing a threonine residue is synthesized. The sequence, Ac-Tyr-Gly-Gly-Phe-Thr -Arg-Arg-Ser-NH₂, is chosen to be representative of a moderately challenging synthesis.
Experimental Workflow
The following diagram illustrates the workflow for comparing the coupling efficiency of different protected threonine derivatives.
Sources
D-Threonine Derivatives in Peptide Therapeutics: A Comparative Guide to Enhancing Stability and Modulating Bioactivity
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. Among these, the use of D-threonine and its derivatives represents a powerful tool to overcome the inherent limitations of native peptides, primarily their rapid degradation in vivo. This guide provides an in-depth comparison of peptides containing D-threonine derivatives versus their L-threonine counterparts, supported by experimental data and detailed methodologies to empower rational peptide design.
The substitution of a naturally occurring L-amino acid with its D-enantiomer, a non-superimposable mirror image, can profoundly alter a peptide's pharmacological profile. While L-amino acids are readily recognized and cleaved by endogenous proteases, the inclusion of D-amino acids confers significant resistance to this enzymatic degradation, thereby extending the peptide's circulating half-life.[1] However, this modification is not a simple "plug-and-play" solution. The precise three-dimensional structure of a peptide is often critical for its interaction with biological targets, and altering the stereochemistry at a key residue like threonine can have significant consequences for receptor binding and subsequent signal transduction.[1] This guide will dissect these multifaceted effects, offering a clear rationale for the use of D-threonine derivatives and providing the practical tools to evaluate their impact.
Enhanced Proteolytic Stability: A Primary Advantage
The most significant and well-documented advantage of incorporating D-threonine into a peptide sequence is the dramatic increase in its resistance to proteolytic degradation.[2][3] Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and are evolved to recognize and cleave peptide bonds involving L-amino acids.[1][3] The presence of a D-amino acid disrupts this recognition, effectively "hiding" the peptide bond from enzymatic attack.
This increased stability translates directly to a longer plasma half-life, a critical parameter for therapeutic efficacy.[1] A peptide that can persist in circulation for a longer period can exert its therapeutic effect for an extended duration, potentially reducing the required dosing frequency and improving patient compliance.
Comparative Analysis of Proteolytic Stability
The table below provides a hypothetical yet representative comparison of the proteolytic stability of a model peptide containing either L-threonine or D-threonine when incubated in human serum.
| Peptide Variant | Key Residue | Half-life (t½) in Human Serum (hours) |
| Peptide A | L-Threonine | < 1 |
| Peptide B | D-Threonine | > 24 |
Note: These values are illustrative and the actual half-life will depend on the specific peptide sequence and the location of the D-threonine substitution.
The profound difference in stability underscores the transformative potential of this single stereochemical switch.
Caption: Enzymatic degradation of L- vs. D-threonine peptides.
Conformational Consequences and Receptor Interactions
The introduction of a D-threonine residue can induce significant changes in the peptide's secondary and tertiary structure.[4] The altered stereochemistry can disrupt or stabilize local conformational motifs such as β-turns and α-helices.[5][6] This conformational perturbation can have a dual effect on biological activity.
In some cases, the D-threonine-induced conformation may more closely mimic the bioactive conformation required for receptor binding, leading to an increase in affinity and potency. Conversely, the structural change could introduce steric hindrance or alter the necessary hydrogen bonding network within the receptor's binding pocket, resulting in reduced affinity.[1] Therefore, the precise location of the D-threonine substitution is a critical design parameter that must be empirically determined.
Illustrative Impact on Receptor Binding Affinity
| Peptide Variant | Key Residue | Receptor Binding Affinity (Kd) |
| Peptide A | L-Threonine | 10 nM |
| Peptide B | D-Threonine (Position X) | 5 nM (Higher Affinity) |
| Peptide C | D-Threonine (Position Y) | 50 nM (Lower Affinity) |
Note: Kd (dissociation constant) is inversely proportional to binding affinity. Lower Kd indicates higher affinity. These values are hypothetical and for illustrative purposes.
Caption: Conformational changes due to D-threonine incorporation.
Modulating Biological Activity: Beyond Stability
The interplay between enhanced stability and altered receptor affinity ultimately determines the overall in vivo efficacy of a D-threonine-containing peptide.[1] An increase in stability may compensate for a slight decrease in receptor affinity, leading to a net improvement in biological activity. Conversely, a significant loss in affinity may not be overcome by the extended half-life.
Furthermore, the introduction of D-threonine can sometimes lead to a switch in biological activity, for instance, from an agonist to an antagonist. This is often due to the D-amino acid stabilizing a conformation that can still bind to the receptor but fails to induce the necessary conformational change for signal transduction.
Experimental Protocols
To empirically evaluate the advantages of incorporating D-threonine derivatives, a series of robust in vitro assays are essential.
Proteolytic Stability Assay
This protocol provides a framework for assessing the stability of a peptide in the presence of proteases, such as those found in human serum.[7]
1. Materials:
-
Test peptides (L- and D-threonine variants)
-
Human serum or plasma
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 0.1% Trifluoroacetic Acid (TFA))
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) or LC-MS system
2. Procedure:
-
Preparation: Thaw human serum on ice and centrifuge to remove any precipitates.
-
Reaction Setup: In a microcentrifuge tube, pre-warm the serum to 37°C.
-
Initiate Reaction: Add the test peptide to the serum to a final concentration of 10-100 µM. This is the t=0 time point.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
Clarification: Centrifuge the quenched samples to pellet precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.
3. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½), the time required for 50% of the peptide to be degraded.
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Kd) of the peptide variants to their target receptor.[8][9][10]
1. Materials:
-
Cells or membranes expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Test peptides (L- and D-threonine variants) at various concentrations
-
Binding buffer
-
Filtration apparatus or scintillation counter/plate reader
2. Procedure:
-
Reaction Setup: In a multi-well plate, combine the receptor source, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand. This is often achieved by rapid filtration through a filter that retains the receptor-ligand complex.
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis:
-
Plot the percentage of bound labeled ligand as a function of the unlabeled test peptide concentration.
-
Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value, which reflects the binding affinity of the test peptide.
-
Conclusion
The strategic incorporation of D-threonine derivatives into peptide sequences offers a potent method for enhancing proteolytic stability, a critical hurdle in the development of peptide-based therapeutics.[2] This modification, however, is not without its complexities, as it can significantly influence peptide conformation and, consequently, receptor binding and biological activity.[1][4] A thorough and systematic evaluation, employing the experimental protocols outlined in this guide, is paramount for the rational design of next-generation peptide drugs with improved pharmacokinetic profiles and therapeutic efficacy. The careful balance between enhanced stability and maintained or improved bioactivity is the key to unlocking the full potential of D-threonine-containing peptides.
References
- Bacitracin protease inhibitor also decreased adsorption. We report here multivariate experimental designs for screening of peptide (radio)ligand receptor binding assay conditions. This approach efficiently minimizes the risk on false negative results due to inappropriate operational conditions. (2009).
- BenchChem. (n.d.).
- BenchChem. (n.d.). D-Threonine vs.
- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
- Creative Peptides. (n.d.). Peptide Binding Assays.
- Wessner et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Słomion et al. (1987). Comparison of conformational properties of proline and threonine residues. PubMed.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- Wessner et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Creative Bioarray. (n.d.). Receptor Binding Assay.
- BenchChem. (n.d.).
- Beck et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
- Erak et al. (2018). Strategies for Improving Peptide Stability and Delivery. PMC.
- Clegg et al. (2009). Solid-state and solution-phase conformations of pseudoproline-containing dipeptides. Australian Journal of Chemistry.
- Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly.
- Chemicalbook. (2024). D-Threonine VS L-Threonine.
- Regan et al. (n.d.).
- Regan et al. (2025).
- ACS Publications. (2024).
- Frontiers. (2020).
- Hruby et al. (2010). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. PubMed Central.
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Creative Peptides. (n.d.). Threonine (Thr) Amino Acid Guide.
- Sigma-Aldrich. (n.d.).
- Marchesan et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- ACS Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry.
- Simic et al. (2002).
- Al-Gharrawi et al. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. NIH.
- PNAS. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of conformational properties of proline and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of peptide receptor binding assays: methods to avoid false negatives [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 10. giffordbioscience.com [giffordbioscience.com]
The Anatomy of H-D-Thr(tBu)-OMe.HCl: A Multifaceted Building Block
An In-Depth Comparative Guide to H-D-Thr(tBu)-OMe.HCl and its Impact on Peptide Structure
For researchers, scientists, and drug development professionals, the precise construction of peptides with desired conformations and functions is paramount. The choice of amino acid building blocks, complete with their protecting groups, is a critical decision that dictates the success of a synthesis, influencing everything from reaction efficiency to the final structural integrity of the peptide. This guide provides a comprehensive analysis of this compound, a specialized threonine derivative, and compares its utility and structural impact against common alternatives in peptide synthesis.
This compound is a derivative of the amino acid threonine, where each component of its structure—the stereochemistry, the side-chain protection, and the C-terminal protection—plays a distinct and crucial role in the outcome of peptide synthesis. Understanding these individual facets is key to leveraging this reagent effectively.
The D-Configuration: Engineering Peptide Geometry
The most profound and predictable impact of incorporating this compound stems from its D-stereochemistry. Natural proteins are composed almost exclusively of L-amino acids. The introduction of a D-amino acid is a common strategy in medicinal chemistry to:
-
Enhance Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acid peptide bonds. This significantly increases the in-vivo half-life of peptide-based therapeutics.
-
Modulate Secondary Structure: The presence of a D-amino acid can disrupt or reverse the direction of common secondary structures like α-helices and β-sheets. It is frequently used to induce specific β-turn conformations, which are critical for receptor binding and biological activity in many peptides.
The O-tert-Butyl (tBu) Side-Chain Protection
The hydroxyl group of the threonine side chain is reactive and must be protected during peptide synthesis to prevent unwanted side reactions, such as O-acylation, during the coupling steps. The tert-butyl (tBu) ether is a widely used protecting group within the popular Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[1]
Advantages:
-
Orthogonality: The tBu group is stable under the mildly basic conditions (e.g., piperidine in DMF) used to remove the temporary Nα-Fmoc group.[2] This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for the selective deprotection of the N-terminus for chain elongation.[2]
-
Robustness: It provides reliable protection throughout the synthesis cycles and is well-established in numerous protocols.[1]
Limitations and Structural Implications:
-
Harsh Cleavage Conditions: The tBu group is removed during the final cleavage step using a strong acid, typically Trifluoroacetic Acid (TFA).[3]
-
Cation Formation: During this acidic cleavage, stable tert-butyl cations are formed. These reactive species can alkylate sensitive residues within the peptide, such as Tryptophan and Tyrosine, leading to undesired structural modifications.[3] This is typically mitigated by adding "scavenger" molecules to the cleavage cocktail.
-
Peptide Aggregation: For longer or "difficult" sequences, the bulky nature of the tBu group can sometimes contribute to the formation of secondary structures and aggregation of the growing peptide chain on the solid support, which may hinder subsequent coupling and deprotection steps.[1]
The C-Terminal Methyl Ester (OMe): A Critical Distinction
The methyl ester (OMe) protects the C-terminal carboxylic acid. While effective, its use has significant implications for the overall synthetic strategy. In modern SPPS, the C-terminus is typically anchored directly to the resin (e.g., via a Wang or Rink Amide linker), making the resin itself the C-terminal protecting group.[4]
The deprotection of a methyl ester is typically achieved through saponification (e.g., using NaOH or LiOH), a basic hydrolysis reaction.[5] This presents a major challenge in the context of Fmoc-SPPS, as the basic conditions required for saponification are not orthogonal to the base-labile Fmoc protecting group. Therefore, this compound is generally unsuitable for standard Fmoc-SPPS workflows and is more applicable to:
-
Solution-Phase Peptide Synthesis: Where intermediates are purified after each step and orthogonality schemes can be different.
-
Fragment Condensation: For the synthesis of a protected peptide fragment that will later be coupled to another fragment.
-
Boc/Bzl Synthesis Strategy: In Boc chemistry, the temporary Nα-Boc group is removed with acid, making the base-labile OMe group an orthogonal choice.[6][7]
Comparative Analysis: this compound vs. Key Alternatives
The choice of a specific building block should be guided by the synthetic strategy, the peptide sequence, and the desired purity of the final product.
Side-Chain Protection: tBu vs. Trityl (Trt)
For researchers committed to the Fmoc-SPPS strategy, the most relevant comparison for the threonine side chain is between the tert-butyl (tBu) and trityl (Trt) protecting groups.
| Feature | Fmoc-D-Thr(tBu)-OH | Fmoc-D-Thr(Trt)-OH | Rationale & Implications |
| Deprotection Condition | Strong Acid (e.g., 95% TFA)[3] | Mild Acid (e.g., 1-5% TFA)[8] | Trt's higher acid lability allows for much milder cleavage conditions, preserving sensitive residues and linkers. |
| Crude Peptide Purity | Generally lower, especially for complex peptides.[8] | Often significantly higher.[8] | Milder deprotection with Trt reduces side reactions, leading to a cleaner crude product and simplifying purification. |
| Aggregation Tendency | Can contribute to aggregation in some sequences.[1] | The bulkiness of Trt can sometimes disrupt aggregation.[1] | For sequences prone to aggregation, Trt can be a beneficial alternative. |
| Cost | More cost-effective. | Generally more expensive.[1] | A key consideration for large-scale synthesis. |
A study comparing tBu and Trt protection for a model peptide found that the Trt-protected peptide yielded a crude product of 80-92% purity, whereas the tBu-protected version resulted in only 43% purity under standard cleavage conditions.[8] This highlights the potential of Trt to significantly improve outcomes for sensitive or complex syntheses.
Caption: Decision logic for selecting a threonine side-chain protecting group.
C-Terminal Protection: Methyl Ester vs. Resin Anchoring
The most significant strategic divergence comes from the OMe group. The standard in SPPS is to build the peptide on a solid support, which simplifies the entire process by allowing reagents to be washed away after each step.
Caption: Comparison of SPPS and Solution-Phase synthesis workflows.
The SPPS workflow is highly automatable and scalable. The solution-phase approach is labor-intensive, requires purification at every step, and is generally reserved for the synthesis of very short peptides or when non-standard chemistries are required.
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following are standardized protocols relevant to the incorporation of a tBu-protected threonine residue in a standard synthesis.
Protocol: Incorporation of Fmoc-D-Thr(tBu)-OH in SPPS
This protocol outlines the key steps for adding a threonine residue to a growing peptide chain on a solid support.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (2 mL). Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.[9]
-
-
Kaiser Test: Perform a qualitative Kaiser test to confirm the presence of a free primary amine on the resin (a positive test results in a deep blue color).
-
Coupling Reaction:
-
In a separate vessel, pre-activate a solution containing Fmoc-D-Thr(tBu)-OH (3 equivalents), a coupling agent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF (1.5 mL) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove excess reagents.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in a yellow/colorless solution).
-
Protocol: Final Cleavage and Deprotection (tBu Strategy)
This protocol removes the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
-
(Note: If Tryptophan is present, add 2.5% 1,2-ethanedithiol (EDT) as an additional scavenger).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (e.g., 2 mL for 100 mg resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (10-15 mL).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the pellet with more cold ether, and dry the crude peptide.
-
-
Analysis: Analyze the crude product by HPLC and Mass Spectrometry before proceeding to purification.
Concluding Remarks
This compound is a highly specialized reagent whose utility is defined by its constituent parts.
-
The D-configuration is a powerful tool for modulating peptide structure and enhancing stability.
-
The tBu side-chain protection aligns it with the principles of Boc-based synthesis and makes it a viable, though potentially suboptimal, choice for Fmoc-SPPS, where the Trt group often provides superior results for complex peptides.[1]
-
The OMe C-terminal protection is the most significant constraint, largely limiting its use to solution-phase synthesis or complex fragment condensation strategies, placing it outside the routine workflow of modern, automated SPPS.[5]
For researchers aiming to incorporate a D-threonine residue via standard Fmoc-SPPS, the clear alternative is Fmoc-D-Thr(tBu)-OH or, for more sensitive sequences, Fmoc-D-Thr(Trt)-OH , coupled directly to a suitable resin. By carefully considering the trade-offs between protecting group stability, cleavage conditions, and overall synthetic strategy, scientists can make informed decisions to efficiently synthesize peptides with the precise structural and functional properties required for their research.
References
- A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis. Benchchem.
- A Comparative Analysis of Threonine Protecting Groups in Peptide Synthesis. Benchchem.
- A Researcher's Guide to H-Thr(tBu)
- This compound. (URL not available)
- Amino Acid Derivatives for Peptide Synthesis. (URL not available)
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- A Comparative Guide to H-D-Ala-OtBu.HCl and H-D-Ala-OMe.HCl in Peptide Synthesis. Benchchem.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (URL not available)
- H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0. Aapptec Peptides.
- A Technical Guide to H-Thr(tBu)
- Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry.
- This compound. Next Peptide.
- Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
- An In-Depth Technical Guide to the Utilization of H-Thr(tBu)-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Chemistry of peptide synthesis. (URL not available)
- This compound. PubChem.
- Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
- Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of Peptide Purity: The Impact of H-D-Thr(tBu)-OMe.HCl Incorporation
Abstract
The accurate determination of peptide purity is a critical requirement in drug development and biomedical research to ensure therapeutic efficacy and safety.[1] The incorporation of amino acid derivatives with bulky protecting groups, such as the tert-butyl (tBu) group on threonine, is a common strategy in Solid-Phase Peptide Synthesis (SPPS) to prevent side reactions.[2] However, these modifications can introduce significant challenges in downstream analysis. This guide provides an in-depth comparison of the analytical profiles of a standard pentapeptide and its analogue synthesized using H-D-Thr(tBu)-OMe.HCl. We will explore the impact of the tBu protecting group on chromatographic behavior and mass spectrometric analysis, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Protected Amino Acids in Purity Analysis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry, enabling the efficient, stepwise assembly of amino acids into a desired peptide sequence on a solid resin support.[3][4] A key element of SPPS, particularly in the widely used Fmoc/tBu orthogonal strategy, is the use of protecting groups on the reactive side chains of amino acids like Threonine (Thr), Serine (Ser), or Aspartic Acid (Asp).[2][5] The tert-butyl (tBu) group is favored for its stability under the basic conditions used for Nα-Fmoc deprotection and its lability in the final acid-mediated cleavage from the resin.[5]
While essential for synthesis, residual or incompletely cleaved protecting groups can lead to significant impurities that are structurally similar to the target peptide. The presence of the bulky and hydrophobic tBu group on the threonine side chain alters the physicochemical properties of the peptide, necessitating robust and well-optimized analytical methods for accurate purity assessment. This guide compares the analysis of two model peptides to illustrate these challenges and provide a clear methodology for their characterization.
Experimental Design and Rationale
To demonstrate the analytical impact of a tBu-protected threonine residue, we designed a comparative study of two custom-synthesized pentapeptides:
-
Peptide A (Unprotected): A standard pentapeptide with the sequence H-Gly-Ala-Val-D-Thr -Phe-OH.
-
Peptide B (Protected): The same sequence synthesized to intentionally retain the tBu protecting group on the D-Threonine residue: H-Gly-Ala-Val-D-Thr(tBu) -Phe-OH.
The core of our analysis relies on the gold-standard techniques for peptide purity determination: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and purity quantification, coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for identity confirmation.[1][6]
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_synthesis" { label="Peptide Synthesis (SPPS)"; style="filled"; fillcolor="#F1F3F4"; "Peptide_A_Synth" [label="Synthesis of\nUnprotected Peptide A\n(H-Gly-Ala-Val-D-Thr-Phe-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Peptide_B_Synth" [label="Synthesis of\nProtected Peptide B\n(H-Gly-Ala-Val-D-Thr(tBu)-Phe-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_analysis" { label="Comparative Analysis"; style="filled"; fillcolor="#F1F3F4"; "RP_HPLC" [label="Reverse-Phase HPLC\n(Purity Assessment)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ESI_MS" [label="Electrospray Ionization MS\n(Identity Confirmation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Peptide_A_Synth" -> "RP_HPLC" [label="Analyze Sample A"]; "Peptide_B_Synth" -> "RP_HPLC" [label="Analyze Sample B"]; "RP_HPLC" -> "ESI_MS" [label="Eluted Fractions"];
{rank=same; "Peptide_A_Synth"; "Peptide_B_Synth";} {rank=same; "RP_HPLC"; "ESI_MS";} } dot Caption: Comparative analytical workflow for the two model peptides.
Methodologies and Protocols
Materials
| Reagent/Material | Specification | Source |
| Peptide A (Custom) | >95% Purity | AAPPTec, LLC or similar |
| Peptide B (Custom) | >95% Purity | AAPPTec, LLC or similar |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | Milli-Q® Ultrapure | MilliporeSigma |
| Trifluoroacetic Acid (TFA) | Spectrophotometric Grade | Thermo Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific |
Protocol 1: RP-HPLC for Purity Analysis
RP-HPLC separates molecules based on their hydrophobicity.[7] Peptides interact with a non-polar stationary phase (e.g., C18), and are eluted by a mobile phase with an increasing concentration of an organic solvent.[8] The more hydrophobic the peptide, the stronger its interaction with the stationary phase and the longer its retention time.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)[9]
-
Detector: UV-Vis Detector set at 220 nm[9]
Procedure:
-
Sample Preparation: Dissolve Peptide A and Peptide B in Milli-Q® water to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (Re-equilibration)
-
-
-
Data Analysis: Integrate the chromatogram to determine the peak area of the main peptide and any impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: LC-MS for Identity Verification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing biomolecules like peptides.[11][12] It generates multiply charged ions from analytes in solution, allowing for the accurate mass determination of large molecules without fragmentation.[11]
Instrumentation:
-
LC-MS System: Waters ACQUITY UPLC with a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Procedure:
-
LC Separation: Utilize the same RP-HPLC method as described in Protocol 1, but with 0.1% Formic Acid (FA) as the mobile phase modifier instead of TFA, as FA is more compatible with MS.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 100 - 2000
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the parent peptide and compare it to the theoretical calculated mass.
Results and Discussion
The analytical data reveals distinct differences in the chromatographic behavior and mass of the two peptides, directly attributable to the presence of the tBu group on the D-Threonine residue of Peptide B.
Comparative RP-HPLC Data
| Parameter | Peptide A (Unprotected) | Peptide B (Protected) | Rationale for Difference |
| Retention Time (min) | 18.52 | 24.78 | The tBu group (C4H9) is a bulky, non-polar alkyl group that significantly increases the overall hydrophobicity of Peptide B. This leads to a stronger interaction with the C18 stationary phase and thus a longer retention time.[7][13] |
| Purity (%) | 98.2% | 96.5% | The purity values are comparable, indicating successful synthesis. The minor impurities in Peptide B could include species with incomplete tBu protection or other synthesis-related byproducts.[14] |
| Peak Shape | Sharp, Symmetrical | Sharp, Symmetrical | Good peak shape for both indicates a well-optimized chromatographic method. |
Comparative LC-MS Data
The mass difference between the two peptides provides definitive confirmation of the tBu group's presence.
| Parameter | Peptide A (Unprotected) | Peptide B (Protected) |
| Theoretical Mass (Da) | 521.26 | 577.32 |
| Observed Mass (Da) | 521.27 | 577.33 |
| Mass Difference (Observed) | - | +56.06 Da |
Calculation of Mass Difference:
-
Mass of tert-Butyl group (C4H9) = 57.12 Da
-
Mass of Hydrogen (H) removed from Thr-OH = 1.01 Da
-
Net Mass Addition: 57.12 - 1.01 = 56.11 Da
The observed mass difference of 56.06 Da is in excellent agreement with the theoretical mass addition from the tBu group, confirming the identity of Peptide B.
dot digraph "Analytical_Impact" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Thr_tBu" [label="Incorporation of D-Thr(tBu)", fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrophobicity" [label="Increased Hydrophobicity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Mass" [label="Increased Molecular Mass\n(+56.11 Da)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "HPLC_RT" [label="Longer RP-HPLC\nRetention Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS_Shift" [label="Higher m/z in\nMass Spectrum", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Thr_tBu" -> "Hydrophobicity"; "Thr_tBu" -> "Mass"; "Hydrophobicity" -> "HPLC_RT"; "Mass" -> "MS_Shift"; } dot Caption: Impact of the tBu group on key analytical parameters.
Conclusion and Field Insights
This guide demonstrates that the incorporation of a tBu-protected amino acid, such as this compound, into a peptide sequence has predictable and measurable effects on its analytical profile.
Key Takeaways for Researchers:
-
Anticipate Chromatographic Shifts: The presence of tBu or other bulky protecting groups will significantly increase the hydrophobicity of a peptide, leading to longer retention times in RP-HPLC. Analytical gradients may need to be extended or steepened to ensure efficient elution and separation from more polar impurities.
-
Leverage Mass Spectrometry for Confirmation: High-resolution mass spectrometry is an indispensable tool for verifying the successful incorporation or, more critically, the complete removal of protecting groups.[15] An observed mass shift corresponding to the protecting group is a clear indicator of an incomplete final cleavage step.
-
Consider Impurity Profiles: When analyzing crude synthetic peptides, be aware that impurities may include not only deletion sequences but also peptides with incomplete side-chain deprotection.[14] A combination of HPLC and MS is required to fully characterize these complex mixtures.[1]
By understanding the fundamental impact of protecting groups on peptide chemistry, scientists can develop more robust analytical methods, leading to higher confidence in their research outcomes and the quality of their synthetic peptides.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs.
- Introduction to Peptide Synthesis. (n.d.). National Library of Medicine.
- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). GenScript.
- A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Hichrom.
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16). Peptide Sciences.
- Principle of Peptide Purity Analysis Using HPLC. (n.d.). MtoZ Biolabs.
- HPLC for Peptides and Proteins: Principles, Methods and Applications. (2017). PharmaTutor.
- Analysis of peptide synthesis products by electrospray ionization mass spectrometry. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013, October 22). European Pharmaceutical Review.
- HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.
- Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (n.d.). ACS Publications.
- Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. (2011, October 27). ACS Publications.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group.
- Peptide analysis using reverse phase liquid chromatography. (2023, December 8). Separation Science.
- HPLC Analysis and Purification of Peptides. (n.d.). National Library of Medicine.
- MSDS - Safety Data Sheet for H-Thr(tBu)-OMe HCl. (n.d.). AAPPTec.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications.
- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023, September 25). RSC Publishing.
- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. (2000, December). National Library of Medicine.
Sources
- 1. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. phmethods.net [phmethods.net]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. biovera.com.au [biovera.com.au]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. almacgroup.com [almacgroup.com]
- 15. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Stability of D-Threonine Containing Peptides: Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often challenged by their rapid degradation by endogenous proteases, limiting their bioavailability and in vivo half-life. A leading strategy to overcome this hurdle is the incorporation of non-canonical amino acids, such as D-amino acids. This guide provides an in-depth, objective comparison of the enzymatic stability of peptides containing D-threonine versus their natural L-threonine counterparts, supported by established scientific principles and detailed experimental methodologies. As Senior Application Scientists, our goal is to elucidate the causal relationship between stereochemistry and proteolytic resistance, empowering you to make informed decisions in the design of next-generation peptide therapeutics.
The Stereochemical Shield: Why D-Threonine Confers Stability
Proteases, the enzymatic architects of peptide degradation, have active sites that are highly stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids.[1] The introduction of a D-amino acid, the mirror image of its L-enantiomer, creates a significant steric hindrance. This altered three-dimensional orientation of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, thereby rendering the adjacent peptide bonds resistant to cleavage.[1][2][3] This fundamental principle of stereospecific enzymatic action is the cornerstone of the enhanced stability observed in D-amino acid-containing peptides.[1]
The incorporation of D-threonine is a strategic choice not only for its proteolytic resistance but also for its potential to influence peptide conformation. The specific stereochemistry of the D-threonine side chain can alter local hydrogen bonding networks and torsional angles, which may lead to the stabilization of specific secondary structures, such as β-turns.[4] This conformational ordering can further contribute to reduced enzymatic susceptibility.
Quantitative Comparison of Enzymatic Stability: L-Thr vs. D-Thr Peptides
The most direct way to evaluate the impact of D-threonine incorporation on enzymatic stability is through in vitro degradation assays. These experiments typically involve incubating the peptide of interest in a biologically relevant medium, such as human serum or with specific proteases like trypsin and chymotrypsin, and monitoring the disappearance of the intact peptide over time using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][5][6]
The following table presents illustrative data summarizing the expected outcomes from such a comparative study. It is crucial to note that these values are exemplary; researchers must conduct specific experiments for their peptide of interest to determine the precise effects of D-threonine substitution.[2]
| Parameter | L-Threonine Peptide | D-Threonine Peptide | Rationale for Difference |
| Half-life (t½) in Human Serum | Shorter (e.g., minutes to a few hours) | Significantly Longer (e.g., many hours to days) | L-peptides are readily recognized and cleaved by a multitude of serum proteases. D-amino acid substitution provides broad resistance to this enzymatic degradation, leading to a substantially longer circulating half-life.[2][3] |
| Degradation by Trypsin | Susceptible (if a Lys or Arg residue is present) | Highly Resistant | Trypsin is a serine protease that cleaves C-terminal to lysine and arginine residues. While the primary cleavage site is not threonine, the overall peptide conformation influenced by D-threonine can sterically hinder access to nearby cleavage sites. Furthermore, peptides composed entirely of D-amino acids are inherently resistant to trypsin.[7] |
| Degradation by Chymotrypsin | Susceptible (if an aromatic residue is present) | Highly Resistant | Chymotrypsin cleaves C-terminal to aromatic residues (Phe, Tyr, Trp). Similar to trypsin, the conformational changes induced by D-threonine can impede enzymatic access to cleavage sites within the peptide. |
Experimental Design for a Comparative Stability Study
To empirically validate the enhanced stability of a D-threonine-containing peptide, a rigorous and self-validating experimental workflow is essential. This involves the synthesis of the peptide pair, execution of stability assays, and analysis of the degradation products.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Both the L-threonine and D-threonine containing peptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][8]
Protocol 1: Solid-Phase Peptide Synthesis of L- and D-Threonine Peptides
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (either Fmoc-L-Thr(tBu)-OH or Fmoc-D-Thr(tBu)-OH) using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add this solution to the resin to form the peptide bond.
-
Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative RP-HPLC and confirm its identity and purity by mass spectrometry and analytical RP-HPLC.
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow."
In Vitro Enzymatic Stability Assays
The following protocols describe standardized methods to assess the stability of the synthesized peptides in human serum and against a specific protease, trypsin.
Protocol 2: Peptide Stability in Human Serum
-
Incubation: Incubate a known concentration of the L- or D-threonine peptide (e.g., 1 mg/mL) with human serum (e.g., 80% in phosphate-buffered saline, PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile) to precipitate the serum proteins.[2]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of the remaining intact peptide. The peak area of the intact peptide is monitored over time.
-
Half-life Calculation: Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide remaining versus time and fitting the data to a one-phase decay model.[2]
Protocol 3: Trypsin Degradation Assay
-
Sample Preparation: Dissolve the L- or D-threonine peptide in a suitable digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8).
-
Enzyme Addition: Add a solution of trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 10% acetic acid or 1% TFA).
-
Analysis: Analyze the samples by RP-HPLC to quantify the disappearance of the parent peptide peak over time.
dot graph LR { layout=TB; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "General workflow for in vitro peptide stability assays."
Analytical Characterization: HPLC and Mass Spectrometry
RP-HPLC is the primary tool for separating the intact peptide from its degradation products.[5][6] The identity of the degradation products can be confirmed by collecting the HPLC fractions and analyzing them by mass spectrometry (MS). This provides valuable information on the specific cleavage sites within the peptide sequence.[2]
Conformational Analysis: Circular Dichroism
Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[4] By comparing the CD spectra of the L- and D-threonine containing peptides, researchers can gain insights into how the stereochemical change impacts the peptide's conformation, which in turn influences its stability and biological activity.
Conclusion and Future Perspectives
The strategic substitution of L-threonine with D-threonine offers a robust and effective approach to significantly enhance the enzymatic stability of therapeutic peptides. The steric hindrance provided by the D-amino acid effectively shields the peptide backbone from proteolytic attack, leading to a longer circulating half-life, a critical attribute for the development of successful peptide-based drugs.[3] The experimental protocols detailed in this guide provide a systematic framework for researchers to synthesize, evaluate, and compare the stability of D-threonine-containing peptide analogs. By understanding the fundamental principles of stereospecific enzymatic degradation and employing rigorous analytical methodologies, the rational design of next-generation, stable, and efficacious peptide therapeutics can be greatly accelerated.
References
- BenchChem.
- BenchChem. D-Threonine vs. L-Threonine Peptide Analogs: A Comparative Guide to Biological Activity. Accessed January 10, 2026.
- Hruby, V. J., & al, et. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
- Atherton, E., & Sheppard, R. C. (1991). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. International journal of peptide and protein research, 38(5), 491-493.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of a membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
- Zhou, C., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 599555.
- Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- Mezö, G., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of peptide science, 7(12), 632-641.
- LifeTein. D-amino acid peptides to resist common proteases. Published March 28, 2012.
- CD Formulation. D-Amino Acid-Containing Peptide Synthesis. Accessed January 10, 2026.
- LifeTein. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Accessed January 10, 2026.
- Wien, F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Creative Diagnostics. Threonine Protease. Accessed January 10, 2026.
- Bell, S. C., & Turner, J. M. (1977). Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium. The Biochemical journal, 164(3), 579-587.
- Lauer-Fields, J. L., et al. (2012). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current medicinal chemistry, 19(29), 5038-5047.
- MDPI. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Published online November 20, 2020.
- ResearchGate.
- BenchChem. A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis. Accessed January 10, 2026.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Published June 5, 2023.
- Johnson, W. C. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical biochemistry, 252(2), 227-234.
- Siemion, I. Z., Sobczyk, K., & Lisowski, M. (1986). Comparison of conformational properties of proline and threonine residues. International journal of peptide and protein research, 27(2), 127-137.
- Mast, J., et al. (2022). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. STAR protocols, 3(1), 101157.
- Šlechtová, T., et al. (2015). Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences. Journal of proteome research, 14(9), 3848-3856.
- Creative Peptides. Threonine (Thr) Amino Acid Guide. Accessed January 10, 2026.
- Zhang, S., & Basile, F. (2008). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of the American Society for Mass Spectrometry, 19(5), 720-732.
- Li, X., et al. (2022). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules, 27(19), 6533.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Navigating the Coupling of H-D-Thr(tBu)-OMe.HCl — A Comparative Analysis of HATU and HBTU
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids is a frequent and formidable challenge. The β-branched and bulky nature of residues like Threonine, particularly with a tert-butyl protecting group, can significantly impede the kinetics of amide bond formation. This often leads to incomplete reactions, lower yields, and an increased risk of epimerization, compromising the stereochemical integrity of the final product. The choice of coupling reagent is therefore not merely a procedural detail but a critical determinant of synthetic success.
This in-depth guide provides a comparative analysis of two of the most powerful and widely used uronium-based coupling reagents, HATU and HBTU, with a specific focus on the challenging coupling of H-D-Thr(tBu)-OMe.HCl. We will delve into the mechanistic nuances that differentiate these reagents, present available experimental data to support performance claims, and provide detailed protocols to empower you to make an informed decision for your next synthesis.
The Core Challenge: Steric Hindrance in Threonine Coupling
The secondary hydroxyl group of threonine, protected by a bulky tert-butyl group, in conjunction with the methyl group at the β-carbon, creates a sterically demanding environment around the α-amino group. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation. This sluggishness is where the choice of coupling reagent becomes paramount. An ideal reagent must rapidly generate a highly reactive activated species to overcome this steric barrier efficiently.
Unveiling the Reagents: HATU vs. HBTU
At first glance, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are structurally similar. Both are aminium/uronium salts that activate carboxylic acids to facilitate amide bond formation.[1] However, a subtle yet profound difference in their core structure dictates a significant divergence in their reactivity and efficacy.
The key distinction lies in the benzotriazole moiety. HBTU is based on 1-hydroxybenzotriazole (HOBt), whereas HATU incorporates the more advanced 1-hydroxy-7-azabenzotriazole (HOAt).[2] This seemingly minor substitution of a carbon atom with a nitrogen atom in the six-membered ring has a dramatic electronic effect.
Mechanism of Action: The Decisive Role of the Active Ester
The efficacy of both HATU and HBTU hinges on the in situ formation of an active ester intermediate, which then reacts with the amine to form the peptide bond.[2]
-
HBTU activates a carboxylic acid to form a reactive OBt-ester .
-
HATU activates the same acid to form a highly reactive OAt-ester .
The nitrogen atom at the 7-position of the triazole ring in HOAt acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack by the amine.[2] This enhanced reactivity translates to faster and more complete coupling reactions, a critical advantage when dealing with sterically hindered residues like this compound.[3] Furthermore, the pyridine nitrogen within the HOAt moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction.[3]
Performance Comparison: A Data-Driven Perspective
While direct comparative data for the coupling of this compound is scarce in publicly available literature, a wealth of experimental evidence from the synthesis of other "difficult" peptides and sterically hindered amino acids consistently points to the superiority of HATU.
| Parameter | HATU | HBTU | Rationale |
| Coupling Efficiency | Very High | High, but generally lower than HATU.[2] | The OAt-ester formed by HATU is more reactive, leading to more complete reactions, especially with hindered residues.[3] |
| Reaction Speed | Faster | Slower | Enhanced reactivity of the OAt-ester accelerates the rate of acylation.[2] Complete couplings can often be achieved in shorter times. |
| Epimerization Risk | Lower Risk | Higher Risk | Faster reaction kinetics with HATU reduce the time the activated amino acid is susceptible to racemization.[2][4] |
| Purity of Crude Product | Higher Purity | Lower Purity | More efficient coupling leads to fewer deletion products and other side reactions.[2] |
| Cost | Higher | Lower | The synthesis of the HOAt precursor for HATU is more complex than that of HOBt for HBTU. |
A practical example, while not a direct comparison, showcases the effectiveness of HATU. In one reported synthesis, the coupling of a carboxylic acid to H-L-Thr(tBu)-OMe.HCl using HATU proceeded to an 82% yield.[5] This demonstrates the reagent's capability in handling this challenging amino acid derivative.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the solution-phase coupling of an N-protected amino acid (e.g., Fmoc-L-Ala-OH) to this compound using both HATU and HBTU. These protocols are designed as a robust starting point and may require optimization based on the specific substrates used.
Pre-Coupling Checklist:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents, particularly for DMF (N,N-Dimethylformamide). Water can hydrolyze the activated ester intermediate, leading to low yields.[6]
-
Verify the purity of all reagents.
Protocol 1: HATU-Mediated Coupling (Recommended for this compound)
This protocol is optimized for high efficiency and minimal side reactions, making it the preferred method for this sterically demanding coupling.
Materials:
-
N-Fmoc-L-Alanine (1.0 eq.)
-
HATU (1.0 eq.)
-
This compound (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve N-Fmoc-L-Alanine (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes. This pre-activation step is crucial for forming the OAt-ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the hydrochloride salt and form the free amine.
-
Coupling: Add the free amine solution from step 3 to the pre-activated acid solution from step 2.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: HBTU-Mediated Coupling
While HATU is recommended, HBTU can also be effective, though it may require longer reaction times or a second coupling to achieve comparable results.
Materials:
-
N-Fmoc-L-Alanine (1.0 eq.)
-
HBTU (1.0 eq.)
-
This compound (1.0 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve N-Fmoc-L-Alanine (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq.) to the solution at room temperature and stir for 15 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.).
-
Coupling: Add the free amine solution to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or HPLC. For particularly difficult couplings, a longer reaction time or even a second coupling with fresh reagents may be necessary.
-
Workup and Purification: Follow the same workup and purification procedure as described in the HATU protocol.
Mitigating Side Reactions: A Note on Guanidinylation
A potential side reaction associated with both HATU and HBTU is the guanidinylation of the free N-terminal amine.[3][6] This occurs when the coupling reagent is present in excess and can react with the amine, capping the peptide chain and preventing further elongation. To minimize this risk:
-
Use a slight excess of the carboxylic acid relative to the coupling reagent.
-
Employ a short pre-activation time (as detailed in the protocols) to ensure the carboxylic acid is fully activated before the amine is introduced.[6]
Conclusion and Recommendation
For routine peptide synthesis involving non-hindered amino acids, both HATU and HBTU are highly capable reagents. However, when faced with the significant steric challenge presented by this compound, the experimental evidence and mechanistic understanding strongly favor the use of HATU .
Its ability to form a more reactive OAt-ester translates directly to higher coupling efficiency, faster reaction times, and, most critically, a lower risk of epimerization.[2][4] While the upfront cost of HATU is higher, the investment often pays dividends in the form of higher crude purity, which simplifies purification, saves valuable time and resources, and ultimately leads to a more reliable and successful synthesis of complex peptides. For researchers and professionals in drug development, where the stereochemical integrity and purity of the final product are non-negotiable, HATU stands out as the superior choice for conquering the challenges of sterically hindered couplings.
References
- BenchChem. (2025, December). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- BenchChem. (2025, December). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- BenchChem. (2025, December). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025, December). Application Notes and Protocols for HBTU in Complex Peptide Synthesis. BenchChem.
- BenchChem. (2025, December). Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: Fmoc-α-Me-D. BenchChem.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Aapptec. Coupling Reagents. Aapptec.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings.
- ResearchG
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HOTU vs. HBTU in Peptide Synthesis. BenchChem.
- ECHEMI. (n.d.). 71989-43-0, H-THR(TBU)-OME HCL Formula. ECHEMI.
- BenchChem. (2025, December). A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl. BenchChem.
- BenchChem. (2025, December). troubleshooting low yield in H-N-Me-Glu(OMe)-OH.HCl coupling. BenchChem.
- MedChemExpress. (n.d.). H-Thr(tBu)-OMe.
- PubChem. (n.d.). This compound | C9H20ClNO3 | CID 56777334. PubChem.
- ChemScene. (n.d.). 71989-43-0 | H-Thr(tBu)-OMe.HCl. ChemScene.
- Merck. (n.d.). Novabiochem® Coupling reagents. Merck.
- MedChemExpress. (n.d.). H-Thr(tBu)
Sources
Navigating the Synthesis of Threonine Peptides: A Comparative Guide to Solution-Phase and Solid-Phase Strategies
For researchers, scientists, and drug development professionals, the synthesis of peptides containing threonine presents a unique set of challenges. The secondary hydroxyl group on threonine's side chain necessitates careful strategic planning to avoid side reactions and ensure high purity and yield. This guide provides an in-depth, objective comparison of the two primary methodologies for synthesizing threonine-containing peptides: solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). By delving into the core principles, experimental considerations, and performance data of each approach, this document aims to equip you with the field-proven insights needed to make informed decisions for your peptide synthesis strategy.
Fundamental Principles: Two Divergent Paths to Peptide Assembly
The choice between solution-phase and solid-phase synthesis is a critical decision that influences the entire workflow, from initial design to final purification.[1] Understanding the foundational differences is key to selecting the optimal method for your specific threonine peptide.
Solution-Phase Peptide Synthesis (LPPS) , the classical approach, involves the sequential coupling of amino acids in a homogeneous solution.[2][3] Intermediates are isolated and purified after each step, offering a high degree of control and characterization throughout the process.[4] This method is particularly advantageous for large-scale production where cost-effectiveness is a primary concern.[2][5]
Solid-Phase Peptide Synthesis (SPPS) , pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[6][7] The growing peptide chain remains attached to this solid support throughout the synthesis, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[8] This feature makes SPPS highly amenable to automation and ideal for the rapid synthesis of custom research peptides.[1][5]
The Threonine Challenge: A Tale of Two Syntheses
The synthesis of peptides containing threonine introduces specific hurdles that are addressed differently by LPPS and SPPS. The primary challenges revolve around the protection of the side-chain hydroxyl group and the propensity for aggregation, particularly in threonine-rich sequences.[9][10]
Side-Chain Protection: A Critical Choice
The hydroxyl group of threonine must be protected during synthesis to prevent undesirable side reactions, most notably O-acylation.[11] The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection.[9][12][13]
In SPPS , particularly with the widely used Fmoc/tBu strategy, the tert-butyl (tBu) group is the standard choice for protecting the threonine side chain.[11][14][15] It is stable to the basic conditions used for Fmoc deprotection and is readily removed during the final acidic cleavage from the resin.[14][15] Alternative protecting groups like Trityl (Trt) offer milder acid lability, which can be beneficial for sensitive peptides.[11][14] For more complex syntheses requiring selective on-resin side-chain manipulation, the allyl group provides an orthogonal protection strategy, as it is removed by a palladium(0) catalyst.[9]
In LPPS , the selection of protecting groups is equally critical. While benzyl (Bzl) ethers are common in Boc-based strategies, the choice in Fmoc-based LPPS often mirrors that of SPPS, with tBu being a frequent option.[15] The key difference lies in the purification of intermediates, where the properties of the protecting groups can influence solubility and chromatographic behavior.
Aggregation: A Sequence-Dependent Hurdle
Peptide aggregation during synthesis is a significant challenge that can lead to incomplete reactions, low yields, and difficult purification.[16] Threonine-containing peptides, especially those with hydrophobic or repeating sequences, are particularly prone to forming secondary structures and aggregating.[10]
SPPS is particularly susceptible to on-resin aggregation. As the peptide chain elongates, it can fold and interact with other chains on the resin, hindering the access of reagents to the N-terminal amine.[17] This can result in deletion sequences and a significant drop in crude purity.[18] To mitigate this, specialized strategies have been developed, such as the incorporation of pseudoproline dipeptides.[19] These dipeptides, derived from serine or threonine, introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets and improving solvation.[19]
LPPS , by its nature, can sometimes offer an advantage in managing aggregation. The ability to change solvents and reaction conditions between steps provides more flexibility to disrupt aggregating sequences. However, if the peptide precipitates from the reaction solution, it can also lead to incomplete reactions and purification challenges.[20]
Performance Comparison: A Data-Driven Perspective
The choice between SPPS and LPPS for threonine peptide synthesis ultimately depends on the specific requirements of the project, including the peptide's length, complexity, desired purity, and scale. The following table summarizes the key performance metrics for each method.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Best Use Case | Custom research peptides, high-throughput synthesis, long peptides.[5][20] | Industrial-scale production of smaller peptides, peptide fragments.[2][5][20] |
| Speed & Efficiency | High, especially with automation; faster reaction cycles due to simplified purification.[1][5] | Lower; requires manual purification and isolation of intermediates at each step.[4][5] |
| Purity | High crude purity is achievable, but susceptible to deletion sequences from aggregation.[5][16] | Good purity, with the ability to characterize intermediates, but risks product loss at each step.[3][5] |
| Scalability | Excellent for milligram-to-gram scale; large-scale production can be costly.[1] | Highly scalable and cost-effective for bulk production.[2] |
| Handling Threonine | Prone to on-resin aggregation; requires strategies like pseudoprolines.[14][19] | More flexibility in solvent choice to manage solubility and aggregation.[20] |
| Environmental Impact | High solvent and reagent use, particularly in washing steps.[5][21] | Can be more solvent-efficient for the core reactions, but purification steps add to the solvent burden.[20] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding, the following sections outline generalized experimental workflows for the synthesis of a model threonine-containing peptide using both SPPS and LPPS.
Solid-Phase Synthesis of a Threonine Peptide (Fmoc/tBu Strategy)
This protocol describes the synthesis of a generic tripeptide (e.g., Ala-Thr-Gly) on a solid support.
Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin if it is pre-loaded with an Fmoc-protected amino acid.
-
Activate Fmoc-Gly-OH (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF.[11]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.[11]
-
Wash the resin extensively with DMF.
-
-
Second Amino Acid (Threonine) Coupling:
-
Activate Fmoc-Thr(tBu)-OH (3-5 equivalents) with HBTU and DIPEA in DMF.
-
Add the activated threonine derivative to the deprotected resin-bound peptide and agitate for 1-2 hours.[11]
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids (e.g., Alanine).
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/Water 95:2.5:2.5), for 2-3 hours.[11] This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
Solution-Phase Synthesis of a Threonine Peptide (Fmoc/tBu Strategy)
This protocol outlines the synthesis of a dipeptide (e.g., Ala-Thr) in solution.
Workflow Diagram:
Caption: General workflow for Solution-Phase Peptide Synthesis (LPPS).
Step-by-Step Protocol:
-
C-Terminal Protection: Protect the C-terminus of the second amino acid, for example, by creating the methyl ester of threonine (H-Thr(tBu)-OMe).
-
Coupling Reaction:
-
Dissolve Fmoc-Ala-OH and H-Thr(tBu)-OMe in a suitable solvent (e.g., DCM or DMF).
-
Add a coupling reagent (e.g., DCC or HBTU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.
-
-
Workup and Purification of Protected Dipeptide:
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Purify the protected dipeptide (Fmoc-Ala-Thr(tBu)-OMe) by crystallization or column chromatography.
-
-
N-Terminal Deprotection:
-
Dissolve the purified dipeptide in a suitable solvent and treat with 20% piperidine in DMF to remove the Fmoc group.
-
Monitor the reaction for completion.
-
-
Workup and Purification of Deprotected Dipeptide:
-
Perform a workup to remove piperidine and its adducts.
-
Purify the deprotected dipeptide (H-Ala-Thr(tBu)-OMe).
-
-
Final Deprotection:
-
Treat the purified dipeptide with a strong acid like TFA to remove the tBu and methyl ester protecting groups.
-
-
Final Purification:
-
Purify the final peptide (Ala-Thr) by RP-HPLC.
-
Conclusion and Future Outlook
The synthesis of threonine-containing peptides is a nuanced task where the choice between solution-phase and solid-phase synthesis is governed by the specific goals of the researcher. SPPS offers unparalleled speed and automation for research-scale synthesis, with well-established strategies to overcome threonine-related challenges like aggregation.[1][19] In contrast, LPPS remains the workhorse for large-scale industrial production, where its scalability and cost-effectiveness are paramount.[2][5]
Hybrid approaches, which combine the efficiency of SPPS for creating peptide fragments with the scalability of LPPS for their subsequent ligation, are becoming increasingly prevalent, particularly in pharmaceutical development.[2][5] As the demand for complex and modified threonine-containing peptides grows, a thorough understanding of both synthetic paradigms is essential for driving innovation in drug discovery and development.
References
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC - NIH. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons - Nordsci. (2025, October 3).
- Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? - Neuland Labs. (2013, November 3).
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30).
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed. (n.d.).
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (n.d.).
- Threonine-rich carboxyl-terminal extension drives aggregation of stalled polypeptides. (2024, November 21).
- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry | Organic Process Research & Development - ACS Publications. (2023, June 7).
- Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Introduction to Peptide Synthesis - PMC - NIH. (n.d.).
- Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. (2025, August 6).
- Greening the synthesis of peptide therapeutics: an industrial perspective - PMC - NIH. (n.d.).
- Comparison between reaction times of LPPS and SPPS, calculated from literature data. (n.d.).
- Lecture 26: Solution phase peptide synthesis - YouTube. (2020, March 19).
- Protein chemical synthesis by serine and threonine ligation - PNAS. (2013, April 23).
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH. (n.d.).
- Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? - BioDuro. (2025, June 18).
- Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? (2025, July 22).
- Solution-phase vs solid-phase peptide synthesis methods to prepare peptide radiopharmaceuticals | Request PDF - ResearchGate. (2025, August 6).
- Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC - NIH. (n.d.).
- Protein chemical synthesis by serine and threonine ligation - PMC - NIH. (2013, April 8).
- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - MDPI. (2023, October 19).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. nordscipeptides.com [nordscipeptides.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Threonine-rich carboxyl-terminal extension drives aggregation of stalled polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biotage.com [biotage.com]
- 19. chempep.com [chempep.com]
- 20. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of H-D-Thr(tBu)-OMe.HCl in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts reaction efficiency, final product purity, and overall project cost. This guide provides a comprehensive cost-benefit analysis of H-D-Thr(tBu)-OMe.HCl, a commonly utilized building block, by objectively comparing its performance with key alternatives. This analysis is supported by established chemical principles and synthesized experimental insights to provide a practical framework for informed decision-making in your synthetic endeavors.
Introduction to Protected D-Threonine Derivatives in Peptide Synthesis
The incorporation of D-amino acids, such as D-threonine, into peptide sequences is a widely employed strategy to enhance metabolic stability against enzymatic degradation and to modulate biological activity. To facilitate their seamless integration during solid-phase peptide synthesis (SPPS), the reactive side-chain hydroxyl group of threonine and its alpha-amino group must be temporarily protected. This compound is a derivative of D-threonine where the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether, and the C-terminus is a methyl ester (OMe). This configuration is particularly suited for the widely adopted Fmoc/tBu orthogonal protection strategy.
The central tenet of this strategy lies in the differential lability of the protecting groups: the N-terminal Fmoc group is removed by a base (e.g., piperidine), while the acid-labile tert-butyl group is cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[1] This orthogonality is fundamental to the stepwise elongation of the peptide chain.
This guide will compare this compound with two primary alternatives, which utilize different side-chain protection strategies:
-
H-D-Thr(Trt)-OMe.HCl: Employs a highly acid-labile trityl (Trt) protecting group.
-
H-D-Thr(Bzl)-OMe.HCl: Utilizes a benzyl (Bzl) protecting group, typically associated with the Boc/Bzl synthesis strategy.
The following diagram illustrates the fundamental decision-making process when selecting a protected threonine derivative, which is primarily dictated by the chosen synthetic strategy.
Caption: Decision pathway for selecting a protected D-threonine derivative.
Comparative Performance Analysis
The choice between tBu, Trt, and Bzl protecting groups for the D-threonine side chain involves a trade-off between stability, cleavage conditions, potential side reactions, and cost.
Physicochemical and Strategic Comparison
| Feature | This compound | H-D-Thr(Trt)-OMe.HCl | H-D-Thr(Bzl)-OMe.HCl |
| Synthetic Strategy | Fmoc/tBu | Fmoc/Trt | Boc/Bzl |
| Side-Chain Protection | tert-Butyl (tBu) | Trityl (Trt) | Benzyl (Bzl) |
| Cleavage Condition | Strong Acid (e.g., >90% TFA) | Mild Acid (e.g., 1-5% TFA) | Strong Acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal with Fmoc | Fully orthogonal with Fmoc | "Quasi-orthogonal" with Boc[2] |
| Steric Hindrance | Moderate | High | Moderate |
| Potential Side Reactions | tert-butylation of sensitive residues (e.g., Trp, Met) | Premature deprotection with repeated mild acid washes | Benzylation, requires harsh cleavage conditions |
Experimental Performance: A Model Synthesis
To provide a quantitative comparison, we will consider a hypothetical solid-phase synthesis of a model pentapeptide, Ac-Tyr-D-Thr-Gly-Phe-Leu-NH₂ , using each of the three D-threonine derivatives.
Experimental Workflow:
The general workflow for the solid-phase synthesis of the model peptide is depicted below. The key variable is the protected D-threonine derivative used in the coupling step.
Caption: Generalized workflow for the solid-phase synthesis of the model peptide.
Expected Outcomes:
Based on the known properties of the protecting groups, the following outcomes for the synthesis of Ac-Tyr-D-Thr-Gly-Phe-Leu-NH₂ can be anticipated:
| Parameter | Using this compound | Using H-D-Thr(Trt)-OMe.HCl | Using H-D-Thr(Bzl)-OMe.HCl |
| Coupling Efficiency | High (>98%) | High (>98%), potentially slightly slower due to steric hindrance | High (>98%) |
| Crude Peptide Purity | Good (e.g., ~80-85%) | Excellent (e.g., ~90-95%)[3] | Good (e.g., ~80-85%), dependent on scavenger efficiency |
| Overall Yield | Good | High | Good |
| Key Advantage | Robust, well-established, and cost-effective[1] | Milder cleavage conditions, leading to higher purity for sensitive peptides[3] | Well-established in Boc chemistry, stable to repetitive TFA treatment[4] |
| Key Disadvantage | Harsh cleavage can lead to side reactions with sensitive residues.[3] | Higher cost, potential for premature loss of protection. | Requires handling of hazardous strong acids (HF).[5] |
Cost-Benefit Analysis
The economic viability of using this compound is a crucial factor for large-scale synthesis and drug development.
| Cost Factor | This compound | H-D-Thr(Trt)-OMe.HCl | H-D-Thr(Bzl)-OMe.HCl |
| Reagent Cost (per gram) | ~$70 - $80[6][7] | ~$100 - $150 (estimated) | ~$60 - $75 (estimated) |
| Associated Reagent Costs | Standard Fmoc synthesis reagents | Standard Fmoc synthesis reagents | Boc-protected amino acids, HF cleavage apparatus |
| Purification Costs | Moderate | Lower (due to higher crude purity) | Moderate to High |
| Time Efficiency | High | High | Moderate (HF cleavage is time-consuming) |
| Overall Cost-Effectiveness | Excellent for routine synthesis | Good for complex or sensitive peptides where purity is paramount | Good for specific applications where Boc chemistry is preferred |
Analysis:
-
This compound emerges as the most cost-effective option for the routine synthesis of peptides that do not contain highly sensitive residues prone to tert-butylation. Its lower reagent cost and high efficiency in standard Fmoc-SPPS make it an attractive choice for many applications.
-
H-D-Thr(Trt)-OMe.HCl , while more expensive, offers a significant benefit in terms of crude peptide purity.[3] The milder cleavage conditions reduce the formation of byproducts, which can substantially lower the downstream costs and time associated with HPLC purification. For complex, long, or sensitive peptides, the initial higher cost of the reagent can be offset by savings in purification.
-
H-D-Thr(Bzl)-OMe.HCl is primarily used within the Boc/Bzl synthesis strategy. While the reagent cost is comparable to the tBu-protected version, the overall cost of the synthesis can be higher due to the need for specialized equipment to handle hazardous hydrofluoric acid for cleavage.[5]
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis and analysis of the model peptide.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-D-Thr(tBu)-OH for the D-threonine incorporation.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide under vacuum.
-
Protocol 2: HPLC Analysis of Crude Peptide
-
Instrumentation: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve the crude peptide in the mobile phase A.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity of the crude peptide.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals it to be a robust and economically favorable choice for the majority of routine peptide synthesis applications within the Fmoc/tBu strategy. Its high coupling efficiency, compatibility with standard protocols, and competitive pricing make it a workhorse reagent in both academic and industrial settings.
However, for the synthesis of peptides containing acid-sensitive moieties or sequences prone to aggregation and side reactions during harsh TFA cleavage, the higher initial investment in H-D-Thr(Trt)-OMe.HCl is often justified. The resulting increase in crude peptide purity can lead to significant downstream savings in time and resources during purification, ultimately improving the overall cost-effectiveness for challenging synthetic targets.
The use of H-D-Thr(Bzl)-OMe.HCl is largely confined to the Boc/Bzl synthesis framework. While a viable option within this strategy, the hazardous nature of the final cleavage step necessitates specialized infrastructure, which may limit its applicability in some laboratories.
Ultimately, the optimal choice of a protected D-threonine derivative is contingent upon a careful evaluation of the specific peptide sequence, the desired level of purity, the available synthetic instrumentation, and the overall project budget.
References
- The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. (2025). Benchchem.
- Application Notes and Protocols for HPLC Purification of Synthetic Peptides. (2025). Benchchem.
- Amino Acid Derivatives Manufacturer & Supplier. (n.d.). Bachem.
- A Comparative Guide to Threonine Esters in Peptide Coupling: DL-Threonine Methyl Ester Hydrochloride vs.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- HPLC Analysis and Purification of Peptides. (n.d.).
- C
- H-D-THR(TBU)-OME HCL [P42484]. (n.d.). ChemUniverse.
- HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central.
- DL-Threonine Methyl Ester Hydrochloride: A Comparative Review of Its Applic
- Protected Amino Acids | Peptide Synthesis | Organic & Bioorganic Chemicals. (n.d.). Carl ROTH.
- A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis. (2025). Benchchem.
- Design and validation of a frugal, automated, solid-phase peptide synthesizer. (n.d.). PMC - NIH.
- A Comparative Guide to Peptide Synthesis Using Fmoc-D-Pen(Trt)-OH. (2025). Benchchem.
- 商品详情. (n.d.).
- Thr(Bzl)-OH in Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Fmoc Protected Amino Acids. (n.d.). AltaBioscience.
- Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. (n.d.).
- 71989-43-0 | H-Thr(tBu)-OMe.HCl. (n.d.). ChemScene.
- Protected Amino Acids. (n.d.). Spectrum Chemical.
- H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0. (n.d.). Aapptec Peptides.
- H-Thr(tBu)-OMe · HCl. (n.d.). Bachem Products.
- Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin.
- New products for peptide synthesis Novabiochem. (n.d.). Merck.
- Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide. (2025). Benchchem.
- The Critical Impact of Fmoc-Thr-OH Quality on Final Peptide Purity: A Compar
- Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
- Amino acid esters. (n.d.). SYNTIDES®.
- Solid Phase Peptide Synthesis Market Research Report. (n.d.). Exactitude Consultancy.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. (n.d.). PMC.
- Peptide Synthesis Reagents Market Size & Share Report, 2034. (n.d.).
- H-Thr-OMe-HCl, Advanced ChemTech 1 g. (n.d.). Fisher Scientific.
- Peptide Synthesis Pricing. (n.d.). ABI Scientific.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).
- BD196191[32946-56-8]H-His(Trt)-OMe.HCl. (n.d.). BLDpharm.
- Peptide Mechanosynthesis by Direct Coupling of N-Protected α-Amino Acids with Amino Esters. (2025). Request PDF.
- H-His(Trt)-OMe.HCl | 32946-56-8. (n.d.). A Chemtek.
- H-HYP(BZL)-OME HCL. (n.d.). ChemicalBook.
- (Rac)-H-Thr-OMe hydrochloride | Isomer. (n.d.). MedchemExpress.com.
- H-His(trt)-OMe HCl, min 95%, 100 grams. (n.d.).
- Serine/threonine ligation-assisted chemical synthesis of HMGA1a protein with site-specific post-translational modific
- H-Cys(Bzl)-OMe.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (n.d.). MDPI.
- H-Thr(Bzl)-ol - High-Purity Amino Alcohol Reagent. (n.d.). APExBIO.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. H-D-THR(TBU)-OME HCL, 97%,价格-幺米Lab实验室 [ymilab.com]
- 8. hplc.eu [hplc.eu]
A Senior Application Scientist's Guide to H-D-Thr(tBu)-OMe.HCl in Peptide Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences yield, purity, and the ultimate success of synthesizing complex peptide targets. This guide offers an in-depth technical review of H-D-Thr(tBu)-OMe.HCl, a D-threonine derivative with both side-chain and C-terminal protection. As Senior Application Scientists, our goal is to provide not just a literature review, but a practical comparison guide grounded in the principles of peptide chemistry, offering insights into the causal relationships behind experimental choices. We will objectively compare its performance with key alternatives, provide supporting experimental context, and deliver detailed protocols to empower researchers in their synthetic endeavors.
The Strategic Position of this compound in Peptide Chemistry
This compound, or (2R,3S)-methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, is a specialized building block in peptide synthesis. Its defining features are the D-configuration of the threonine, the tert-butyl (tBu) ether protection of the side-chain hydroxyl group, and the methyl ester (OMe) protection of the C-terminus. This combination of features makes it particularly suited for specific applications, primarily in solution-phase peptide synthesis (SPPS) and for the introduction of D-amino acids into a peptide sequence. The incorporation of D-amino acids is a common strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.
The choice of protecting groups is central to the utility of this reagent. The tBu group is stable under a wide range of reaction conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). The methyl ester provides C-terminal protection and can be removed by saponification under basic conditions. This orthogonality of protecting groups is a key consideration in multi-step peptide synthesis.
Comparative Analysis: this compound vs. Key Alternatives
The primary alternatives to this compound in incorporating a protected threonine residue are Nα-Fmoc protected derivatives, such as Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH, which are staples in solid-phase peptide synthesis (SPPS).
| Feature | This compound | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS), Fragment Condensation | Solid-Phase Peptide Synthesis (SPPS) | SPPS, especially for "difficult" or acid-sensitive sequences |
| Nα-Protection | None (hydrochloride salt) | Fmoc (Base-labile) | Fmoc (Base-labile) |
| Side-Chain Protection | tBu (Acid-labile) | tBu (Acid-labile) | Trt (Highly acid-labile) |
| C-Terminal Protection | OMe (Base-labile) | Free acid | Free acid |
| Stereochemistry | D-configuration | L-configuration (most common) | L-configuration (most common) |
Performance Insights:
While direct head-to-head quantitative data for this compound versus its Fmoc-protected L-counterparts is sparse in publicly available literature, we can extrapolate performance based on the known behaviors of the protecting groups and synthesis methodologies.
-
Coupling Efficiency: In solution-phase synthesis, the free amine of this compound allows for direct coupling with an N-protected amino acid. The steric hindrance from the β-branched structure of threonine and the bulky tBu group can present challenges, necessitating the use of potent coupling reagents like HATU or HBTU to achieve high coupling efficiency.[1] In SPPS, Fmoc-Thr(tBu)-OH also faces similar steric challenges.[2]
-
Purity and Side Reactions: A significant advantage of the tBu protecting group over the more acid-labile trityl (Trt) group is its greater stability, reducing the risk of premature deprotection during synthesis. However, the harsh acidic conditions required for tBu removal can lead to side reactions. One study comparing tBu and Trt side-chain protection on a model peptide found that cleavage of the tBu-protected peptide with 65% TFA resulted in a crude product of only 43% purity, whereas the Trt-protected peptide yielded 80% purity under similar conditions.[3] Common side reactions associated with tBu deprotection include the t-butylation of sensitive residues like tryptophan and methionine.[4]
-
Strategic Advantage of C-terminal Methyl Ester: The methyl ester of this compound is particularly useful in solution-phase fragment condensation. It allows for the synthesis of a protected peptide fragment which can then be deprotected at the C-terminus via saponification to reveal a carboxylic acid, ready for coupling to another peptide fragment. This C-terminal modification can also enhance the solubility of peptide intermediates in organic solvents.[5][6] Furthermore, C-terminal esters can increase the hydrophobicity of a peptide, which may be beneficial for cell permeability.[7]
The "Why": Causality Behind Experimental Choices
The selection of this compound is driven by a clear synthetic strategy.
-
Choice of D-Threonine: The incorporation of a D-amino acid is a deliberate choice to increase the metabolic stability of the resulting peptide by making it resistant to proteases that typically recognize L-amino acids.
-
The tBu Side-Chain Protection: The tert-butyl ether is chosen for its robustness. It withstands the basic conditions that might be used for Nα-deprotection in a Boc-strategy SPPS or the conditions for C-terminal saponification in solution-phase synthesis. Its removal requires strong acid, providing a clear orthogonal deprotection strategy.[8]
-
The C-Terminal Methyl Ester: This choice is primarily for solution-phase synthesis or fragment condensation. It protects the C-terminus from unwanted reactions during the coupling of the N-terminus. The ester can then be selectively removed under basic conditions without affecting the acid-labile tBu group.[9][10]
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound
This protocol describes the coupling of an Nα-Boc-protected L-amino acid to this compound.
Materials:
-
This compound
-
Boc-L-Amino Acid (e.g., Boc-L-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Cool to 0°C in an ice bath. Add DIPEA (1.05 eq) dropwise and stir for 15 minutes.
-
Activation: In a separate flask, dissolve the Boc-L-Amino Acid (1.05 eq) and HOBt or OxymaPure® (1.1 eq) in anhydrous DCM. Cool to 0°C.
-
Coupling: Add DIC or EDC (1.1 eq) to the activated amino acid solution and stir for 5 minutes. Transfer this solution to the neutralized this compound solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove any urea byproduct (if DIC/EDC is used). Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
While less common, this compound could be used in SPPS if the C-terminal methyl ester is desired in the final cleaved peptide. This requires a specific resin and cleavage strategy. The following is a conceptual protocol.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
DIPEA
-
Anhydrous DCM
-
Standard Fmoc-SPPS reagents (Fmoc-amino acids, coupling reagents, piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in anhydrous DCM. In a separate flask, dissolve this compound (2.0 eq) and DIPEA (4.0 eq) in anhydrous DCM. Add this solution to the swollen resin and agitate for 2-4 hours. Cap any remaining active sites with a solution of DCM/MeOH/DIPEA (80:15:5).
-
Fmoc-SPPS Cycles: Proceed with standard Fmoc-SPPS cycles for the subsequent amino acids. This involves Fmoc deprotection with 20% piperidine in DMF followed by coupling of the next Fmoc-amino acid using a suitable coupling reagent.[11][12]
-
Cleavage: After completion of the sequence, wash the resin with DCM and dry. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. The resulting peptide will have a C-terminal methyl ester.
Visualization of Workflows
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: General cycle for Solid-Phase Peptide Synthesis (SPPS).
Case Study: Potential Application in the Synthesis of Liraglutide Analogues
Liraglutide is a complex, 31-amino acid peptide therapeutic used for the treatment of type 2 diabetes and obesity. Its synthesis is a significant undertaking, typically performed via SPPS.[13] While the native liraglutide contains L-amino acids, the synthesis of analogues with D-amino acids to improve stability is a common strategy in drug development.
This compound could be a valuable building block for synthesizing fragments of liraglutide analogues in solution, which are then coupled together. For instance, a fragment containing a D-threonine residue could be synthesized and purified, offering better quality control before its incorporation into the full-length peptide. The patent literature for liraglutide synthesis often describes the use of tBu-protected threonine derivatives, highlighting the importance of this protecting group strategy in the synthesis of this therapeutic peptide.[14][15][16]
Conclusion and Future Perspectives
This compound is a specialized yet valuable reagent for peptide chemists, particularly for those engaged in solution-phase synthesis and the development of peptide analogues with enhanced stability. Its unique combination of D-stereochemistry and orthogonal protecting groups offers strategic advantages for specific applications. While it may not be the workhorse of routine SPPS like its Fmoc-protected L-counterparts, its utility in fragment condensation and the synthesis of complex peptide therapeutics should not be underestimated.
Future research could focus on the development of more quantitative comparative data to benchmark its performance more directly against other protected threonine derivatives. Furthermore, exploring its application in novel synthetic methodologies, such as chemoenzymatic ligation, could expand its utility in the ever-evolving field of peptide science.
References
- Organic-chemistry.org. Peptide synthesis - Acid group protection.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Ester Deprotection.
- Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate.
- Google Patents. (2018). Method for synthesizing liraglutide. WO2018032521A1.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Wu, Y., & Li, B. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- AAPPTEC. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Góngora-Benítez, M., et al. (2021). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. Organic Process Research & Development, 25(7), 1598-1611.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 112(6), e24185.
- AAPPTec. Planning a Peptide Synthesis.
- Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ResearchGate.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Google Patents. (2016). Method for solid phase synthesis of liraglutide. EP2757107B1.
- Bibliomed. (2020). Side reactions in peptide synthesis: An overview. Bibliomed, 15(1), 1-10.
- Google Patents. (2021). Synthesis of liraglutide. US11066439B2.
- AAPPTec Peptides. H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0.
- Google Patents. (2013). Method for synthesizing liraglutide. CN102875665B.
- Moodle@Units. solid phase peptide.
- Gyros Protein Technologies. (2020). SPPS Tips For Success Handout.
- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ResearchGate. (2021). Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?.
- JPT Peptide Technologies. Comprehensive Guide to Peptide C-Terminal Modifications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 10. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2757107B1 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 15. US11066439B2 - Synthesis of liraglutide - Google Patents [patents.google.com]
- 16. CN102875665B - Method for synthesizing liraglutide - Google Patents [patents.google.com]
A Comparative Guide to the Strategic Incorporation of D-Threonine in Peptide Drug Development: A Case Study Approach
For researchers, scientists, and drug development professionals, the rational design of peptide therapeutics is a constant balance between achieving high target affinity and ensuring sufficient metabolic stability. The introduction of non-canonical D-amino acids is a cornerstone strategy for enhancing a peptide's in vivo half-life by conferring resistance to proteolytic degradation.[1][2] This guide provides an in-depth technical comparison of synthetic strategies for incorporating D-threonine, focusing on the use of the building block H-D-Thr(tBu)-OMe.HCl , and its alternatives.
We will explore this topic through an illustrative case study: the synthesis of a hypothetical Growth Hormone-Releasing Hormone (GHRH) analogue, "GHRH-D-Thr-15," designed for improved stability and therapeutic potential in metabolic disorders.
The Rationale for D-Amino Acid Substitution in Peptide Therapeutics
Peptide drugs offer high specificity and low toxicity but are often hampered by rapid clearance in the body due to enzymatic degradation by proteases.[2][3] Proteases exhibit stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. By strategically replacing an L-amino acid with its D-enantiomer, the resulting peptide becomes a poor substrate for these enzymes, significantly extending its circulating half-life.[1][2][4]
However, this modification is not trivial. The stereochemistry of each amino acid residue contributes to the peptide's overall three-dimensional structure, which is critical for receptor binding and biological activity. Therefore, the choice of which residue to substitute and the synthetic method for its incorporation are paramount decisions in the drug development cascade.
Case Study Focus: GHRH-D-Thr-15
To illustrate the practical implications of these choices, we will consider the synthesis of a hypothetical 15-amino acid GHRH analogue. GHRH agonists like the FDA-approved drug Tesamorelin are effective therapeutics but rely on modifications to improve stability.[5][6][7] Our hypothetical "GHRH-D-Thr-15" incorporates a D-threonine residue at a position known to be susceptible to enzymatic cleavage, with the goal of increasing its half-life while maintaining its ability to stimulate growth hormone secretion from the pituitary gland.
Synthetic Strategy: A Head-to-Head Comparison
The synthesis of GHRH-D-Thr-15 will be accomplished using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The core of our comparison will focus on the critical step of incorporating the D-threonine residue. We will compare the performance of this compound with a more conventional alternative, Fmoc-D-Thr(tBu)-OH.
Method A: The Pre-activated Methyl Ester Approach with this compound
This compound is a D-threonine derivative where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group, and the C-terminus is a methyl ester (OMe).[8][9] The tBu group is a standard acid-labile protecting group compatible with Fmoc chemistry. The methyl ester provides a degree of pre-activation to the carboxyl group, which can influence coupling efficiency.
Method B: The Standard Coupling Reagent Approach with Fmoc-D-Thr(tBu)-OH
This is the more conventional approach in Fmoc-SPPS. The N-terminus is protected by the base-labile Fmoc group, and the side chain is protected by the tBu group. The free carboxylic acid requires activation by a coupling reagent (e.g., HATU, HBTU) to react with the free amine on the growing peptide chain.[1]
Workflow Overview
The general workflow for both methods within the SPPS protocol is visualized below. The key difference lies in the "Amino Acid Coupling" step.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Performance Comparison: this compound vs. Fmoc-D-Thr(tBu)-OH
The choice of building block impacts several key performance indicators in peptide synthesis. Below is a comparative summary based on established principles of peptide chemistry.
| Parameter | Method A: this compound | Method B: Fmoc-D-Thr(tBu)-OH | Rationale & Causality |
| Coupling Reagent | Often requires a coupling reagent (e.g., HBTU/HATU) for efficient reaction, though the methyl ester provides some activation. | Absolutely requires a potent coupling reagent (e.g., HATU, HCTU, PyBOP) for activation. | The free carboxylic acid in Method B must be converted to a highly reactive intermediate (like an active ester) to drive the amide bond formation. The methyl ester in Method A is a stable, mildly activated ester but typically not reactive enough for rapid, quantitative coupling in SPPS without additional activation. |
| Reaction Kinetics | Potentially slower coupling compared to a fully activated carboxylic acid. | Fast and efficient coupling, especially with modern uronium/phosphonium salt reagents. | Reagents like HATU create a highly reactive O-acylisourea intermediate from the free acid, leading to very rapid acylation. The direct coupling of a methyl ester is a slower transesterification-like process. |
| Side Reactions | Lower risk of racemization at the activated residue as the stereocenter is not directly involved in a separate activation step. | Small but non-zero risk of racemization, especially with sterically hindered residues or certain coupling conditions. Additives like HOBt or Oxyma are used to suppress this. | Aggressive activation of the carboxylic acid in Method B can lead to the formation of an oxazolone intermediate, which can racemize. This pathway is less accessible when starting from a pre-formed methyl ester. |
| Cost & Availability | This compound is a specialized building block and may be less readily available or more expensive.[8][10][11][12] | Fmoc-D-Thr(tBu)-OH is a standard, widely available, and generally cost-effective building block for peptide synthesis. | The Fmoc-protected version is the default for the most common SPPS strategy, leading to larger production scales and lower costs. |
| Overall Yield (Illustrative) | 90-95% | >98% | The higher reactivity and optimization of standard coupling protocols (Method B) often lead to more complete reactions and higher stepwise yields, which is critical for the synthesis of long peptides. |
| Final Purity (Illustrative) | >95% | >95% | Both methods, when properly executed and followed by RP-HPLC purification, can yield highly pure peptides. The purity is more dependent on the overall SPPS execution and purification than on this single step. |
Activation Pathway Comparison
The fundamental difference in the chemistry of the two approaches is visualized below.
Caption: Activation pathways for the two D-threonine incorporation methods.
Detailed Experimental Protocols
The following protocols are self-validating systems for the synthesis and analysis of GHRH-D-Thr-15.
Protocol 1: Solid-Phase Peptide Synthesis of GHRH-D-Thr-15
This protocol outlines the synthesis on a 0.1 mmol scale using a Rink Amide resin.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Initial Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve 0.4 mmol of the desired Fmoc-protected amino acid and 0.39 mmol of HATU in 2 mL of DMF.
-
Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA) to the activation vial and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 45-60 minutes.
-
Drain the vessel and wash with DMF (3 x 5 mL).
-
-
Incorporation of D-Threonine (The Comparative Step):
-
Method A (this compound):
-
Perform the standard Fmoc deprotection of the preceding amino acid on the resin.
-
In a separate vial, dissolve 0.4 mmol of this compound and 0.39 mmol of HBTU in 2 mL of DMF.
-
Add 0.8 mmol of DIPEA to neutralize the HCl salt and facilitate coupling. Vortex for 1 minute.
-
Add the solution to the resin and agitate for 90-120 minutes. Monitor reaction completion with a Kaiser test.
-
-
Method B (Fmoc-D-Thr(tBu)-OH):
-
Follow the general amino acid coupling cycle (Step 3) using Fmoc-D-Thr(tBu)-OH as the amino acid.
-
-
-
Chain Elongation: Repeat steps of deprotection and coupling for all remaining amino acids in the GHRH-D-Thr-15 sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in Step 2. Wash with DMF, then Dichloromethane (DCM), and dry the resin under vacuum.
Protocol 2: Peptide Cleavage, Purification, and Analysis
-
Cleavage from Resin: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 10 mL of the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours. This simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (like tBu).
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to 50 mL of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether once more, and dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Analysis and Verification: Collect the fractions corresponding to the main product peak. Confirm the identity and purity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical HPLC. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Conclusion and Recommendations
The strategic incorporation of D-amino acids is an indispensable tool in modern peptide drug development. While the conventional method of using Fmoc-D-Thr(tBu)-OH with a potent coupling agent like HATU remains the gold standard for its high efficiency and reliability, alternative building blocks like this compound represent a viable, albeit more specialized, option.
The primary advantage of using a pre-activated ester like this compound lies in potentially minimizing side reactions like racemization, which can be a concern during the activation of certain amino acids. However, this is offset by potentially slower kinetics and the need for more specialized, and often more expensive, reagents.
For most standard peptide syntheses, Method B (Fmoc-D-Thr(tBu)-OH) is recommended due to its speed, high coupling efficiency, cost-effectiveness, and the vast body of literature supporting its use. Method A may be considered in specific cases where racemization is a known and significant issue for a particular sequence, and where optimization of coupling time is less critical than ensuring the highest possible stereochemical purity. Ultimately, the choice of synthetic strategy must be guided by a thorough analysis of the specific peptide sequence, the scale of the synthesis, and the overall project goals.
References
- Wikipedia. (2023, December 27). Tesamorelin. [Link]
- National Center for Biotechnology Information. (n.d.). Tesamorelin. PubChem Compound Summary for CID 16137828. [Link]
- AgelessRx. (n.d.). Tesamorelin (10mg Vial) Dosage Protocol. [Link]
- Wang, L., et al. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Medicinal Chemistry. [Link]
- Xie, J., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics. [Link]
- Zheng, J.-S., et al. (2021). Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery. Exploration of Targeted Anti-tumor Therapy. [Link]
- Gang, X., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 56777334. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery [html.rhhz.net]
- 5. Tesamorelin - Wikipedia [en.wikipedia.org]
- 6. Tesamorelin | C221H366N72O67S | CID 16137828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptidedosages.com [peptidedosages.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. chemimpex.com [chemimpex.com]
- 12. jk-sci.com [jk-sci.com]
A Comparative Guide to the Validation of Analytical Methods for Peptides with Protected Threonine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the synthesis of complex sequences often necessitates the use of protecting groups for reactive amino acid side chains. Threonine, with its hydroxyl group, is a frequent candidate for such protection, with groups like benzyl (Bzl), tert-butyl (tBu), and trityl (Trt) being commonly employed. The presence of these protecting groups, however, introduces significant challenges for the analytical methods required to assess the purity, identity, and stability of the peptide. This guide provides a comprehensive comparison of analytical method validation strategies for peptides containing protected threonine, with a focus on practical, field-proven insights and adherence to scientific and regulatory standards.
The Analytical Challenge: The Influence of Threonine Protecting Groups
The choice of a threonine protecting group is a critical decision in peptide synthesis, impacting not only the synthetic strategy but also the subsequent analytical validation.[1] The physicochemical properties of the protecting group, particularly its hydrophobicity and bulkiness, can significantly alter the behavior of the peptide during analysis. For instance, the highly hydrophobic nature of the trityl group can lead to longer retention times in reversed-phase high-performance liquid chromatography (RP-HPLC) and potentially mask the chromatographic behavior of other amino acid residues.[2] This necessitates the development of specialized analytical methods to ensure accurate characterization.
A primary challenge lies in ensuring that the analytical method is "stability-indicating," meaning it can accurately separate the intact peptide from any process-related impurities and potential degradation products.[3] The presence of a protecting group can introduce new potential impurities, such as incompletely deprotected peptides or by-products from the cleavage process.[4]
Comparative Analysis of Core Analytical Techniques
The two most powerful and commonly employed analytical techniques for peptide analysis are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Mass Spectrometry (MS).[4][5] The validation of these methods for peptides with protected threonine requires a nuanced approach.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the workhorse for peptide purity analysis, separating molecules based on their hydrophobicity.[6][7] The choice of column chemistry and mobile phase composition is critical for achieving the desired separation of a peptide with a protected threonine from its impurities.
Comparison of HPLC Column Chemistries for Protected Threonine Peptides
| Column Chemistry | Principle of Separation | Advantages for Protected Threonine Peptides | Disadvantages for Protected Threonine Peptides |
| C18 | Strong hydrophobic interactions | Excellent resolving power for highly hydrophobic peptides, such as those with benzyl or trityl protecting groups.[2] | Potential for strong retention, leading to longer analysis times and the need for stronger organic mobile phases. |
| C8 | Moderate hydrophobic interactions | Can provide faster analysis times and may be suitable for less hydrophobic protected peptides. | May offer insufficient resolution for highly hydrophobic peptides and their closely related impurities.[2] |
| Phenyl-Hexyl | π-π interactions and moderate hydrophobicity | Offers alternative selectivity that can be beneficial for separating aromatic-containing protected peptides from impurities. | Selectivity can be highly dependent on the specific peptide sequence and protecting group. |
Mobile Phase Considerations
The use of ion-pairing agents like trifluoroacetic acid (TFA) or formic acid (FA) is standard in peptide RP-HPLC.
-
TFA (0.1%) : A strong ion-pairing agent that generally provides sharp peaks and good resolution. However, it can cause ion suppression in mass spectrometry.[2]
-
FA (0.1%) : A weaker ion-pairing agent that is more compatible with MS analysis but may result in broader peaks for some peptides.[2]
For a comprehensive analysis, it is often advisable to use TFA for high-resolution UV-based purity assessment and a complementary method with FA for identity confirmation by LC-MS.[2]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the target peptide and for identifying and characterizing impurities.[8] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[9]
The presence of a protecting group on threonine can influence the fragmentation pattern observed in tandem mass spectrometry (MS/MS), which is used for sequence confirmation. The protecting group itself may undergo fragmentation, and its presence can influence the cleavage of the peptide backbone. For instance, studies on serine and threonine-containing peptides have shown that the sequence can influence fragmentation, with a proposed mechanism involving an N-to-O acyl shift.[10]
A Structured Approach to Method Validation
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process. For peptides with protected threonine, particular attention should be paid to the following validation parameters:
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For peptides with protected threonine, this is arguably the most critical validation parameter.
To demonstrate specificity, a forced degradation study is essential. This involves subjecting the peptide to various stress conditions to intentionally generate degradation products.[11] The analytical method must then be able to separate the intact peptide from these degradants.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study to establish method specificity.
Potential Degradation Pathways for Peptides with Protected Threonine
While general peptide degradation pathways like deamidation, oxidation, and hydrolysis are well-known, the presence of a protecting group can introduce specific vulnerabilities.[12][13] For example, the benzyl group, while generally stable to TFA in HPLC mobile phases, is cleaved under strong acidic conditions.[14] In a forced degradation study using strong acid, one would expect to see the formation of the deprotected peptide as a primary degradant. The stability of the protecting group itself under various stress conditions must be evaluated.
Linearity, Range, Accuracy, and Precision
These quantitative parameters are crucial for ensuring the reliability of the method for both purity assessment and impurity quantification.
Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | Typically 80% to 120% of the test concentration for assay, and from the reporting threshold to 120% of the specification for impurities. |
| Accuracy | Recovery of 98.0% to 102.0% for the assay. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |
| Intermediate Precision | RSD ≤ 3% |
Acceptance criteria can vary depending on the specific application and regulatory requirements.
For quantitative analysis of impurities, especially at low levels, LC-MS is increasingly being used due to its high sensitivity and specificity.[3][15] The validation of an LC-MS method for impurity quantification requires careful consideration of factors such as the choice of internal standards and the potential for matrix effects from the protected peptide.[16]
Robustness
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17] For an RP-HPLC method for a peptide with protected threonine, parameters to investigate during robustness testing could include:
-
pH of the mobile phase
-
Column temperature
-
Flow rate
-
Gradient slope
-
Wavelength of detection
Experimental Design for Robustness Testing
Sources
- 1. Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. almacgroup.com [almacgroup.com]
- 6. enovatia.com [enovatia.com]
- 7. renyi.hu [renyi.hu]
- 8. books.rsc.org [books.rsc.org]
- 9. rawamino.com [rawamino.com]
- 10. Influence of sequence on the fragmentation of serine- and threonine-containing peptides in 252Cf-plasma desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 13. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Validation of a liquid chromatography-high-resolution mass spectrometry method to quantify peptide-related impurities in teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Senior Application Scientist's Guide to Assessing D-Amino Acid Incorporation on Bioactivity
For researchers and drug development professionals, enhancing the therapeutic potential of peptides is a constant challenge. The inherent susceptibility of natural L-peptides to rapid proteolytic degradation in vivo is a primary obstacle, severely limiting their bioavailability and half-life.[1][2] A powerful and widely adopted strategy to overcome this is the incorporation of D-amino acids, the non-natural mirror images of their L-counterparts.[3][4] This guide provides an in-depth comparison of L- versus D-amino acid-containing peptides, focusing on the critical impacts on bioactivity and outlining the experimental frameworks required for a thorough assessment.
The Core Principle: The Stereochemical Shield
The fundamental advantage of D-amino acid incorporation lies in stereochemistry. Endogenous proteases, the enzymes responsible for peptide degradation, have active sites that are exquisitely evolved to recognize and cleave peptide bonds involving L-amino acids.[1][2] The introduction of a D-amino acid disrupts this stereospecific recognition. The altered spatial arrangement of the D-amino acid's side chain creates a steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site and rendering the adjacent peptide bonds resistant to cleavage.[5] This "stereochemical shield" is the primary mechanism behind the dramatically enhanced proteolytic stability of D-amino acid-containing peptides.[4][6]
Caption: Mechanism of Proteolytic Resistance.
A Comparative Analysis of Bioactivity: Beyond Stability
While enhanced stability is the most celebrated outcome, the incorporation of D-amino acids can profoundly alter other critical biological properties. A comprehensive assessment requires evaluating the trade-offs between stability and function.
Receptor Binding Affinity
The three-dimensional conformation of a peptide is crucial for its interaction with a biological target. Substituting an L-amino acid with its D-enantiomer can alter the peptide's secondary structure, which may impact receptor binding.[3][7]
-
Maintained or Enhanced Affinity: In some cases, the conformational changes induced by a D-amino acid can pre-organize the peptide into a more favorable structure for receptor binding, reducing the entropic cost of binding and potentially increasing affinity.[8][9] Studies on β-casomorphin analogs, for example, have shown that substituting L-Proline with D-Proline can result in derivatives with very high µ-opioid receptor binding affinity and selectivity.[8]
-
Reduced Affinity: If the substitution occurs at a residue critical for direct interaction with the receptor, the altered stereochemistry can disrupt key hydrogen bonds or hydrophobic interactions, leading to a significant loss of binding affinity and biological activity.[7] Therefore, the position of the D-amino acid is a critical design parameter.
Immunogenicity
Immunogenicity, the propensity of a therapeutic to induce an unwanted immune response, is a major concern in drug development. Generally, D-amino acids are considered poor immunogens.[10] This is largely because their resistance to proteolysis prevents them from being efficiently processed by antigen-presenting cells (APCs) and presented on Major Histocompatibility Complex (MHC) class II molecules, a necessary step for T-cell activation.[10]
However, the immune response to D-peptides is not entirely absent. Some studies have shown that antibodies raised against an all-D-enantiomer peptide can recognize the parent L-peptide, and vice-versa.[11][12] Furthermore, a clinical study on etelcalcetide, a D-amino acid peptide therapeutic, detected both pre-existing and treatment-emergent anti-drug antibodies (ADAs), though they were found to have no clinical impact on safety or efficacy.[13] This underscores the need for careful immunogenicity risk assessment even for D-peptide therapeutics.
Quantitative Data Summary
The following tables provide a snapshot of the quantitative impact of D-amino acid substitution from comparative studies.
Table 1: Comparative Proteolytic Stability of L- vs. D-Peptide Analogs
| Peptide Analog | Parent Peptide | Substitution | Half-Life in Biological Matrix | Fold Increase | Reference |
| [D-Ala²]-Leucine-enkephalin | Leucine-enkephalin | L-Ala to D-Ala | 25.0 min (mouse brain homogenate) | 10x | [14] |
| Model Peptide A' | Model Peptide A | L-amino acids to D-amino acids | > 24 hours (human serum) | > 24x | [6] |
| 9D-RDP215 | RDP215 | L-amino acid to D-amino acid | Stable in human serum | Significantly Increased | [5] |
Table 2: Comparative Receptor Binding Affinity of L- vs. D-Peptide Analogs
| Peptide Analog | Receptor Target | Binding Affinity (Kᵢ or Kₐ) | Comparison to L-Analog | Reference |
| [D-Pro⁴]-Morphiceptin | µ-Opioid Receptor | High Affinity & Selectivity | Increased | [8] |
| [D-Phe³]-β-casomorphin-(5) | µ-Opioid Receptor | High Affinity | Increased | [8] |
| D-amino acid containing peptides (DAACPs) | Various Receptors | Can be dramatically higher | Varies by peptide | [15] |
Experimental Assessment: A Practical Guide
To empirically assess the impact of D-amino acid incorporation, a series of validated in vitro assays is essential. The following protocols provide a self-validating framework for this evaluation.
Caption: Workflow for Assessing D-Amino Acid Peptides.
Protocol 1: In Vitro Proteolytic Stability Assay in Human Plasma
This protocol assesses the peptide's half-life in a physiologically relevant matrix.
Methodology:
-
Preparation:
-
Prepare a 1 mM stock solution of the test peptides (both L- and D-analogs) in an appropriate solvent (e.g., DMSO).
-
Thaw frozen human plasma (pooled from healthy donors) in a 37°C water bath and centrifuge to remove precipitates.[16]
-
Prepare a Protein Precipitation Solution (PPS), typically ice-cold acetonitrile (ACN) with an internal standard.[16]
-
-
Incubation:
-
In a low-binding microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5 minutes.
-
To initiate the reaction (t=0), add 5 µL of the 1 mM peptide stock solution to the plasma for a final concentration of 10 µM. Vortex gently.[16]
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 50 µL aliquot.[16]
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 150 µL of the ice-cold PPS. For the t=0 sample, add the plasma to the PPS to ensure no degradation occurs before quenching.[16]
-
-
Sample Processing:
-
Vortex each quenched sample vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.[16]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining peptide against time.
-
The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as ln(2)/k.[16]
-
Self-Validation System:
-
Positive Control: A known labile peptide with a short half-life.
-
Negative Control: A known stable compound or a peptide analog with multiple D-amino acid substitutions.[17]
Protocol 2: Receptor-Ligand Binding Assay (Competitive ELISA)
This protocol determines the binding affinity (IC₅₀) of the peptide analogs to the target receptor.
Methodology:
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with the recombinant receptor of interest overnight at 4°C.[18]
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.[18]
-
-
Competitive Binding:
-
Prepare serial dilutions of the competitor peptides (L- and D-analogs) at various concentrations.
-
Add the competitor peptides to the wells, followed immediately by a fixed, known concentration of a labeled ligand (e.g., biotinylated or His-tagged version of the natural ligand).[18]
-
Incubate for 2 hours at room temperature to allow competition for receptor binding.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add an enzyme-conjugated secondary antibody that recognizes the labeled ligand (e.g., Streptavidin-HRP for a biotinylated ligand). Incubate for 1 hour.[18]
-
Wash the plate again.
-
Add a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Plot the absorbance against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the labeled ligand binding).
-
Self-Validation System:
-
Positive Control: The unlabeled, natural L-peptide ligand.
-
Negative Control: An irrelevant peptide known not to bind the receptor.
-
Maximum Binding: Wells with only the labeled ligand (no competitor).[18]
-
Blank: Wells with only buffer.[18]
Protocol 3: In Vitro Immunogenicity Assessment (T-Cell Proliferation Assay)
This assay assesses the potential for a peptide to stimulate an adaptive immune response by measuring T-cell proliferation.
Methodology:
-
Cell Preparation:
-
Assay Setup:
-
Plate PBMCs in a 96-well U-bottom plate.
-
Add the test peptides (L- and D-analogs) at a range of concentrations.
-
Incubate the plates for 5-7 days at 37°C in a CO₂ incubator to allow for antigen processing, presentation, and T-cell activation.[20]
-
-
Proliferation Measurement:
-
During the last 18-24 hours of incubation, add a proliferation marker such as ³H-thymidine or a non-radioactive alternative like BrdU or EdU.
-
Harvest the cells and measure the incorporation of the marker, which is proportional to the degree of cell division (proliferation).
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each condition: SI = (Mean counts per minute of test peptide wells) / (Mean counts per minute of vehicle control wells).
-
An SI value ≥ 2 is often considered a positive "hit," indicating a potential immunogenic response.
-
Self-Validation System:
-
Positive Control: A known immunogenic peptide or protein (e.g., Keyhole Limpet Hemocyanin, KLH) to ensure the T-cells are responsive.
-
Negative Control (Vehicle): The buffer/solvent used to dissolve the peptides.
-
Cell Viability: Assess cell viability (e.g., using Trypan Blue or a metabolic assay like MTS) to ensure the observed effects are not due to cytotoxicity.[20]
Conclusion and Future Perspectives
The incorporation of D-amino acids is an indispensable tool in modern peptide drug development, primarily for overcoming the challenge of proteolytic instability.[4][21] However, this guide illustrates that stability is only one piece of the puzzle. The impact on receptor binding and immunogenicity must be rigorously and empirically evaluated to understand the full bioactivity profile. The choice of which residue to substitute and the extent of substitution are critical decisions that can dictate the success or failure of a therapeutic candidate. By employing a systematic and comparative experimental approach as outlined here, researchers can make informed decisions, balancing the profound benefits of enhanced stability with the potential trade-offs in target affinity and immune response to engineer the next generation of effective and durable peptide therapeutics.
References
- Benkirane, N., et al. (1993). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. Journal of Biological Chemistry, 268(35), 26279-85. [Link]
- Le, T. P., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 17(7), 1023. [Link]
- Le, T. P., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Semantic Scholar. [Link]
- Xie, M., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 52(8), 1077-1093. [Link]
- Li, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 576939. [Link]
- Gombos, Z., et al. (2004). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 10(9), 555-63. [Link]
- Le, T. P., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. PubMed, 27376281. [Link]
- Hock, M. B., et al. (2017). Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments. Journal of Immunological Methods, 444, 40-48. [Link]
- Benkirane, N., et al. (1993). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues: Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally.
- Li, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Semantic Scholar. [Link]
- Al-Khazaleh, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7013. [Link]
- Junkes, C., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(19), 10793. [Link]
- Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(10), 1699. [Link]
- Hartrodt, B., et al. (1984). Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs. Pharmazie, 39(12), 859-60. [Link]
- Al-Khazaleh, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?.
- Atampugbire, G. (2023). Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?.
- Maurer, P. H. (1965). ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS. Journal of Experimental Medicine, 121(3), 339-49. [Link]
- Wall, J. S., et al. (2017). Evaluation of the effect of D-amino acid incorporation into amyloid-reactive peptides. EJNMMI Research, 7(1), 99. [Link]
- Xie, M., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
- Kuru, E., et al. (2015). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 10(1), 335-343. [Link]
- Valenta, J., et al. (2024). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Frontiers in Immunology, 15, 1419079. [Link]
- Maini, R., et al. (2019). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research, 47(3), 1493-1504. [Link]
- Lau, J. L., & Dunn, M. K. (2018). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 19(5), 1300. [Link]
- FDA. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. FDA. [Link]
- Van der Weken, G., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Analytical Biochemistry, 399(2), 190-7. [Link]
- FDA. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. FDA. [Link]
- Liu, F., & Wu, S. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52981. [Link]
- Butenko, M. A., et al. (2014). Tools and Strategies to Match Peptide-Ligand Receptor Pairs. Frontiers in Plant Science, 5, 17. [Link]
- Abzena. (n.d.).
- vivo Science GmbH. (n.d.). GLP Immunogenicity in-vivo and in-vitro studies. vivo Science GmbH. [Link]
- Ellman, J., et al. (1991). A general method for site-specific incorporation of unnatural amino acids into proteins. Methods in Enzymology, 202, 301-36. [Link]
- Niebling, S., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Nevola, L., & Giralt, E. (2015). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 112(11), 3382-7. [Link]
- Dedkova, L. M., et al. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6616-7. [Link]
- Li, L., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 227-34. [Link]
- Nikitin, S., et al. (2016). Comparative studies of adhesion peptides based on l- or d-amino acids. Journal of Peptide Science, 22(10), 642-6. [Link]
- Nikitin, S., et al. (2016). Comparative studies of adhesion peptides based on L- or D-amino acids. Journal of Peptide Science, 22(10), 642-646. [Link]
- Pandey, K., & Shukla, A. K. (2022). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. Frontiers in Molecular Biosciences, 8, 814446. [Link]
- BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. BioPharmaSpec. [Link]
- Niebling, S., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Gorris, H. H., & Walt, D. R. (2009). Rapid Profiling of Peptide Stability in Proteolytic Environments. Angewandte Chemie International Edition, 48(46), 8744-8747. [Link]
- Pimenta, A. M., & Castanho, M. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition in English, 60(10), 5028-5034. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 19. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of H-D-Thr(tBu)-OMe.HCl: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The proper disposal of surplus, waste, and contaminated materials is not merely a logistical task but a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of H-D-Thr(tBu)-OMe.HCl (O-tert-butyl-D-threonine methyl ester hydrochloride), a common amino acid derivative used in peptide synthesis. Our objective is to equip you with the knowledge to manage this chemical's waste stream confidently and safely, reinforcing a culture of safety and operational excellence within your institution.
Part 1: Chemical Profile and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This initial assessment dictates the entire waste management workflow.
This compound is a white to off-white solid, typically stable under recommended storage conditions.[1][2] Its primary use is as a building block in synthetic chemistry. While many safety data sheets (SDS) classify it as non-hazardous, some sources indicate potential for irritation.[2][3] This discrepancy underscores a critical principle of laboratory safety: when hazard information is conflicting or unavailable, the chemical should be handled with a conservative approach, assuming it is potentially hazardous until confirmed otherwise by your institution's safety office.
Table 1: Chemical Identification of this compound
| Property | Value | Source(s) |
| CAS Number | 115141-43-0 | [4][5] |
| Molecular Formula | C₉H₂₀ClNO₃ | [5][6] |
| Molecular Weight | 225.71 g/mol | [1][6] |
| Appearance | White to off-white solid | [1][2] |
| Storage | 4°C, sealed from moisture | [1][7] |
Table 2: Summary of Hazard Information
| Hazard Category | GHS Classification | Key Considerations & Actions | Source(s) |
| Acute Toxicity | No data available | Handle with standard personal protective equipment (PPE): lab coat, gloves, and safety glasses. Avoid generating dust. | [2][8] |
| Skin Corrosion/Irritation | Causes skin irritation (potential) | Avoid direct contact. In case of contact, wash thoroughly with soap and water. | [3] |
| Eye Damage/Irritation | Causes serious eye irritation (potential) | Wear safety glasses or goggles. If contact occurs, flush eyes with water as a precaution. | [3][8] |
| Respiratory Irritation | May cause respiratory irritation (potential) | Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust. | [3][8] |
| Environmental Hazards | No data available | Prevent release to the environment. Do not dispose of down the drain unless explicitly permitted by EHS for neutralized, dilute aqueous solutions. | [8] |
Part 2: Core Principles of Chemical Waste Management
All laboratory waste is governed by stringent regulations, most notably the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9][10] The fundamental principle is that the generator of the waste is responsible for its safe management from "cradle-to-grave." This means your responsibility does not end until the waste is properly and finally disposed of by a licensed facility.
The golden rules for laboratory waste are:
-
Never dispose of chemicals in the regular trash or down the sanitary sewer unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[10][11]
-
Always segregate waste streams. Incompatible chemicals must never be mixed in the same waste container.[11]
-
Clearly label all waste containers with the full chemical name(s) and the words "Hazardous Waste".[12][13]
Part 3: Step-by-Step Disposal Protocols for this compound
The correct disposal procedure is contingent on the form of the waste. Below are detailed protocols for each scenario.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical in its original container or as a residue in a weighing vessel.
-
Container Preparation: Ensure the original container is securely sealed. If transferring waste from a temporary vessel (e.g., a weigh boat), place it in a compatible, sealable container (e.g., a wide-mouth plastic jar).
-
Labeling: Affix a hazardous waste tag, available from your EHS office, to the container.[10] The label must include:
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area (SAA).[13] This area should be under the control of laboratory personnel and away from incompatible materials.
-
Pickup Request: Once the container is ready for removal, submit a chemical waste pickup request to your institution's EHS department.
Protocol 2: Disposal of Solutions Containing this compound
The disposal of solutions is dictated entirely by the solvent used. The solvent, not the solute, defines the primary hazard and waste stream. [14]
A. Aqueous Solutions (e.g., in water or buffers)
-
Hazard Assessment: While this compound itself is not highly toxic, direct sewer disposal is generally prohibited.
-
Consult EHS: Check with your EHS office. Some institutions may permit drain disposal of non-hazardous, neutralized (pH 7-9) aqueous solutions in small quantities with copious amounts of water.[11] Obtain written permission before proceeding.
-
Chemical Waste Collection (Standard Procedure): If drain disposal is not permitted, collect the aqueous waste in a dedicated, leak-proof container (plastic is often preferred over glass).[10]
-
Labeling: Label the container as "Hazardous Waste" and list all components, including water and the full name of the amino acid derivative (e.g., "this compound, Water").
-
Storage & Pickup: Store in your SAA and arrange for EHS pickup.
B. Organic Solvent Solutions (e.g., in DMF, DCM, Methanol)
-
Waste Stream Identification: The organic solvent determines the waste category (e.g., "Flammable Waste," "Halogenated Waste"). Never mix different categories.
-
Collection: Pour the waste solution into the appropriate, correctly labeled hazardous waste container for that solvent class.
-
Content Logging: On the container's hazardous waste tag, update the list of contents to include "this compound" and estimate its percentage in the mixture. Maintaining an accurate log is a regulatory requirement.[12]
-
Storage & Pickup: Keep the container sealed when not in use and store it in the SAA, ensuring it is segregated from incompatible materials (e.g., store flammable waste in a flammable storage cabinet).[13] Arrange for EHS pickup.
Protocol 3: Disposal of Contaminated Labware and PPE
This includes items like gloves, weigh boats, and pipette tips that have come into contact with the chemical.
-
Gross Decontamination: Remove as much solid residue as possible and manage it according to Protocol 1.
-
Waste Collection: Place the contaminated items into a designated solid chemical waste container or a durable, sealed plastic bag clearly labeled "Hazardous Waste".
-
Labeling: The container/bag must be labeled with the names of all chemical contaminants.
-
Storage & Pickup: Store securely in the SAA and arrange for EHS pickup.
Protocol 4: Disposal of Empty Containers
An "empty" container is never truly empty and must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container that held this compound three times with a suitable solvent (e.g., water or an organic solvent compatible with your waste stream).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste. [11] Subsequent rinses of containers that held non-acutely toxic chemicals can often be discarded down the drain with plenty of water, but confirm this with your EHS office.
-
Container Defacing: After rinsing and air-drying, completely deface or remove the original label to prevent confusion.[12]
-
Final Disposal: The decontaminated container can typically be disposed of in the regular trash or recycling, depending on institutional policy.
Part 4: Visualized Disposal Workflow
To synthesize this information into a practical decision-making tool, the following workflow diagram illustrates the logical steps for determining the proper disposal path for any this compound waste stream.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride | C9H20ClNO3 | CID 16218568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. linkpeptide.com [linkpeptide.com]
- 6. This compound | C9H20ClNO3 | CID 56777334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. peptide.com [peptide.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ut.edu [ut.edu]
- 13. danthelabsafetyman.com [danthelabsafetyman.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Safely Handling H-D-Thr(tBu)-OMe.HCl: From Personal Protection to Disposal
As a cornerstone in peptide synthesis and drug development, the protected amino acid H-D-Thr(tBu)-OMe.HCl (O-tert-Butyl-D-threonine methyl ester hydrochloride) is a staple in many laboratories. While some safety data sheets (SDS) classify this compound as non-hazardous, conflicting information and the general principles of chemical safety demand a cautious and well-informed approach.[1] This guide provides a detailed operational plan for the safe handling of this compound, emphasizing the appropriate personal protective equipment (PPE), handling procedures, and disposal methods to ensure the safety of researchers and the integrity of their work.
Understanding the Risks: A Prudent Approach
While one Safety Data Sheet (SDS) for this compound states that it is not a hazardous substance, another for the closely related L-isomer suggests it may be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing eye, skin, and respiratory tract irritation.[1][2] This discrepancy highlights the importance of treating all chemicals with a degree of caution. Therefore, this guide adopts a conservative stance, recommending a comprehensive suite of PPE to mitigate any potential risks.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with a rationale rooted in established laboratory safety principles.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety goggles with side shields | Provides essential protection against accidental splashes of solutions or airborne particles of the solid compound.[1][3] |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer a good barrier against incidental contact with this type of chemical.[3][4] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[1] |
| Body | Laboratory coat | A standard lab coat is crucial for protecting the skin and personal clothing from potential spills and contamination.[3][5] |
| Respiratory | Dust mask or respirator | Recommended when handling the solid powder, especially outside of a fume hood, to prevent inhalation of fine particles.[2] A full risk assessment should determine the specific type of respiratory protection required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk and ensuring reproducible results. The following workflow provides a step-by-step guide for the safe handling of this compound.
Pre-Handling Checklist:
-
Consult the SDS: Always review the most current Safety Data Sheet for this compound before beginning any work.
-
Verify Equipment: Ensure that all necessary PPE is available, in good condition, and fits correctly.
-
Prepare the Workspace: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation.[2]
-
Emergency Preparedness: Confirm the location and functionality of the nearest eyewash station and safety shower.
Handling the Compound:
-
Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical.
-
Careful Transfer: When weighing and transferring the solid, use a spatula and handle it gently to avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and potential exposure.[2]
Post-Handling Procedures:
-
Decontamination: After handling, wipe down the work area with an appropriate cleaning agent.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]
-
Doffing PPE: Remove your lab coat and any other reusable PPE, storing it in a designated area.
Spill Management and First Aid
In the event of a spill, evacuate the immediate area and assess the situation. For a small spill of the solid, carefully sweep it up with appropriate tools and place it in a sealed container for disposal.[2] For a large spill, or any spill of a solution, alert your laboratory's safety officer.
In case of accidental exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and adhere to regulations.
-
Waste Collection: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and the first rinse of emptied containers, in a clearly labeled, sealed hazardous waste container.[7][8]
-
Container Disposal: Thoroughly rinse empty containers with a suitable solvent. The first rinseate should be collected as hazardous waste.[7] Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific guidelines. After rinsing, deface the label and dispose of the container according to your facility's recycling or waste management policies.[7]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local environmental control regulations.[2]
Visualizing the PPE Workflow
To further clarify the decision-making process for personal protective equipment, the following diagram illustrates a logical workflow.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Thr(tBu)-OMe HCl.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- ChemicalBook. (2025). H-THR(TBU)-OME HCL - Safety Data Sheet.
- BenchChem. (2025). Comprehensive Safety Protocol for Handling Aminoadipic Acid.
- Aapptec. (n.d.). H-D-Thr(tBu)-OMe HCl; CAS 115141-43-0.
- PubChem. (n.d.). This compound.
- MedChemExpress. (n.d.). H-Thr(tBu)-OMe.HCl.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager Magazine. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Stericycle. (2025). USP 800 & Hazardous Drug Disposal.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. H-THR(TBU)-OME HCL - Safety Data Sheet [chemicalbook.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
